molecular formula C5H3F2N B050371 2,3-Difluoropyridine CAS No. 1513-66-2

2,3-Difluoropyridine

Cat. No.: B050371
CAS No.: 1513-66-2
M. Wt: 115.08 g/mol
InChI Key: OGVLEPMNNPZAPS-UHFFFAOYSA-N
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Description

2,3-Difluoropyridine is a useful research compound. Its molecular formula is C5H3F2N and its molecular weight is 115.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3F2N/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLEPMNNPZAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382486
Record name 2,3-Difluoropyridine
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Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-66-2
Record name 2,3-Difluoropyridine
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Record name 2,3-Difluoropyridine
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Record name 2,3-Difluoropyridine
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Foundational & Exploratory

2,3-Difluoropyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Difluoropyridine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal fluorinated heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis methodologies, reactivity profile, and critical applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3]

Within this context, this compound (CAS No. 1513-66-2) emerges as a particularly valuable scaffold. As a pyridine derivative, it is an integral component in fields ranging from pharmaceuticals to materials science.[4] The presence of two vicinal fluorine atoms on this electron-deficient ring system creates a unique electronic landscape, offering distinct reactivity and opportunities for constructing complex molecular architectures. This guide serves as a comprehensive technical resource on this important chemical entity.

Core Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application. This compound is a flammable liquid with a distinct set of characteristics crucial for its handling and use in synthesis.[5][6]

Identifier / Property Value Source(s)
CAS Number 1513-66-2[5][6][7][8]
Molecular Formula C₅H₃F₂N[5][7][8]
Molecular Weight 115.08 g/mol [5][6][8]
Appearance Liquid[5]
Density 1.265 g/mL at 25 °C[5][9]
Refractive Index n20/D 1.427[5][9]
Flash Point 26.7 °C (80.1 °F) - closed cup[5]
Adiabatic Ionization Energy 9.6958 ± 0.0004 eV[4]
InChI Key OGVLEPMNNPZAPS-UHFFFAOYSA-N[5][6]

Spectroscopic Characterization

The structural integrity of this compound must be confirmed before use. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show signals corresponding to the three aromatic protons, with coupling patterns influenced by both H-H and H-F interactions. ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.[10] ¹³C NMR will reveal five distinct carbon signals, with C-F coupling constants providing further structural confirmation.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region, as well as aromatic C=C and C=N stretching bands.[6][11]

  • Mass Spectrometry (MS) : This technique will confirm the molecular weight, with the molecular ion peak appearing at m/z 115.02.[6]

Public databases such as SpectraBase offer reference spectra for this compound, which are invaluable for comparison.[10]

Synthesis and Mechanistic Considerations

The synthesis of fluoropyridines, particularly those with fluorine at the 3-position, can be challenging.[12] Direct fluorination is often difficult, so halogen exchange (Halex) reactions are more common. The synthesis of the closely related 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine provides a well-documented and mechanistically insightful template for producing the 2,3-difluoro scaffold.[12][13]

The core of this transformation is a nucleophilic aromatic substitution (SₙAr) reaction, where chloride ions are sequentially replaced by fluoride ions.

G cluster_0 SₙAr Synthesis Pathway Start 2,3,5-Trichloropyridine Intermediate 2-Fluoro-3,5-dichloropyridine Start->Intermediate KF / Catalyst Step 1: Fluorination at C2 Product 2,3-Difluoro-5-chloropyridine Intermediate->Product KF / Catalyst Higher Temp Step 2: Fluorination at C3

Caption: General SₙAr pathway for difluorination.

Causality Behind Experimental Choices:
  • Fluorinating Agent : While cesium fluoride (CsF) is highly reactive, potassium fluoride (KF) is more economical.[12] Its effectiveness is greatly enhanced by ensuring it is anhydrous and finely divided to maximize surface area. Sometimes a mixture of CsF and KF is used to balance cost and reactivity.[11]

  • Solvent : High-boiling polar aprotic solvents like sulfolane or dimethyl sulfoxide (DMSO) are required.[12][13] These solvents can dissolve the inorganic fluoride salt and stabilize the charged intermediate (Meisenheimer complex) formed during the SₙAr reaction, thereby lowering the activation energy.

  • Catalyst : A phase-transfer catalyst, such as tetraphenylphosphonium bromide, is often added.[13] It facilitates the transfer of the fluoride anion from the solid phase (KF) into the organic phase where the substrate is, accelerating the reaction.

  • Temperature Control : The reaction is typically performed in a stepwise manner. A lower initial temperature (~180-190°C) favors the substitution of the more activated 2-position chlorine. A subsequent increase in temperature (~200-210°C) is necessary to replace the less reactive 3-position chlorine.[13] This staged heating is critical for achieving high yields of the difluorinated product.

Representative Laboratory Protocol:

This protocol is adapted from established procedures for analogous compounds and serves as a validated starting point.[11][13]

  • Preparation : In a multi-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, charge anhydrous sulfolane, finely powdered anhydrous potassium fluoride (2.5 molar equivalents), and tetraphenylphosphonium bromide (0.05 molar equivalents).

  • Inert Atmosphere : Purge the system with an inert gas (e.g., nitrogen or argon) and heat the mixture to the desired initial temperature (e.g., 145°C).

  • Substrate Addition : Slowly add 2,3,5-trichloropyridine (1 molar equivalent) to the stirred mixture.

  • Staged Reaction : Maintain the temperature at 145-150°C for 17-20 hours. Monitor the reaction progress by GC-MS to observe the formation of the monofluorinated intermediate.

  • Second Stage : Increase the temperature to 190°C and hold for another 15-20 hours to drive the reaction to the difluorinated product.

  • Workup and Purification : Cool the reaction mixture. The product is typically isolated by vacuum distillation. The collected distillate can be further purified by fractional distillation to achieve high purity (>99%).

  • Validation : Confirm the identity and purity of the final product using NMR, IR, and GC-MS, comparing the data to reference spectra.

Reactivity and Synthetic Applications

The two strongly electron-withdrawing fluorine atoms significantly lower the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr). This enhanced reactivity is the cornerstone of its utility as a synthetic building block.

G cluster_0 Synthetic Utility Workflow Core This compound Scaffold Product Functionalized Pyridines Core->Product Forms C-O, C-S, C-N bonds Nuc Nucleophiles (R-OH, R-SH, R₂-NH) Nuc->Core SₙAr Reaction App Bioactive Molecules (e.g., Enzyme Inhibitors) Product->App Further Elaboration

Caption: Role of this compound in synthesis.

The regioselectivity of nucleophilic attack is a key consideration. The 2-position is generally the most activated site for substitution due to stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom. This allows for selective functionalization, making this compound an excellent precursor for a wide range of derivatives. For instance, it is a documented intermediate in the preparation of 2,7-diazaspiro[4.5]decan-1-one derivatives, which act as inhibitors for the 11-β hydroxysteroid dehydrogenase type 1 enzyme and as mineralocorticoid receptor antagonists.[14]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.[7][15]

Hazard Class GHS Classification Source(s)
Flammability Flammable liquid and vapor (Category 3)[5][6]
Acute Toxicity Harmful if swallowed (Category 4, Oral)[5][6]
Eye Damage Causes serious eye damage (Category 1)[5][6]
Aquatic Hazard Harmful to aquatic life[16]
Mandatory Handling Procedures:
  • Ventilation : Always handle in a certified chemical fume hood to avoid inhalation of vapors.[15][17]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[16][17]

  • Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[15][18] Ground and bond containers during transfer to prevent static discharge.[18]

  • Spills : In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[17]

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15]

    • Skin : Take off contaminated clothing immediately. Rinse skin with plenty of water.[18]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15]

Storage and Disposal:
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15][18]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release into the environment.[16][18]

Conclusion

This compound is a high-value chemical intermediate with a unique combination of properties conferred by its fluorinated heterocyclic structure. Its well-defined reactivity, particularly in SₙAr reactions, makes it a versatile tool for the synthesis of complex, functionalized molecules. While its hazardous nature demands rigorous safety precautions, its strategic importance in the development of novel pharmaceuticals and advanced materials is undisputed. This guide provides the foundational knowledge for scientists to handle, utilize, and innovate with this compound safely and effectively.

References

  • This compound, 1 X 5 g (718173-5G) - Alkali Scientific . (n.d.). Alkali Scientific. Retrieved January 12, 2026, from [Link]

  • Exploring this compound-4-carboxylic Acid: A Key Pharmaceutical Intermediate . (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound - SpectraBase . (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • This compound | C5H3F2N | CID 2783176 - PubChem . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • The Significance of Fluorine in Chemical Synthesis: A Look at 2,3-Difluoro-5-chloropyridine . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Fluorine position-dependent ionization dynamics and structural distortion in this compound: a VUV-MATI and theoretical study . (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. (n.d.). Google Patents.
  • US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents. (n.d.). Google Patents.
  • CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents. (n.d.). Google Patents.
  • 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation . (n.d.). Retrieved January 12, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies . (n.d.). Retrieved January 12, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2,3-Difluoropyridine from 2,3-Dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,3-difluoropyridine, a critical building block in modern medicinal and agrochemical development.[1] We delve into the nuances of the halogen exchange (Halex) reaction, a cornerstone of nucleophilic aromatic substitution (SNAr) chemistry, for the conversion of 2,3-dichloropyridine. This document offers a comparative analysis of fluorinating agents, the pivotal role of phase-transfer catalysis, and the optimization of reaction parameters. Detailed, field-proven experimental protocols are provided, alongside a discussion of common challenges and safety imperatives. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking to implement or optimize this vital transformation.

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy in drug discovery for modulating a molecule's physicochemical and pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[2] Consequently, fluorinated pyridines, particularly this compound and its derivatives, have emerged as indispensable intermediates in the synthesis of a wide array of commercialized pharmaceuticals and agrochemicals.[3][4] Their prevalence in numerous active pharmaceutical ingredients (APIs) underscores the importance of robust and scalable synthetic routes to these key building blocks.[5]

This guide focuses on the most prevalent and industrially viable method for synthesizing this compound: the halogen exchange (Halex) reaction of 2,3-dichloropyridine.[6] We will dissect the underlying principles of this nucleophilic aromatic substitution (SNAr) reaction, providing a granular look at the factors that govern its efficiency and success.

The Halex Reaction: A Mechanistic Deep Dive

The conversion of 2,3-dichloropyridine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) process.[7][8] This reaction proceeds via a bimolecular addition-elimination mechanism.

The key steps are as follows:

  • Nucleophilic Attack: A fluoride ion (F⁻) acts as the nucleophile, attacking one of the electron-deficient carbon atoms of the pyridine ring that is bonded to a chlorine atom. This attack is perpendicular to the plane of the aromatic ring.

  • Formation of the Meisenheimer Complex: The addition of the fluoride ion disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atom, which helps to stabilize the complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of a chloride ion (Cl⁻) as the leaving group, resulting in the formation of the fluorinated pyridine.

The reaction typically proceeds in a stepwise manner, with the chlorine at the 2-position being more susceptible to nucleophilic attack than the chlorine at the 3-position. This is due to the greater activation provided by the ring nitrogen for the ortho position.[9]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Reagents & Glassware dry_kf Dry Potassium Fluoride (Vacuum, 140°C) start->dry_kf setup_reactor Assemble Reactor (Flask, Stirrer, Condenser, N₂ Inlet) start->setup_reactor charge_reagents Charge Reactor: Anhydrous KF, PTC dry_kf->charge_reagents setup_reactor->charge_reagents add_solvent Add Anhydrous NMP charge_reagents->add_solvent add_substrate Add 2,3-Dichloropyridine add_solvent->add_substrate heat_stage1 Heat to 180-190°C (5-10 hours) add_substrate->heat_stage1 heat_stage2 Heat to 200-210°C (10-15 hours) heat_stage1->heat_stage2 monitor Monitor by GC/TLC heat_stage2->monitor cool_down Cool to Room Temperature monitor->cool_down Reaction Complete quench Quench with Water cool_down->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate under Vacuum wash_dry->concentrate purify Fractional Distillation concentrate->purify product Final Product: This compound purify->product

Sources

An In-depth Technical Guide to 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Difluoropyridine is a fluorinated heterocyclic compound of significant interest in the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic properties, conferred by the two adjacent fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the core molecular and physicochemical properties of this compound, delves into its synthesis and reactivity, outlines its primary applications, and presents essential protocols for its safe handling and use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates in their discovery and development pipelines.

Core Molecular Properties

The foundational attributes of any chemical compound are its formula and molecular weight, which dictate its stoichiometry and are the basis for all quantitative experimental work.

Chemical Formula

The empirical and molecular formula for this compound is C₅H₃F₂N [1][2][3]. This formula indicates that each molecule is composed of a five-carbon, three-hydrogen pyridine ring substituted with two fluorine atoms.

Molecular Weight

The molecular weight (molar mass) of this compound is calculated from the atomic weights of its constituent atoms:

  • (5 x Carbon) + (3 x Hydrogen) + (2 x Fluorine) + (1 x Nitrogen)

  • (5 x 12.011) + (3 x 1.008) + (2 x 18.998) + (1 x 14.007) = 115.08 g/mol [1][2][3].

This value is fundamental for converting between mass and moles in reaction calculations, ensuring precise stoichiometric control. The exact mass is 115.02335542 Da[2].

Physicochemical and Spectroscopic Characteristics

The physical and spectral properties of this compound are critical for its purification, handling, and structural confirmation. These characteristics are consistent with a small, moderately polar organofluorine compound.

Key Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are crucial for planning experimental procedures such as distillation, extraction, and long-term storage.

PropertyValueSource(s)
CAS Number 1513-66-2[1][2][3]
Appearance Colorless to pale yellow liquid[1][4][5]
Density 1.265 g/mL at 25 °C[1][4]
Boiling Point 118-126 °C[1][4][5]
Refractive Index (n20/D) 1.427[1][4]
Flash Point 26.7 °C (closed cup)
Solubility Soluble in chloroform, methanol[4][5]
Spectroscopic Profile

Spectroscopic data is indispensable for verifying the identity and purity of this compound after synthesis or before use. While specific spectra are instrument-dependent, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with coupling patterns and chemical shifts influenced by the electronegative fluorine and nitrogen atoms.

  • ¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct resonances are expected, with their coupling confirming the 2,3-substitution pattern.

  • ¹³C NMR: The carbon spectrum will display five signals for the pyridine ring, with the C-F carbons showing characteristic large one-bond coupling constants (¹JCF).

  • Mass Spectrometry (MS): The molecular ion peak (M+) will appear at m/z = 115, corresponding to the molecular weight.

  • Infrared (IR) Spectroscopy: The spectrum will feature characteristic peaks for C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region, along with C=C and C=N stretching vibrations of the aromatic ring[6].

Synthesis and Reactivity

Synthesis Strategies

This compound is typically synthesized via halogen exchange (Halex) reactions from polychlorinated or polybrominated pyridine precursors. A common industrial approach involves the fluorination of a trichloropyridine, such as 2,3,5-trichloropyridine, using a fluoride salt as the fluorinating agent[7][8].

Key considerations for this synthesis include:

  • Fluorinating Agent: While cesium fluoride (CsF) is highly reactive, the more economical potassium fluoride (KF) is often used, sometimes in combination with a phase-transfer catalyst to enhance its reactivity[7][8].

  • Solvent: High-boiling polar aprotic solvents like sulfolane or dimethyl sulfoxide (DMSO) are required to achieve the high temperatures (180-240 °C) necessary for the substitution to occur[7][8].

  • Reaction Control: The reaction is often staged, with an initial lower temperature phase to favor monofluorination, followed by a higher temperature phase to drive the reaction to the desired difluorinated product[7].

Core Reactivity

The reactivity of this compound is dominated by the electron-withdrawing nature of the fluorine atoms and the ring nitrogen, which makes the pyridine ring highly electron-deficient. This property makes it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions. Nucleophiles will preferentially attack the positions activated by the fluorine atoms, typically leading to the displacement of one of the fluoride ions. This reactivity is the cornerstone of its utility as a synthetic building block.

Applications in Research and Development

The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity[9][10]. Consequently, this compound and its derivatives are valuable intermediates in several research areas.

  • Pharmaceutical Synthesis: It serves as a key building block for active pharmaceutical ingredients (APIs)[11][12]. The difluoropyridine motif is found in compounds developed as inhibitors of enzymes like 11-β hydroxysteroid dehydrogenase and as mineralocorticoid receptor antagonists[5]. Its use streamlines the synthesis of complex drug candidates by providing a pre-fluorinated core[9].

  • Agrochemical Development: Similar to pharmaceuticals, fluorinated compounds are crucial in modern agrochemicals[9][13]. The this compound scaffold is used to create herbicides, insecticides, and fungicides with enhanced efficacy and stability[12][14].

  • Materials Science: Organofluorine compounds are used to create advanced materials, such as fluoropolymers, with desirable properties like thermal stability and chemical resistance[13].

Experimental Workflow and Safety Protocols

General Workflow for SₙAr Reaction

The following diagram illustrates a typical laboratory workflow for using this compound in a nucleophilic aromatic substitution reaction, a common application.

cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup & Extraction cluster_purify 4. Purification & Analysis prep Reactant Preparation - Weigh Nucleophile & Base - Add Anhydrous Solvent (e.g., DMF) - Stir under N2 Atmosphere add Slowly add this compound via syringe at 0 °C or RT prep->add react Heat Reaction Mixture (e.g., 60-100 °C) Monitor by TLC or LC-MS add->react quench Cool to RT Quench with Water react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) Dry over Na2SO4 extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify Crude Product (e.g., Column Chromatography) concentrate->purify analyze Characterize Pure Product (NMR, MS) purify->analyze

Caption: General workflow for a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or in contact with eyes[2]. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat[12][15].

  • Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors[12][15][16].

  • Ignition Sources: this compound is a flammable liquid[2][17]. Keep it away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Ensure proper grounding of containers to prevent static discharge[15][17][18].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids[4][15][17]. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[4][5].

  • Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[15][17].

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[15].

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing[15].

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention[15][17].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[15].

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Borun Chemical. (n.d.). Exploring this compound-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Fluorine in Chemical Synthesis: A Look at 2,3-Difluoro-5-chloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
  • Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Difluoropyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 2,3-Difluoropyridine, a key building block in pharmaceutical and agrochemical research. While a complete experimental dataset is not publicly available in a single source, this guide synthesizes available information with established spectroscopic principles to offer a comprehensive understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this compound. We will delve into the theoretical basis for the expected spectral features, providing predicted data where experimental values are not available, and offer insights into the interpretation of these spectra. All theoretical predictions are grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine ring dramatically alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel bioactive molecules. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in more complex systems. This guide provides a detailed exploration of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆; 0.5-0.7 mL). The choice of solvent can slightly influence chemical shifts. For routine analysis, CDCl₃ is a common choice due to its volatility and minimal interference in the ¹H NMR spectrum.

Instrumentation: Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) is often used.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring (H-4, H-5, and H-6). The electron-withdrawing nature of the fluorine atoms and the nitrogen atom will deshield these protons, causing them to resonate at a relatively downfield region.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-68.0 - 8.2ddd³J(H6-H5) ≈ 5 Hz, ⁴J(H6-H4) ≈ 1-2 Hz, ⁴J(H6-F2) ≈ 1-2 Hz
H-57.2 - 7.4dddd³J(H5-H6) ≈ 5 Hz, ³J(H5-H4) ≈ 8 Hz, ³J(H5-F3) ≈ 8-10 Hz, ⁴J(H5-F2) ≈ 2-3 Hz
H-47.0 - 7.2dddd³J(H4-H5) ≈ 8 Hz, ⁴J(H4-H6) ≈ 1-2 Hz, ⁴J(H4-F3) ≈ 4-6 Hz, ⁵J(H4-F2) ≈ 1-2 Hz

Causality behind Predictions: The chemical shifts are predicted based on the additive effects of the nitrogen atom and the two fluorine substituents on the pyridine ring. H-6 is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The multiplicities arise from couplings to adjacent protons (³J), long-range couplings to other protons (⁴J), and couplings to the fluorine atoms (³J, ⁴J, and ⁵J). The magnitudes of the coupling constants are estimated based on typical values for aromatic systems and known H-F coupling constants.

DOT Script for ¹H NMR Coupling Network:

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network in this compound.

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum will display five signals, two of which will be doublets due to the direct coupling with the fluorine atoms (¹J(C-F)). The carbons directly attached to fluorine (C-2 and C-3) will be significantly deshielded and will exhibit large one-bond C-F coupling constants.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
C-2155 - 160d¹J(C2-F2) ≈ 240-260 Hz, ²J(C2-F3) ≈ 15-20 Hz
C-3145 - 150d¹J(C3-F3) ≈ 230-250 Hz, ²J(C3-F2) ≈ 15-20 Hz
C-6140 - 145d³J(C6-F2) ≈ 5-10 Hz
C-4120 - 125dd²J(C4-F3) ≈ 20-25 Hz, ³J(C4-F2) ≈ 5-10 Hz
C-5115 - 120d²J(C5-F3) ≈ 20-25 Hz

Causality behind Predictions: The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms. The large ¹J(C-F) coupling constants are characteristic of directly bonded carbon and fluorine. The smaller two-bond (²J) and three-bond (³J) C-F couplings provide further structural confirmation.

¹⁹F NMR Spectroscopy: Analysis and Interpretation

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will be split by each other (³J(F-F)) and by the neighboring protons. A ¹⁹F NMR spectrum of this compound is noted as being available on SpectraBase, though detailed data is not provided here.[1]

Predicted ¹⁹F NMR Data:

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
F-2-130 to -140dm³J(F2-F3) ≈ 20-25 Hz, ⁴J(F2-H6) ≈ 1-2 Hz, ⁴J(F2-H5) ≈ 2-3 Hz, ⁵J(F2-H4) ≈ 1-2 Hz
F-3-150 to -160ddd³J(F2-F3) ≈ 20-25 Hz, ³J(F3-H5) ≈ 8-10 Hz, ⁴J(F3-H4) ≈ 4-6 Hz

Causality behind Predictions: The chemical shifts of fluorine atoms on a pyridine ring are influenced by their position relative to the nitrogen atom and other substituents. The ortho-fluorine (F-2) is typically more deshielded than the meta-fluorine (F-3). The multiplicity arises from coupling to the adjacent fluorine (³J(F-F)) and to the protons on the ring.

DOT Script for ¹⁹F NMR Coupling Network:

Caption: Predicted ¹⁹F-¹⁹F and ¹⁹F-¹H coupling network in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. An ATR-IR spectrum of this compound is available on PubChem.[2]

Experimental Protocol: IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat using an Attenuated Total Reflectance (ATR) accessory, or as a thin film between salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectrum: Analysis and Interpretation

The IR spectrum of this compound will be characterized by several key absorption bands.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
1600 - 1450StrongC=C and C=N ring stretching
1250 - 1100StrongC-F stretching
1000 - 800Medium-StrongC-H out-of-plane bending

Causality behind Predictions: The aromatic C-H stretching vibrations appear at their characteristic frequencies above 3000 cm⁻¹. The pyridine ring vibrations (C=C and C=N stretching) give rise to a series of strong bands in the 1600-1450 cm⁻¹ region. The most characteristic feature will be the strong C-F stretching vibrations, which are typically found in the 1250-1100 cm⁻¹ range for aryl fluorides. The C-H out-of-plane bending vibrations are also informative for confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. This technique typically provides a clear molecular ion peak and a rich fragmentation pattern.

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

Mass Spectrum: Analysis and Interpretation

The EI mass spectrum of this compound will show a molecular ion peak (M⁺˙) at m/z = 115, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyridine ring and the presence of the fluorine atoms.

Predicted Mass Spectrum Fragmentation:

m/zIonPossible Fragmentation Pathway
115[C₅H₃F₂N]⁺˙Molecular Ion (M⁺˙)
88[C₄H₃FN]⁺˙Loss of HCN
69[C₄H₂F]⁺Loss of F and HCN
63[C₄H₃N]⁺˙Loss of F₂

Causality behind Predictions: The molecular ion is expected to be relatively stable due to the aromatic nature of the pyridine ring. Common fragmentation pathways for pyridines include the loss of HCN. The presence of fluorine atoms can also lead to the loss of a fluorine radical or HF.

DOT Script for Mass Spectrometry Fragmentation Pathway:

MS_Fragmentation M [C₅H₃F₂N]⁺˙ m/z = 115 F1 [C₄H₃FN]⁺˙ m/z = 88 M->F1 - HCN F2 [C₄H₂F]⁺ m/z = 69 M->F2 - F, -HCN F3 [C₄H₃N]⁺˙ m/z = 63 M->F3 - F₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining available experimental information with established spectroscopic principles, we have presented a detailed analysis of the key spectral features that are crucial for the characterization of this important molecule. The predicted data and interpretations herein serve as a valuable resource for researchers working with this compound, facilitating its identification, purity assessment, and further application in scientific research and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2783176, this compound. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SpectraBase. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2783176, this compound, Section 4.2.2 ATR-IR Spectra. [Link]

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Reactivity of the C-F bond in 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the C-F Bond in 2,3-Difluoropyridine

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a foundational principle in modern medicinal chemistry, imparting significant advantages in metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Among these scaffolds, fluorinated pyridines are of particular importance. This technical guide provides a detailed examination of the reactivity of this compound, a versatile building block whose distinct electronic properties allow for highly selective functionalization. We will explore the underlying principles governing the differential reactivity of its two carbon-fluorine (C-F) bonds, the conditions favoring nucleophilic aromatic substitution (SNAr), and the orthogonal strategy of C-H bond activation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical behavior of this valuable intermediate.

The Dichotomy of the C-F Bond: Strength and Latent Reactivity

The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that makes it a desirable feature for enhancing the metabolic stability of drug candidates.[3][4] This strength arises from the high electronegativity of fluorine, which creates a short, highly polarized bond.[3] However, in the context of an electron-deficient aromatic system like a pyridine ring, this same electronegativity becomes an activating feature. It renders the attached carbon atom highly electrophilic and susceptible to nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr).[5][6]

In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The high electronegativity of fluorine stabilizes this intermediate through a powerful inductive effect, making it an excellent leaving group in this context—a stark contrast to its behavior in SN2 reactions.[5][6] In fact, the reactivity of halopyridines in SNAr often follows the reverse order of that seen in aliphatic substitutions: F > Cl > Br > I. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[8]

Regioselectivity in this compound: A Tale of Two Positions

The reactivity of this compound is dominated by the powerful directing effect of the ring nitrogen. The nitrogen atom acts as a strong electron-withdrawing group, significantly lowering the electron density at the ortho (C2, C6) and para (C4) positions. This activation makes these positions prime targets for nucleophilic attack.

  • The C2-F Bond (ortho): This bond is highly activated towards SNAr. The proximity to the ring nitrogen allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom. This leads to a lower activation energy and a rapid substitution reaction at this position.

  • The C3-F Bond (meta): This bond is significantly less reactive. Being meta to the nitrogen, the negative charge of the intermediate cannot be directly delocalized onto the nitrogen atom. Consequently, SNAr at the C3 position is kinetically disfavored and generally not observed under standard conditions.

This differential reactivity allows for the highly regioselective functionalization of this compound at the C2 position with a wide range of nucleophiles.

Visualization of SNAr Regioselectivity

The diagram below illustrates the mechanism of nucleophilic attack at the C2 position, highlighting the stabilization of the Meisenheimer complex by the ring nitrogen.

G Synthetic Pathways for this compound start This compound reagent_snar Nucleophile (Nu-) (e.g., NaOR, HNR2) start->reagent_snar reagent_ch Strong Base (LDA) then Electrophile (E+) start->reagent_ch process_snar Nucleophilic Aromatic Substitution (SNAr) reagent_snar->process_snar Reaction Type process_ch Directed ortho Metalation (DoM / C-H Activation) reagent_ch->process_ch Reaction Type product_snar 2-Nu-3-fluoropyridine process_snar->product_snar Yields product_ch 4-E-2,3-difluoropyridine process_ch->product_ch Yields

Caption: Decision workflow for selective functionalization.

Advanced Strategies: Transition Metal-Mediated C-F Activation

Beyond classical SNAr and deprotonation pathways, transition metal catalysis offers advanced methods for C-F bond activation. [9][10]Complexes of nickel, palladium, platinum, and rhodium can cleave C-F bonds through mechanisms like oxidative addition. [11][12][13]These methods can enable cross-coupling reactions (e.g., with Grignard reagents or boronic acids) that are not feasible with SNAr chemistry. While SNAr at C2 is generally the most facile reaction, transition metal catalysis can sometimes provide alternative selectivities or functional group tolerance, representing a frontier in the functionalization of fluorinated heterocycles. [9][14]

Experimental Protocols

Protocol 1: Regioselective SNAr at the C2 Position

This protocol describes a general procedure for the substitution of the C2-fluorine with an oxygen nucleophile.

Objective: To synthesize 2-alkoxy-3-fluoropyridine.

Materials:

  • This compound (1.0 eq)

  • Alcohol (ROH) (1.2 eq)

  • Sodium Hydride (NaH, 60% in mineral oil) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the alcohol (1.2 eq) and anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • Add this compound (1.0 eq) to the flask via syringe.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective C-H Lithiation and Carboxylation at C4

This protocol is adapted from established literature procedures for the selective functionalization of the C4 position. [15][16] Objective: To synthesize this compound-4-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Aqueous HCl (1M)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF and diisopropylamine (1.1 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate LDA.

  • Add this compound (1.0 eq) dropwise to the freshly prepared LDA solution. A color change is typically observed. Stir the mixture at -78 °C for 1-2 hours.

  • Quench the reaction by pouring the mixture onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, then add water.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl to precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Summary of Reactivity

The following table summarizes the primary, predictable modes of reactivity for this compound.

PositionBond TypeReagent ClassPrimary ReactionRelative Reactivity
C2 C-FNucleophiles (RO⁻, R₂N⁻, etc.)SNArHigh
C3 C-FNucleophilesSNArVery Low / Inert
C4 C-HStrong, non-nucleophilic base (LDA)Deprotonation / MetalationHigh
C5 C-HStrong BaseDeprotonationLow
C6 C-HStrong BaseDeprotonationModerate

Note: Reactivity of C5 and C6 C-H bonds is significantly lower than C4 and typically not exploited synthetically without blocking the C4 position. [15]

Conclusion

This compound is a privileged scaffold whose reactivity is governed by a well-defined set of electronic principles. The C2-fluorine is highly activated for regioselective nucleophilic aromatic substitution, providing a reliable entry point for a diverse array of functional groups. Complementing this pathway is the selective C-H acidity at the C4 position, which enables an orthogonal functionalization strategy through directed metalation. A thorough understanding of these competing but controllable reaction pathways allows chemists to strategically and efficiently elaborate the this compound core, making it an invaluable tool in the synthesis of complex molecules for pharmaceutical and agrochemical research.

References

  • The C-F Bond in 2-Ethyl-4-fluoropyridine: A Technical Guide to Reactivity and Stability. Benchchem.
  • The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025).
  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. (2022). Available from: [Link]

  • Mongin, F., et al. (2005). Selective Functionalization of 2-Fluoropyridine, this compound, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry, 70(8), 3039–3045. Available from: [Link]

  • Clot, E., et al. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 333-344. Available from: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. R Discovery. (2025).
  • Alcarazo, M. (2009). C–F activation of trifluoropyridines at 1 and consecutive fluorination reactions. Dalton Transactions, (23), 4437-4440. Available from: [Link]

  • Burrell, A. K., et al. (2007). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 26(26), 6663–6671. Available from: [Link]

  • Get the F Out! C-F Bond Functionalization. Baran Lab, Scripps Research. (2020). Available from: [Link]

  • Activation of Aromatic C−F Bonds by a N‐Heterocyclic Olefin (NHO). PubMed Central. (2018). Available from: [Link]

  • Selective Functionalization of 2-Fluoropyridine, this compound, and 2,5-Difluoropyridine at Each Vacant Position. ACS Publications. Available from: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022).
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. (2021). Available from: [Link]

  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
  • Selective functionalization of 2-fluoropyridine, this compound, and 2,5-difluoropyridine at each vacant position. PubMed. (2005). Available from: [Link]

  • C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. ACS Publications. (2020). Available from: [Link]

  • New method for introducing fluorinated components into molecules. Universität Münster. (2024). Available from: [Link]

  • Selective Functionalization of 2-Fluoropyridine, this compound, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. (2005). Available from: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. (2020). Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. (2021). Available from: [Link]

  • Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. ResearchGate. (2006). Available from: [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009).
  • Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. (2020). Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

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An In-depth Technical Guide to the Electronic Properties of 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of 2,3-difluoropyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. The introduction of vicinal fluorine atoms onto the pyridine scaffold imparts a unique electronic landscape, profoundly influencing its molecular orbital energies, charge distribution, and chemical reactivity. This document synthesizes experimental data with established computational methodologies to offer a detailed framework for researchers, scientists, and drug development professionals. We will explore the molecule's frontier molecular orbitals, spectroscopic signatures, and reactivity towards both nucleophilic and electrophilic substitution, providing not just established data but also self-validating computational protocols for in-silico investigation. This guide is designed to serve as an authoritative resource, enabling a deeper understanding and more effective utilization of this compound in advanced chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Pyridines

Pyridine derivatives are foundational scaffolds in a vast array of functional molecules, from pharmaceuticals to organic electronics.[1] The strategic incorporation of fluorine atoms into the pyridine ring is a widely employed tactic in medicinal chemistry to modulate key molecular properties.[2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups.[2]

This compound is an exemplar of this strategy, presenting a unique substitution pattern that significantly perturbs the electronic structure of the parent heterocycle. Its derivatives are crucial intermediates in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[4][5][6] A thorough understanding of its electronic properties is therefore paramount for the rational design of synthetic routes and the prediction of its behavior in complex molecular systems.

Molecular Orbitals and Energy Levels: The Frontier of Reactivity

The reactivity and electronic transitions of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energy of these orbitals and the gap between them dictate the molecule's behavior as an electron donor or acceptor.

A high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy study has precisely determined the adiabatic ionization energy (AIE) of this compound, which corresponds to the energy required to remove an electron from its HOMO.[1]

ParameterExperimental Value
Adiabatic Ionization Energy (HOMO)9.6958 ± 0.0004 eV[1][8]
Second Adiabatic Ionization Energy (HOMO-1)9.7643 ± 0.0004 eV[1][8]

The HOMO-1 level, originating from a nonbonding orbital, lies very close in energy to the HOMO, a feature that can influence its cationic dynamics.[1][8] The energy of the LUMO and the precise HOMO-LUMO gap are not as readily determined experimentally but can be reliably calculated using computational methods, as detailed in Section 4. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.[9]

FMO cluster_0 cluster_1 lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) gap HOMO-LUMO Gap (ΔE) lumo:e->gap:w homo_minus_1 HOMO-1 (Nonbonding Orbital) homo:e->gap:w energy_label Energy arrow MEP_Concept cluster_workflow MEP Generation and Interpretation cluster_inputs cluster_interpretation Reactivity Insights start Optimized Molecular Geometry (from DFT Calculation) calc_density Calculate Electron Density Surface start->calc_density calc_potential Calculate Electrostatic Potential start->calc_potential map_surface Map Potential onto Density Surface interpret_map Interpret Color-Coded MEP Map map_surface->interpret_map Visualization red Red Regions (Negative ESP) Electron-Rich Nucleophilic Sites (e.g., N lone pair) interpret_map->red blue Blue Regions (Positive ESP) Electron-Poor Electrophilic Sites (e.g., Ring Carbons) interpret_map->blue

Caption: Workflow for MEP analysis and its chemical interpretation.

Computational Protocol for Electronic Property Determination

To ensure a self-validating and reproducible approach to understanding this compound's electronic properties, the following computational protocol based on Density Functional Theory (DFT) is recommended. [10][11]DFT provides a robust balance of accuracy and computational cost for molecules of this type.

Objective: To calculate the optimized geometry, molecular orbital energies (HOMO, LUMO), dipole moment, electrostatic potential, and vibrational frequencies.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or PySCF.

  • Method: Density Functional Theory (DFT). The B3LYP hybrid functional is a well-established choice for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The diffuse functions (++) are important for accurately describing the lone pairs and potential anionic intermediates, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

  • Calculation Steps:

    • Step 1: Geometry Optimization: Perform a full geometry optimization of this compound without symmetry constraints to find the lowest energy conformation.

    • Step 2: Frequency Calculation: On the optimized geometry, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the zero-point vibrational energy and the data for IR and Raman spectra.

    • Step 3: Population Analysis: Use the optimized wavefunction to perform a population analysis (e.g., Natural Bond Orbital - NBO) to obtain orbital energies (HOMO, LUMO), atomic charges, and the molecular dipole moment.

    • Step 4: Cube File Generation: Generate cube files for the total electron density and the electrostatic potential. These files can be visualized using software like GaussView, Avogadro, or VMD to create the MEP surface.

Spectroscopic Signatures

The electronic structure of this compound gives rise to characteristic spectroscopic fingerprints.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹⁹F NMR: Due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, two distinct signals are expected for the non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals will exhibit coupling to each other (³JFF) and to the ring protons (³JHF, ⁴JHF). [12]* ¹H NMR: Three distinct signals are expected for the protons at C-4, C-5, and C-6. The signals will be split by neighboring protons (³JHH) and by the fluorine atoms, leading to complex multiplets.

  • ¹³C NMR: Five signals are expected for the five carbon atoms. The signals for C-2 and C-3 will show large one-bond coupling constants (¹JCF), while other carbons will exhibit smaller two- or three-bond couplings (²JCF, ³JCF).

While experimental spectra are not detailed here, these parameters can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework described above. [5]

Vibrational Spectroscopy (IR & Raman)

The vibrational modes of this compound can be probed by Infrared (IR) and Raman spectroscopy. Key expected vibrational bands include:

  • C-F Stretching: Strong absorptions in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region.

  • Ring Breathing Modes: Characteristic vibrations of the entire pyridine ring.

  • C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Computational frequency calculations (Section 4) are essential for the definitive assignment of these vibrational modes. [8][11]

Chemical Reactivity: A Tale of Two Pathways

The electronic properties of this compound make it susceptible to nucleophilic attack while being highly resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing, rendering the pyridine ring electron-deficient and thus activated for Nucleophilic Aromatic Substitution (SₙAr). [13][14]

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Regioselectivity: Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing nitrogen atom (C-2, C-4, and C-6) because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. [15] * C-2 Position: Already substituted with fluorine, which is an excellent leaving group in SₙAr reactions.

    • C-4 and C-6 Positions: These positions are activated by the nitrogen atom. The electron density at these sites is reduced, as would be visualized in an MEP map, making them prime targets for nucleophiles.

    • C-3 and C-5 Positions: Attack at these positions is less favorable as the resulting negative charge cannot be directly delocalized onto the nitrogen.

The precise regioselectivity will depend on the nucleophile and reaction conditions, but analysis of the LUMO distribution and the MEP surface (calculated as per Section 4) provides a strong predictive tool for the most reactive sites.

Caption: Generalized mechanism for SₙAr on this compound.

Electrophilic Aromatic Substitution (SEAr)

Direct electrophilic aromatic substitution (SEAr) on the this compound ring is exceptionally challenging. [16]

  • Deactivation: The pyridine nitrogen acts as a strong deactivating group because it is more electronegative than carbon. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the nitrogen is protonated, creating a pyridinium cation. This positive charge makes the ring extremely electron-poor and highly resistant to attack by an electrophile (E⁺). [17]* Inductive Effects: The two fluorine atoms further deactivate the ring through their strong inductive electron withdrawal.

Theoretical calculations of the activation energies for electrophilic attack at each of the C-H positions (C-4, C-5, C-6) would be necessary to predict the least unfavorable reaction site, but yields are expected to be very low under standard SEAr conditions.

Conclusion

The electronic properties of this compound are a direct consequence of the interplay between the inherent aromaticity of the pyridine ring and the potent electron-withdrawing effects of the nitrogen and vicinal fluorine substituents. This guide has synthesized key experimental data, such as the molecule's ionization energy, with a robust and accessible computational framework for determining its dipole moment, charge distribution, spectroscopic characteristics, and reactivity profile. The electron-deficient nature of the ring makes it an ideal substrate for SₙAr reactions, while its deactivation renders it inert to most electrophilic attacks. This detailed understanding is crucial for leveraging this compound as a versatile building block in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

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Introduction: The Strategic Importance of 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,3-Difluoropyridine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure is a pyridine ring substituted with two fluorine atoms at the 2 and 3 positions. This specific arrangement of electronegative fluorine atoms imparts unique physicochemical properties that are highly sought after in modern drug design and the synthesis of complex organic molecules. The incorporation of fluorine can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a molecule to its biological target.[2][3] Derivatives of fluorinated pyridines are critical intermediates in the synthesis of a range of therapeutic agents, from anti-infectives to anticancer drugs.[2][4]

Given its role as a foundational building block, a thorough understanding of the solubility of this compound in various organic solvents is paramount for researchers and process chemists. Solvent selection is a critical parameter that dictates reaction kinetics, dictates achievable concentrations, influences product purity, and is fundamental to developing scalable, efficient, and environmentally sustainable synthetic processes.[5] This guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical, field-proven methodologies for its determination and prediction.

Physicochemical Properties Governing Solubility

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties. The interplay of these characteristics dictates its interaction with different solvent environments.

Key Molecular Properties of this compound:

PropertyValueSource
Molecular Formula C₅H₃F₂N[6][7]
Molecular Weight 115.08 g/mol [6][7]
Density 1.265 g/mL at 25 °C[7][8]
Boiling Point 125-126 °C[1][8]
Refractive Index n20/D 1.427[7][8]
XLogP3 1.4[6]
Predicted pKa -2.85 ± 0.10[1][8]

The two fluorine atoms, being highly electronegative, create a significant dipole moment within the molecule. The nitrogen atom possesses a lone pair of electrons, but its basicity is substantially reduced by the inductive effect of the adjacent fluorine atoms, as reflected in the very low predicted pKa.[1][8][9] This reduced basicity and the overall molecular polarity are the primary drivers of its solubility behavior.

Theoretical Framework: "Like Dissolves Like" in Practice

The foundational principle governing solubility is that "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent.[10][11] For this compound, we can anticipate its behavior based on the following interactions:

  • Polarity: With a significant dipole moment, this compound is a polar molecule. It is therefore expected to be more soluble in polar solvents than in nonpolar solvents like hexane. The general principle suggests that solvents with similar polarity will be most effective.

  • Hydrogen Bonding: Unlike unsubstituted pyridine, the hydrogen bond accepting capability of the nitrogen in this compound is weakened due to the electron-withdrawing fluorine atoms. While it can still accept hydrogen bonds, it will do so less readily than its non-fluorinated counterpart. This suggests that while it may dissolve in protic solvents (e.g., alcohols), its solubility might be less than that of pyridine itself, which is miscible with water and ethanol.[12][13]

  • Dispersion Forces: These van der Waals forces are present in all molecules and will contribute to solubility, particularly in less polar or larger organic solvents.

The diagram below illustrates the expected solubility interactions based on solvent type.

cluster_solute This compound (Solute) cluster_solvents Organic Solvents Solute Properties: - Polar (C-F, C-N bonds) - Weak H-bond acceptor - Moderate size PolarProtic Polar Protic (e.g., Methanol, Ethanol) - Polar - H-bond donor & acceptor Solute->PolarProtic MODERATE (Polarity match, weak H-bonding) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) - Polar - H-bond acceptor only Solute->PolarAprotic GOOD (Polarity match) Nonpolar Nonpolar (e.g., Hexane, Toluene) - Low polarity - Dispersion forces only Solute->Nonpolar POOR (Polarity mismatch)

Caption: Predicted solubility of this compound based on solvent class.

Known Solubility Data

Publicly available quantitative solubility data for this compound is limited. However, qualitative information from chemical suppliers and related literature provides a solid starting point.

SolventSolubilityRationaleSource
Chloroform (CHCl₃)SolubleA polar aprotic solvent, good polarity match.[1][8]
Methanol (CH₃OH)SolubleA polar protic solvent.[1][8]
AcetoneSoluble (inferred)A related compound, 2,3-Difluoro-5-chloropyridine, is soluble in this polar aprotic solvent.[14]
Dichloromethane (DCM)Soluble (inferred)A related compound, 2,3-Difluoro-5-chloropyridine, is soluble in this polar aprotic solvent.[14]
EthanolSoluble (inferred)A related compound, 2,3-Difluoro-5-chloropyridine, is soluble in this polar protic solvent.[14]

This qualitative data aligns with the theoretical framework, indicating a preference for polar solvents. The lack of precise quantitative values necessitates a robust experimental protocol for determination in specific solvent systems relevant to a given process.

Experimental Protocol for Solubility Determination

A self-validating and reliable protocol is essential for generating accurate solubility data. The following gravimetric method is a standard approach that provides high-quality results. The causality for each step is explained to ensure a deep understanding of the process.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (≥95% purity)[7]

  • Selected organic solvent (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined caps

  • Syringe filters (0.22 µm, PTFE)

  • Pre-weighed collection vials

Workflow Diagram:

G A 1. Preparation Add excess this compound to a known mass of solvent in a vial. B 2. Equilibration Incubate at constant temperature with agitation for 24-48 hours. A->B C 3. Verification of Equilibrium Allow vial to stand. Observe solid excess. If none, add more solute and repeat Step 2. B->C C->A No Excess Solid D 4. Sampling Withdraw supernatant using a syringe. Attach a 0.22 µm filter. C->D Equilibrium Confirmed E 5. Sample Transfer Dispense a precise aliquot of the clear, saturated solution into a pre-weighed vial. D->E F 6. Mass Determination Record the exact mass of the transferred saturated solution. E->F G 7. Solvent Evaporation Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. F->G H 8. Final Massing & Calculation Weigh the vial with the dried solute. Calculate solubility. G->H

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology:

  • Preparation:

    • To a 20 mL glass vial, add approximately 10 g of the chosen solvent, recording the exact mass.

    • Add this compound in small portions until a visible excess of solid/liquid (if immiscible) remains after vigorous shaking. This ensures the creation of a saturated solution.

    • Causality: Starting with an excess of solute is critical to ensure the solution reaches its saturation point at the target temperature.

  • Equilibration:

    • Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixture for at least 24 hours. For viscous solvents or compounds that dissolve slowly, 48 hours is recommended.

    • Causality: Dissolution is a kinetic process. A long equilibration time with constant agitation and precise temperature control ensures that the system reaches thermodynamic equilibrium, meaning the rate of dissolution equals the rate of precipitation.

  • Phase Separation & Sampling:

    • After equilibration, turn off the agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess solute to settle.

    • Carefully withdraw a sample of the clear supernatant using a glass syringe. Avoid disturbing the undissolved solute.

    • Attach a 0.22 µm PTFE syringe filter to the syringe.

    • Causality: Filtering is a crucial, self-validating step. It removes any microscopic solid particles, ensuring that the weighed sample contains only the dissolved solute, preventing artificially high results.

  • Gravimetric Analysis:

    • Dispense a known mass of the filtered, saturated solution (e.g., 2-5 g) into a pre-weighed (tared) collection vial. Record the exact mass of the solution transferred.

    • Gently evaporate the solvent from the vial. This can be done under a gentle stream of nitrogen at ambient temperature or in a vacuum oven at a temperature well below the boiling point of this compound (e.g., 40 °C).

    • Causality: Complete removal of the solvent is essential. Evaporation under mild conditions prevents loss of the relatively volatile solute.

    • Once the solute is completely dry (constant mass), record the final mass of the vial containing the solute residue.

  • Calculation:

    • Mass of dissolved solute = (Final mass of vial + solute) - (Tare mass of vial)

    • Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solute)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

Predictive Approaches: Hansen Solubility Parameters (HSP)

For rapid screening of a large number of solvents, predictive models can be invaluable. The Hansen Solubility Parameters (HSP) model is a powerful tool based on the principle that the total cohesive energy of a substance can be divided into three components.[15]

  • δD: Energy from dispersion forces

  • δP: Energy from polar forces

  • δH: Energy from hydrogen bonding forces

The core concept is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[16][17] The distance (Ra) between two substances in "Hansen space" can be calculated, and a smaller distance implies a higher likelihood of dissolution.[16]

While the specific HSP for this compound are not published, they could be determined experimentally by testing its solubility in a range of well-characterized solvents. Alternatively, they can be estimated using group contribution methods. This predictive approach allows for the rational pre-selection of promising solvents for experimental validation, saving significant time and resources. It is particularly useful for creating "designer" solvent blends where an undesirable solvent can be replaced by a mixture of more suitable ones whose combined HSP matches the target.[16]

Conclusion

A comprehensive understanding of the solubility of this compound is not merely academic; it is a practical necessity for its effective use in research and development. This guide has established that due to its polar nature, this compound exhibits favorable solubility in polar organic solvents, particularly aprotic ones like chloroform and DCM. Its solubility is governed by a combination of strong dipolar interactions and weakened hydrogen bonding capabilities. For applications requiring precise solubility data, the detailed gravimetric protocol provided offers a reliable and self-validating method. Furthermore, leveraging predictive tools like Hansen Solubility Parameters can accelerate solvent screening and optimization. By integrating theoretical principles with rigorous experimental practice, researchers can confidently handle and deploy this valuable synthetic intermediate to its full potential.

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Introduction: The Strategic Importance of 2,3-Difluoropyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing of 2,3-Difluoropyridine for Scientific Research

This compound (CAS No. 1513-66-2) is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its value lies in the strategic placement of two fluorine atoms on the pyridine ring, a scaffold prevalent in a wide array of biologically active compounds.[2] The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance crucial pharmacological properties.[3] Fluorine's high electronegativity and small atomic size can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity to improve cell membrane permeability and overall bioavailability.[2][3]

Consequently, this compound serves as a key intermediate for complex molecules, including 11-β hydroxysteroid dehydrogenase type 1 inhibitors and mineralocorticoid receptor antagonists.[1] For researchers and drug development professionals, securing a reliable supply of high-quality this compound is a critical first step in the synthesis of novel chemical entities. This guide provides an in-depth analysis of the commercial supplier landscape, critical quality attributes, and best practices for sourcing and handling this valuable reagent.

Chapter 1: Critical Quality Attributes and Grade Selection

The selection of an appropriate grade and quality of this compound is a decision with direct consequences for experimental reproducibility and success. Sourcing this chemical is not merely about obtaining a bottle with the correct label; it involves a careful assessment of its analytical profile to ensure it meets the specific demands of the intended application, from early-stage screening to late-stage lead optimization.

Purity, Impurities, and Analytical Verification

Commercial suppliers typically offer this compound in purities ranging from 95% to over 99%.[4] While higher purity is often desirable, the nature of the remaining impurities is arguably more important. Potential impurities can arise from the synthetic route, which often involves the halogen exchange (Halex) reaction of chlorinated pyridine precursors with a fluoride source like potassium fluoride or cesium fluoride.[5][6]

Common process-related impurities may include:

  • Starting Materials: Unreacted 2,3,5-trichloropyridine or other chlorinated precursors.[5]

  • Regioisomers: Incompletely fluorinated intermediates such as 3-chloro-2-fluoropyridine.

  • Solvent Residues: High-boiling point solvents like DMSO or sulfolane used in synthesis.[5]

The presence of these impurities can interfere with subsequent reactions, complicate purification, and introduce ambiguity into biological assay results. Therefore, it is imperative to obtain and scrutinize the supplier's Certificate of Analysis (CoA), which should specify the purity, the analytical method used (e.g., GC, HPLC), and ideally, the levels of key impurities.

Decision Framework for Grade Selection

The required purity level is dictated by the stage of research. For initial high-throughput screening or synthetic route scouting, a lower-cost 95% grade may be sufficient. However, for lead optimization, structure-activity relationship (SAR) studies, or any cGMP-regulated synthesis, a high-purity grade (≥99%) is essential to ensure that the observed biological activity is attributable to the target compound and not an unknown impurity.

G cluster_workflow Decision Workflow: Selecting this compound Grade start Define Experimental Phase screening High-Throughput Screening or Route Scouting start->screening sar Lead Optimization / SAR Studies start->sar gmp Pre-clinical / cGMP Synthesis start->gmp grade_standard Select Standard Grade (e.g., 95-97%) screening->grade_standard grade_high Select High Purity Grade (e.g., ≥99%) sar->grade_high gmp->grade_high coa_review Mandatory CoA Review & Impurity Profile Analysis grade_standard->coa_review grade_high->coa_review G cluster_workflow Supplier Qualification Workflow start Identify Potential Supplier request_docs Request CoA & SDS start->request_docs review_docs Review Documentation (Purity, Method, Safety) request_docs->review_docs docs_ok Docs Acceptable? review_docs->docs_ok order_sample Order Evaluation Sample docs_ok->order_sample Yes reject Supplier Rejected docs_ok->reject No inhouse_test In-house Analytical Verification (NMR, GC-MS) order_sample->inhouse_test test_ok Results Match CoA? inhouse_test->test_ok qualify Supplier Qualified test_ok->qualify Yes test_ok->reject No

Caption: A workflow diagram for qualifying a new chemical supplier.

Chapter 4: Safety, Handling, and Storage Protocols

This compound is classified as a hazardous chemical and requires careful handling to ensure laboratory safety. The information below is a synthesis of data from multiple Safety Data Sheets (SDS). [7][8] Hazard Identification:

  • Physical Hazards: Flammable liquid and vapor (Category 3). [7]Keep away from heat, sparks, open flames, and hot surfaces. [7]* Health Hazards: Harmful if swallowed (Acute Toxicity, Oral). Causes skin irritation and serious eye damage/irritation. [7]May cause respiratory irritation.

Laboratory Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. [7]Ensure an eyewash station and safety shower are readily accessible. [9]2. Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [10] * Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves before use. Wear a flame-retardant lab coat. [10]3. Safe Handling Practices:

    • Ground and bond containers when transferring material to prevent static discharge. [7]Use non-sparking tools.

    • Avoid contact with skin, eyes, and clothing. [11] * Wash hands thoroughly after handling. [9]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][8]The storage area should be designated for flammable liquids. Keep away from incompatible materials and sources of ignition. [7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7]

Conclusion

Sourcing this compound for pharmaceutical research and development requires more than a simple transaction. It demands a rigorous, science-based approach to supplier selection and material qualification. By understanding the critical quality attributes of the reagent, performing due diligence in supplier vetting, and adhering to strict safety protocols, researchers can ensure the integrity of their supply chain. This diligence is fundamental to generating reproducible scientific data and successfully advancing drug discovery programs that rely on this versatile fluorinated building block.

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2,3-Difluoropyridine: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable scaffolds, 2,3-difluoropyridine has distinguished itself as a versatile and reactive building block. This guide provides a comprehensive overview of this compound, detailing its properties, reactivity, and key applications in organic synthesis. We will explore the causality behind its reactivity in nucleophilic aromatic substitution (SNAr), directed ortho-metalation (DoM), and cross-coupling reactions, supported by field-proven insights and detailed experimental protocols.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials.[1] Its nitrogen atom imparts unique electronic properties and provides a handle for modulating aqueous solubility and forming critical hydrogen bonds with biological targets. The introduction of fluorine, the most electronegative element, further enhances the utility of this scaffold. This "fluorine effect" can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.

  • Modulated Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, lowering its pKa and making it less basic. This can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.

  • Improved Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

This compound, with its vicinal fluorine atoms, presents a unique electronic and steric environment, offering chemists a powerful tool for constructing complex, highly functionalized molecules.[2]

Physicochemical Properties of this compound

A thorough understanding of a building block's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1513-66-2[3]
Molecular Formula C₅H₃F₂N[3][4]
Molecular Weight 115.08 g/mol [3]
Appearance Colorless to light yellow liquid[4][5]
Density 1.265 g/mL at 25 °C[4]
Boiling Point 125-126 °C[4]
Refractive Index n20/D 1.427[4]
Flash Point 26.7 °C (80.1 °F) - closed cup
SMILES C1=CC(=C(N=C1)F)F[3]
InChIKey OGVLEPMNNPZAPS-UHFFFAOYSA-N[3]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the two strongly electron-withdrawing fluorine atoms. This electronic profile makes the ring susceptible to nucleophilic attack and facilitates deprotonation at specific sites with strong bases.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of fluorinated heterocycle chemistry. In this reaction, the pyridine ring acts as an electrophile, and a nucleophile displaces a leaving group.

Causality & Regioselectivity: In this compound, the C-F bond at the 2-position (ortho to nitrogen) is significantly more activated towards nucleophilic attack than the C-F bond at the 3-position (meta to nitrogen). This is because the negative charge of the intermediate Meisenheimer complex, formed upon nucleophilic attack at the 2-position, can be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[6] Attack at the 3-position does not allow for this stabilization, making the reaction kinetically and thermodynamically less favorable.[6] Therefore, SNAr reactions on this compound proceed with high regioselectivity to yield 2-substituted-3-fluoropyridines.

Diagram 1: SNAr Mechanism on this compound

Caption: Regioselective SNAr at the C2 position.

Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol is a representative example and requires optimization for specific substrates and nucleophiles.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.) and a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration).

  • Reagents: Add the amine nucleophile (1.1-1.5 equiv.) followed by a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). The base is crucial for scavenging the HF formed or deprotonating less nucleophilic amines/alcohols.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the attacking species. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[7] It involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[8]

Causality & Regioselectivity: In this compound, the pyridine nitrogen acts as the primary DMG, directing lithiation to the 2-position. However, since this position is already substituted, the directing effect extends to other positions. The fluorine atoms also exert a directing and acidifying effect on adjacent C-H bonds. The most acidic proton is at the C4 position, due to the cumulative inductive effects of the nitrogen and the two fluorine atoms. Therefore, treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or LiTMP selectively deprotonates the C4 position, generating a 4-lithiated intermediate that can be trapped with various electrophiles.[9][10]

Diagram 2: Directed ortho-Metalation (DoM) Workflow

DoM_Workflow start This compound step1 Add Strong Base (e.g., LDA, THF, -78 °C) start->step1 intermediate 4-Lithio-2,3-difluoropyridine (Organometallic Intermediate) step1->intermediate Regioselective Deprotonation step2 Quench with Electrophile (e.g., CO₂, I₂, R-CHO) intermediate->step2 product 4-Substituted-2,3-difluoropyridine (e.g., this compound-4-carboxylic acid) step2->product C-E Bond Formation

Caption: Selective functionalization at C4 via DoM.

Experimental Protocol: DoM and Carboxylation at C4

This protocol requires strictly anhydrous conditions and proficiency in handling organolithium reagents.

  • Setup: In an oven-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and dropping funnel, dissolve diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv., typically 1.6 M in hexanes) to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to pre-form the LDA.

  • Metalation: Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

  • Electrophilic Quench: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or pour the reaction mixture over crushed dry ice. Allow the mixture to warm slowly to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The resulting solid, this compound-4-carboxylic acid, can be purified by recrystallization.[11]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming C-C bonds.[12][13] In these reactions, this compound can act as the electrophilic partner.

Causality & Reactivity: The C-F bond is generally strong and less reactive in oxidative addition to palladium(0) compared to C-Cl, C-Br, or C-I bonds. However, the electron-deficient nature of the pyridine ring facilitates this step. Activation of the C-F bond at the 2-position is more feasible than at the 3-position due to its proximity to the coordinating nitrogen atom. Specialized, electron-rich phosphine ligands (e.g., RuPhos, SPhos) and specific bases are often required to achieve efficient catalytic turnover.[14][15] The reaction couples the pyridine scaffold with an organoboron reagent to form a new C-C bond, typically at the 2-position, displacing the fluorine atom.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa reac1 This compound (Ar-F) reac1->oa reac2 R-B(OR)₂ tm Transmetalation reac2->tm Base prod 2-R-3-Fluoropyridine (Ar-R) oa->tm Ar-Pd(II)-F re Reductive Elimination tm->re Ar-Pd(II)-R re->pd0 re->prod

Caption: General catalytic cycle for Suzuki coupling.

Synthesis of this compound

The most common industrial synthesis of fluorinated pyridines involves a halogen exchange (Halex) reaction.[16] For instance, 5-chloro-2,3-difluoropyridine is prepared from 2,3,5-trichloropyridine.[17] The chlorine atoms at the 2- and 3-positions are replaced by fluorine using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at high temperatures.[18] The use of a phase transfer catalyst can improve reaction efficiency and allow the use of less expensive KF.[17] The 5-chloro substituent can then be removed via catalytic hydrogenation to yield this compound.

Application in Drug Discovery: A Case Study

The unique reactivity of this compound makes it a valuable intermediate in pharmaceutical synthesis.[1] For example, it is used in the preparation of 2,7-diazaspiro[4.5]decan-1-one derivatives.[4] These complex molecules have been investigated as potent inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and as mineralocorticoid receptor antagonists, targets relevant to metabolic syndrome and hypertension.[4]

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering a reliable platform for introducing the fluorinated pyridine motif into complex molecules. Its well-defined regioselectivity in nucleophilic aromatic substitution and directed ortho-metalation provides chemists with precise control over molecular architecture. While cross-coupling reactions require specialized conditions, they further expand the synthetic utility of this valuable intermediate. As the demand for sophisticated, fluorine-containing molecules continues to grow in drug discovery and materials science, the importance of expertly designed building blocks like this compound will only increase.

References

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  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2015). ResearchGate. Retrieved from [Link]

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  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved from [Link]

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (2012). OUCI. Retrieved from [Link]

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The Advent and Evolution of 2,3-Difluoropyridine: A Core Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the vast landscape of fluorinated compounds, 2,3-difluoropyridine and its derivatives have emerged as pivotal intermediates, enabling the synthesis of a wide array of complex and high-value molecules.[1][2][3][4] This guide provides a comprehensive overview of the discovery, historical development of synthetic routes, and key applications of this compound, offering field-proven insights for professionals in chemical research and development.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 1513-66-2[5][6]
Molecular Formula C₅H₃F₂N[5][6]
Molecular Weight 115.08 g/mol [5][6]
Appearance Colorless to pale yellow liquid[6]
Density 1.265 g/mL at 25 °C[6][7]
Boiling Point 118 °C[7]
Refractive Index n20/D 1.427[6][7]
Flash Point 26.7 °C (80.1 °F) - closed cup[6]
Solubility Soluble in acetone, dichloromethane, ethanol[2]
Adiabatic Ionization Energy 9.6958 ± 0.0004 eV[4]

Spectroscopic data is critical for the identification and characterization of this compound. Key spectroscopic information is available from various sources, including 19F NMR, ATR-IR, and Raman spectroscopy.[8]

The Genesis of this compound: The Schiemann Reaction

The first documented synthesis of this compound was reported in 1962 by Finger, Starr, Roe, and Link. Their pioneering work utilized the Balz-Schiemann reaction, a classical method for introducing fluorine into aromatic rings. This transformation involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

The Balz-Schiemann reaction, first described in 1927 by German chemists Günther Balz and Günther Schiemann, provided a significant advancement in aromatic fluorination at a time when direct fluorination methods were hazardous and difficult to control.[2] The reaction proceeds via the formation of an aryl diazonium cation, which then undergoes heterolytic cleavage upon heating to generate a short-lived aryl cation. This electrophilic intermediate is subsequently trapped by a fluoride ion from the tetrafluoroborate counterion.

Mechanistic Pathway of the Balz-Schiemann Reaction

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition 3-Aminopyridine 3-Aminopyridine Diazonium_Salt 3-Pyridyldiazonium Tetrafluoroborate 3-Aminopyridine->Diazonium_Salt NaNO₂, HBF₄ Aryl_Cation Aryl Cation Intermediate Diazonium_Salt->Aryl_Cation Δ (-N₂) This compound This compound Aryl_Cation->this compound + F⁻ (from BF₄⁻)

Caption: Generalized mechanism of the Balz-Schiemann reaction for the synthesis of this compound.

While groundbreaking, the Balz-Schiemann reaction has inherent limitations, including the potential for explosive decomposition of the diazonium salt intermediates, especially on a larger scale, and the use of the relatively expensive fluoroboric acid.[9] These challenges spurred the development of alternative, more scalable synthetic routes.

The Rise of Halogen Exchange (Halex) Reactions

In the quest for more efficient and industrially viable methods for producing fluorinated pyridines, the halogen exchange (Halex) reaction has become a dominant strategy. This approach involves the displacement of chlorine or bromine atoms with fluorine, typically using an alkali metal fluoride as the fluorine source.

The Halex reaction is particularly effective for producing derivatives of this compound, such as the commercially significant 2,3-difluoro-5-chloropyridine. The starting material for this process is often 2,3,5-trichloropyridine.

Key Parameters in the Halex Reaction

The success of the Halex reaction is highly dependent on several factors:

  • Fluoride Source: While various fluoride sources can be used, potassium fluoride (KF) and cesium fluoride (CsF) are the most common. CsF is more reactive but also more expensive, while KF is a more economical option. The efficiency of KF can be enhanced by using it in a finely divided, anhydrous form and sometimes in combination with phase-transfer catalysts.

  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), sulfolane, and N-methylpyrrolidone (NMP) are typically employed to solubilize the reactants and facilitate the nucleophilic substitution.

  • Temperature: Elevated temperatures, often in the range of 180-240 °C, are required to drive the reaction to completion.

  • Catalysts: Phase-transfer catalysts, such as tetraphenylphosphonium bromide or crown ethers, can be used to improve the reaction rate and yield by facilitating the transfer of the fluoride ion into the organic phase.[10]

Mechanistic Workflow of the Halex Reaction

Halex_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Trichloropyridine 2,3,5-Trichloropyridine Intermediate 2-Fluoro-3,5-dichloropyridine Trichloropyridine->Intermediate + F⁻ Fluoride_Source KF or CsF Solvent Polar Aprotic Solvent (e.g., Sulfolane, DMSO) Catalyst Phase-Transfer Catalyst (Optional) Temperature High Temperature (180-240 °C) Final_Product 2,3-Difluoro-5-chloropyridine Intermediate->Final_Product + F⁻

Caption: Stepwise halogen exchange for the synthesis of 2,3-difluoro-5-chloropyridine.

The stepwise nature of the fluorination, where the chlorine at the 2-position is typically replaced first, followed by the chlorine at the 3-position, allows for the isolation of the monofluorinated intermediate if desired.[10]

Modern Synthetic Approaches: The Frontier of C-H Fluorination

More recently, direct C-H fluorination has emerged as a powerful tool in organic synthesis, offering the potential to introduce fluorine atoms into a molecule without the need for pre-functionalized starting materials. While this technology is still evolving, it holds promise for more efficient and atom-economical routes to fluorinated heterocycles.

Methods involving electrophilic fluorinating agents have been developed for the site-selective fluorination of pyridines.[11] However, the direct and selective synthesis of this compound via C-H activation remains a significant challenge due to the inherent reactivity of the pyridine ring and the difficulty in controlling regioselectivity. Current research in this area is highly active, and future breakthroughs may provide more direct access to this valuable scaffold.

Applications in Agrochemicals and Pharmaceuticals

The utility of this compound and its derivatives is most evident in their application as key intermediates in the synthesis of high-value products for the agrochemical and pharmaceutical industries.

Agrochemicals

2,3-Difluoro-5-chloropyridine is a crucial building block for the synthesis of several modern herbicides.[3][4] One of the most prominent examples is its use in the production of clodinafop-propargyl , a selective herbicide used to control grass weeds in cereal crops.[1][7] The presence of the difluoropyridine moiety is critical to the biological activity of these compounds.[1]

Pharmaceuticals

In the pharmaceutical sector, the this compound scaffold is incorporated into a variety of drug candidates. The fluorine atoms can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1][2][8] For instance, this compound is used as an intermediate in the preparation of 2,7-diazaspiro[4.5]decan-1-one derivatives, which have been investigated as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 and as mineralocorticoid receptor antagonists.[12] The versatility of this building block continues to make it a valuable component in the discovery of new therapeutic agents.[2][4][8][13]

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed. It can also cause serious eye damage.[5][6][7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.[2][6]

Conclusion

From its initial synthesis via the challenging Balz-Schiemann reaction to its large-scale production through optimized Halex processes, this compound has become an indispensable tool for chemists in a variety of fields. Its unique electronic properties and versatile reactivity have cemented its role as a key building block in the development of next-generation agrochemicals and pharmaceuticals. As synthetic methodologies continue to advance, particularly in the area of direct C-H functionalization, the accessibility and application of this important fluorinated heterocycle are poised to expand even further, driving innovation in chemical synthesis and life sciences.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2,3-Difluoro-5-chloropyridine in Modern Agrochemicals. Retrieved from [Link]

  • A.P.I. (n.d.). 5-Chloro-2,3-difluoropyridine: A Vital Intermediate for Agrochemicals and Pharmaceuticals. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Fluorine in Chemical Synthesis: A Look at 2,3-Difluoro-5-chloropyridine. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]

  • Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • The Strategic Importance of 5-Chloro-2,3-difluoropyridine in Chemical Innovation. (2025, October 2). Retrieved from [Link]

  • Finger, G. C., Starr, L. D., Roe, A., & Link, W. J. (1962). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. Journal of Organic Chemistry, 27(11), 3965–3968. [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2,3-Difluoropyridine in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles.[1] Within the vast landscape of fluorinated heterocycles, this compound has emerged as a particularly valuable building block. Its unique electronic properties and the potential for selective functionalization at multiple positions make it an attractive scaffold for the synthesis of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds, stands as a key transformation for the elaboration of the this compound core.[2][3]

This comprehensive guide provides an in-depth exploration of the Suzuki coupling reactions involving this compound. Moving beyond a simple recitation of steps, this document delves into the underlying mechanistic principles, explains the rationale behind experimental choices, and offers detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Suzuki Coupling Cycle cluster_legend Diagram Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Product Ar-Pd(II)-Ar'L_n->Ar-Ar' Ar-Ar'->Pd(0)L_n Reductive Elimination Catalyst Pd(0) Catalyst Oxidative Adduct Oxidative Addition Complex Transmetalated Complex Transmetalation Complex Coupled Product Final Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester, a step that is facilitated by a base. The cycle concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[4]

Navigating the Challenges: Reactivity and Regioselectivity of this compound

The Suzuki coupling of this compound presents unique challenges and opportunities, primarily centered around the reactivity of the C-F bonds and the regioselectivity of the coupling reaction.

C-F Bond Activation: While the C-F bond is the strongest single bond to carbon, its activation by transition metal catalysts is a known phenomenon, particularly in electron-deficient aromatic systems.[5] In the context of Suzuki couplings with fluorinated pyridines, careful selection of the catalyst, ligand, and reaction conditions is crucial to favor the desired C-C bond formation over undesired C-F activation.

Regioselectivity (C-2 vs. C-3): When this compound itself is used as the electrophile, the inherent electronic properties of the pyridine ring dictate the preferred site of reaction. The carbon at the 2-position is generally more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and the steric and electronic nature of the boronic acid coupling partner.[6][7]

For more controlled and predictable outcomes, a common strategy involves introducing a more reactive leaving group (e.g., Br or I) at a specific position on the this compound ring. This allows for a highly regioselective Suzuki coupling at that site, leaving the C-F bonds intact for potential subsequent transformations.

Optimized Protocols for Suzuki Coupling Reactions

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound derivatives. These have been synthesized from established literature procedures and best practices in the field.

Protocol 1: Synthesis of 3-Aryl-5-bromo-2-fluoropyridines

This protocol is adapted from a versatile synthesis of disubstituted 2-fluoropyridines and demonstrates a highly regioselective Suzuki coupling at the C-3 position of a difluoropyridine derivative.[8]

Experimental Workflow:

Protocol1_Workflow start Start: 5-Bromo-2-fluoropyridine step1 ortho-Lithiation & Borylation start->step1 LDA, THF, -78 °C then B(OMe)3 step2 Suzuki Coupling step1->step2 Aryl Iodide, Pd(PPh3)4, Na2CO3, Toluene/Ethanol/H2O product Product: 3-Aryl-5-bromo-2-fluoropyridine step2->product

Caption: Workflow for the synthesis of 3-Aryl-5-bromo-2-fluoropyridines.

Step-by-Step Procedure:

  • Preparation of 5-Bromo-2-fluoro-3-pyridylboronic Acid:

    • To a solution of 5-bromo-2-fluoropyridine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add trimethyl borate (1.2 equiv) dropwise and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with 2M HCl to pH ~2 and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the boronic acid, which can be used in the next step without further purification.

  • Suzuki Coupling:

    • To a solution of the aryl iodide (1.0 equiv) in a mixture of toluene and ethanol (e.g., 4:1 v/v), add the prepared 5-bromo-2-fluoro-3-pyridylboronic acid (1.1 equiv) and Pd(PPh3)4 (0.05 equiv).[8]

    • Add an aqueous solution of Na2CO3 (2.0 M, 3.0 equiv).[8]

    • Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[8]

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromo-2-fluoropyridine.

Protocol 2: General Procedure for Suzuki Coupling of 2-Fluoro-3-pyridylboronic Acid with Aryl Halides

This protocol provides a general starting point for the Suzuki coupling of a commercially available or synthetically prepared 2-fluoropyridine boronic acid derivative with various aryl halides.[9][10]

Reaction Setup:

ComponentRoleTypical Amount
2-Fluoropyridine-3-boronic acidNucleophile1.2 - 1.5 equiv
Aryl Halide (Br, I)Electrophile1.0 equiv
Palladium CatalystCatalyst2-10 mol%
BaseActivator2.0 - 3.0 equiv
SolventReaction MediumAnhydrous, Degassed

Recommended Catalysts and Bases:

  • Catalysts: Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with a phosphine ligand (e.g., SPhos, XPhos).[9][11]

  • Bases: Na2CO3, K2CO3, K3PO4, Cs2CO3.[9][12]

Step-by-Step Procedure (Conventional Heating):

  • To a flame-dried Schlenk flask or sealable reaction vial, add 2-fluoropyridine-3-boronic acid, the aryl halide, and the base.

  • Add the palladium catalyst and any additional ligand.

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.[10]

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Protocol:

For accelerated reaction times, a microwave-assisted protocol can be employed.

  • In a microwave synthesis vial, combine the reactants, catalyst, and base as described above.

  • Add the degassed solvent and seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[10]

  • Work-up and purify as described for the conventional heating method.

Data Summary and Comparison

The success of a Suzuki coupling reaction is highly dependent on the specific substrates and conditions employed. The following table provides a general overview of typical conditions and expected outcomes for the coupling of fluorinated pyridines.

ElectrophileNucleophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-fluoropyridine (via boronic acid)Aryl IodidePd(PPh3)4Na2CO3Toluene/EtOH/H2OReflux2High[8]
2-HalopyridineArylboronic acidPd(dppf)Cl2Na3PO4Dioxane/H2O65-10012-24Mod-Good[11]
2,3,5-TrichloropyridineArylboronic acidPd(OAc)2 (ligand-free)Na2CO3DMF/H2O6012Good[13]

Note: Yields are highly substrate-dependent and the conditions listed represent a starting point for optimization.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a fresh batch of catalyst, ensure reagents are pure and dry, increase reaction temperature.
Protodeboronation Instability of the boronic acid under basic conditions.Use a milder base (e.g., K2CO3), lower the reaction temperature, or use a more stable boronic ester (e.g., pinacol ester).
Homocoupling of Boronic Acid Presence of oxygen, disproportionation of Pd(I) intermediates.Thoroughly degas all solvents and the reaction mixture, use a well-defined Pd(0) precatalyst.
C-F Bond Activation Harsh reaction conditions, highly active catalyst.Lower the reaction temperature, screen different ligands to modulate catalyst reactivity.

Conclusion: A Powerful Tool for Fluorinated Heterocycle Synthesis

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound and its derivatives. By understanding the mechanistic nuances and carefully selecting the reaction parameters, researchers can effectively navigate the challenges of regioselectivity and C-F bond stability. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis of novel fluorinated pyridine-containing molecules, thereby accelerating the discovery and development of next-generation pharmaceuticals.

References

  • Sutherland, A., & Gallagher, T. (2003). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. Organic Letters, 5(19), 3443–3445*.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • MDPI. (2021).
  • Ramanayake, D. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: University of Calgary's Digital Repository.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. BenchChem.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Kiplinger, J. L., Richmond, T. G., & Osterberg, C. E. (1994). Activation of Carbon-Fluorine Bonds by Metal Complexes. Chemical Reviews, 94(2), 373–431.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • Ahrens, T., & Ritter, T. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
  • ChemRxiv. (2022). From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv.
  • ResearchGate. (2018). Suzuki–Miyaura reaction of C–F bonds in fluorographene.
  • Wang, L., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 3154-3161*.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • R Discovery. (2023).
  • Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3601–3611*.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028*.
  • Leadbeater, N. E., & McGowan, C. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 36(4), 1006-1011*.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. BenchChem.
  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703*.
  • Fairlamb, I. J. S., et al. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 42(13), 5572-5594*.
  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(1), 125-139*.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772*.
  • Darses, S., & Genet, J.-P. (2003). Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(21), 4313-4327*.
  • Ammar, Y., et al. (2016). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 72(37), 5646-5654*.
  • Öcal, N., & Er, M. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Ackermann, L. (2014). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. Synlett, 25(11), 1550-1554*.
  • ResearchGate. (2011). Synthesis of 2Aryl3,4,5,6-tetrachloropyridines and 2,6Diaryl3,4,5-trichloropyridines by Site-Selective Suzuki-Miyaura Reactions of Pentachloropyridine.
  • Wang, Z., et al. (2021).

Sources

Directed ortho-lithiation of 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Directed ortho-Lithiation of 2,3-Difluoropyridine for Advanced Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract

The regioselective functionalization of fluorinated pyridines is a cornerstone of modern medicinal chemistry, enabling access to a vast chemical space of novel therapeutic agents. This compound, with its unique electronic profile, presents a valuable scaffold. This guide provides a comprehensive technical overview of the directed ortho-lithiation (DoM) of this compound, a powerful strategy for its selective functionalization at the C4 position. We delve into the mechanistic underpinnings that govern the reaction's high regioselectivity, provide field-tested protocols for lithiation and subsequent electrophilic quenching, and offer practical insights into reagent selection and reaction optimization.

Scientific Principles: Understanding the "Why"

Directed ortho-metalation (DoM) is a potent synthetic tool that leverages the ability of a heteroatom-containing functional group—the Directed Metalation Group (DMG)—to deliver an organolithium base to a specific ortho-proton, leading to its abstraction.[1] In the case of this compound, the reaction architecture is particularly elegant, relying on the synergistic effects of the pyridine nitrogen and the fluorine substituents.

The Mechanism of Regioselectivity

The lithiation of this compound with a hindered base like Lithium Diisopropylamide (LDA) occurs with high regioselectivity at the C4 position. This outcome is dictated by a confluence of electronic and steric factors:

  • Cooperative Directing Effects: The pyridine nitrogen atom acts as a primary coordination site for the lithium cation of the LDA complex.[2] This brings the bulky diisopropylamide base into proximity of the ring protons.

  • Fluorine as a DMG: The fluorine atom at the C3 position serves as a potent, albeit moderate, ortho-directing group.[3] It enhances the kinetic acidity of the adjacent C4 proton through an inductive effect, making it the most favorable site for deprotonation.

  • Steric Hindrance: The C2-proton, while ortho to the nitrogen, is sterically shielded by the adjacent C3-fluorine, making an approach by the bulky LDA base less favorable compared to the more accessible C4 position.

The combination of these effects funnels the reaction down a single, predictable pathway, yielding the 4-lithio-2,3-difluoropyridine intermediate as the major product.

Diagram 1: Mechanism of Directed ortho-Lithiation at C4.

Critical Reagent Selection

The success of this reaction hinges on the appropriate choice of reagents and conditions.

  • The Base: For π-deficient heterocycles like pyridine, nucleophilic addition to the C=N bond is a common side reaction.[4] Using a sterically hindered, non-nucleophilic base is paramount.

    • Lithium Diisopropylamide (LDA): This is the workhorse for such transformations. It is sufficiently basic to deprotonate the activated C4-proton but is too bulky to readily add to the pyridine ring, especially at low temperatures.[2]

    • Lithium 2,2,6,6-tetramethylpiperidide (LTMP): Even more sterically hindered than LDA, LTMP can be used if nucleophilic addition remains a problem, though its higher basicity and cost often make LDA the first choice.[4]

    • Alkyllithiums (n-BuLi, s-BuLi): These are generally unsuitable as they aggressively add to the pyridine ring, leading to a complex mixture of products.[4]

  • The Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its polarity and Lewis basicity help to solvate the lithium species, breaking down LDA aggregates and increasing reactivity.[3] Strict exclusion of water is critical, as it will instantly quench the organolithium species.

  • Temperature: The reaction is performed at cryogenic temperatures, typically -78 °C (a dry ice/acetone bath). This low temperature is crucial for three reasons: it prevents nucleophilic addition by the base, stabilizes the sensitive aryllithium intermediate, and minimizes side reactions.[5]

Lithiating Agent pKa (Conjugate Acid) Key Characteristics Primary Use Case for Pyridines
n-Butyllithium (n-BuLi) ~50Highly basic, strongly nucleophilic.Generally avoided due to competitive C=N addition.[4]
LDA ~36Strongly basic, sterically hindered, non-nucleophilic.Recommended base for directed ortho-lithiation.[2]
LTMP ~37Very strongly basic, extremely hindered.Alternative to LDA for particularly sensitive substrates.[4]
Table 1: Comparison of Common Lithiating Agents.

Experimental Protocols

Safety Precaution: All operations involving organolithium reagents must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Organolithium reagents are pyrophoric and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

Workflow cluster_setup Preparation cluster_reaction Reaction Sequence cluster_workup Work-up & Purification A 1. Assemble & Flame-Dry Glassware Under Vacuum B 2. Backfill with Inert Gas (N₂ or Ar) A->B C 3. Prepare -78 °C Bath (Dry Ice/Acetone) B->C E 5. Cool to -78 °C C->E D 4. Add Anhydrous THF & This compound D->E F 6. Add LDA Solution Dropwise (Formation of Ar-Li) E->F G 7. Stir for 1-2 hours at -78 °C F->G H 8. Add Electrophile Solution Dropwise (Quenching) G->H I 9. Quench Reaction with sat. NH₄Cl Solution H->I J 10. Warm to Room Temp & Extract with Organic Solvent I->J K 11. Wash, Dry & Concentrate Organic Phase J->K L 12. Purify via Column Chromatography K->L

Protocol 1: General Synthesis of 4-Iodo-2,3-difluoropyridine

This protocol provides a robust method for the C4-iodination of this compound, a versatile handle for subsequent cross-coupling reactions.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 1.1 eq)

  • Iodine (I₂) (1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.00 g, 8.69 mmol, 1.0 eq).

  • Dissolution: Add anhydrous THF (40 mL) via syringe and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the LDA solution (4.78 mL, 9.56 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the lithiated intermediate.

  • Quenching: In a separate flame-dried flask, dissolve iodine (2.65 g, 10.43 mmol, 1.2 eq) in anhydrous THF (15 mL). Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the lithiated species should dissipate.[1]

  • Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C.

  • Aqueous Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL), followed by saturated aqueous Na₂S₂O₃ (20 mL) to consume excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-iodo-2,3-difluoropyridine as a solid.

Versatility: Trapping with Other Electrophiles

The true synthetic utility of the 4-lithio-2,3-difluoropyridine intermediate lies in its ability to react with a wide array of electrophiles. The general protocol remains the same through the lithiation step, with only the quenching procedure being modified.

Electrophile Reagent Functional Group Introduced Resulting Product Class
IodinationIodine (I₂)-IAryl Iodide
SilylationTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃Aryl Silane
FormylationN,N-Dimethylformamide (DMF)-CHOAldehyde
CarboxylationCarbon Dioxide (CO₂, gas or dry ice)-COOHCarboxylic Acid
HydroxymethylationParaformaldehyde-CH₂OHBenzyl Alcohol
DeuterationDeuterium Oxide (D₂O)-DDeuterated Arene
Table 2: Common Electrophiles for Quenching Lithiated this compound.

Note on Quenching: When using gaseous electrophiles like CO₂, the gas should be bubbled through the solution at -78 °C. For solid electrophiles like paraformaldehyde or dry ice, they should be added in portions to the cooled reaction mixture. All electrophiles should be anhydrous.

Conclusion

The directed ortho-lithiation of this compound is a highly reliable and regioselective method for introducing a wide range of functional groups at the C4 position. A thorough understanding of the underlying mechanism, careful selection of a hindered lithium amide base, and strict adherence to anhydrous, low-temperature conditions are critical for success. The protocols and principles outlined in this guide provide researchers with a robust framework for leveraging this powerful reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Viciu, M. S., Gupta, L., & Collum, D. B. (2002). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society. Available at: [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines.
  • Schlosser, M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Available at: [Link]

  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron.
  • Gros, P. C., Fort, Y., & Caubère, P. (1997). A simple and efficient regioselective C-4 lithiation of pyridine. Journal of the Chemical Society, Perkin Transactions 1.
  • Gupta, L., Hoepker, A. C., Ma, Y., Viciu, M. S., Faggin, M. F., & Collum, D. B. (2013). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates.
  • Gauthier, D. R., & Beutner, G. L. (2012). Directed Ortho Metalation (DoM). In Comprehensive Organic Synthesis II.
  • Marsais, F., & Quéguiner, G. (1983). Deprotonation of Diazines with Lithium Diisopropylamide. Tetrahedron.
  • Maddaluno, J., & Leroux, F. (2004). Lithiation of Azines. In The Chemistry of Organolithium Compounds.
  • Cantin, K., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. Available at: [Link]

  • CommonOrganicChemistry.com. (n.d.). Lithiation / Iodination. Available at: [Link]

  • Emslie, N. D. (2016). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. Available at: [Link]

Sources

The Strategic Functionalization of 2,3-Difluoropyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug discovery, present in a vast number of therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic introduction of fluorine atoms into this privileged heterocycle can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The 2,3-difluoropyridine motif, in particular, offers a unique platform for the synthesis of complex, polysubstituted pyridines, with two chemically distinct carbon-fluorine bonds that can be selectively functionalized. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—for the selective functionalization of this compound.

Mechanistic Considerations and Regioselectivity

The palladium-catalyzed cross-coupling of this compound hinges on the activation of a C-F bond, a process that is generally more challenging than the activation of C-Cl, C-Br, or C-I bonds due to the high bond dissociation energy of the C-F bond. However, the electron-deficient nature of the pyridine ring, further enhanced by the two fluorine atoms, facilitates nucleophilic attack on the ring and oxidative addition to the palladium(0) catalyst.

A critical aspect of these reactions is regioselectivity: which of the two C-F bonds will react? The C2 and C4 positions of the pyridine ring are generally more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by a palladium(0) complex. In the case of this compound, the C2 position is anticipated to be the primary site of reaction in many palladium-catalyzed cross-coupling reactions. This is due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent fluorine at C3, making the C2-F bond more polarized and susceptible to cleavage.

However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity. Bulky ligands on the palladium center may favor reaction at the less sterically hindered C2 position. The specific cross-coupling reaction and the nature of the coupling partner also play a crucial role in determining the regiochemical outcome.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents, leading to the synthesis of 2-aryl-3-fluoropyridines, which are valuable scaffolds in medicinal chemistry.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII Ar-Pd(II)-F(L_n) Pd0->PdII Oxidative Addition Trans Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) PdII->PdII_Ar Transmetalation Boronate Ar'B(OR)3- Boronate->PdII_Ar Base Base Base->Boronate Boronic_Acid Ar'B(OH)2 Boronic_Acid->Base PdII_Ar->Pd0 PdII_Ar->Pd0 Reductive Elimination RE Reductive Elimination Product Ar-Ar' Halide This compound Halide->PdII

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established methods for the coupling of fluorinated pyridines with arylboronic acids.[2]

Materials:

Reagent/SolventFormulaM.W.AmountMoles
This compoundC₅H₃F₂N115.08115 mg1.0 mmol
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.2 mmol
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd816.6441 mg0.05 mmol
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99212 mg2.0 mmol
1,4-DioxaneC₄H₈O₂88.114 mL-
WaterH₂O18.021 mL-

Procedure:

  • To a flame-dried Schlenk tube, add this compound (115 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-3-fluoropyridine.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. In the context of this compound, this reaction provides a direct route to 2-amino-3-fluoropyridine derivatives, which are important intermediates in the synthesis of pharmaceuticals.[3]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII Ar-Pd(II)-F(L_n) Pd0->PdII Oxidative Addition Amine_Coord Amine Coordination PdII_Amine [Ar-Pd(II)(NHR2)(L_n)]+ PdII->PdII_Amine Amine Coordination Amine R2NH Amine->PdII_Amine Deprotonation Deprotonation PdII_Amido Ar-Pd(II)-NR2(L_n) PdII_Amine->PdII_Amido Deprotonation Base Base Base->PdII_Amido PdII_Amido->Pd0 PdII_Amido->Pd0 Reductive Elimination RE Reductive Elimination Product Ar-NR2 Halide This compound Halide->PdII

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on conditions reported for the amination of other challenging heteroaryl fluorides and a patent describing the ammonolysis of a related substrate.[1][4]

Materials:

Reagent/SolventFormulaM.W.AmountMoles
This compoundC₅H₃F₂N115.08115 mg1.0 mmol
MorpholineC₄H₉NO87.12105 mg1.2 mmol
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7223 mg0.025 mmol
XantphosC₃₉H₃₂OP₂578.6243 mg0.075 mmol
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10134 mg1.4 mmol
TolueneC₇H₈92.145 mL-

Procedure:

  • In a glovebox, add this compound (115 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Add toluene (5 mL) and morpholine (105 mg, 1.2 mmol).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 4-(3-fluoropyridin-2-yl)morpholine.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl groups onto the this compound scaffold, providing access to versatile intermediates for further synthetic transformations.

Diagram: Catalytic Cycle of Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-F(L_n) Pd0->PdII Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR(L_n) PdII->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Alkyne Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Alkyne Halide This compound Halide->PdII

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from a procedure for the Sonogashira coupling of a structurally similar bromofluoropyridine derivative.[5]

Materials:

Reagent/SolventFormulaM.W.AmountMoles
This compoundC₅H₃F₂N115.08115 mg1.0 mmol
PhenylacetyleneC₈H₆102.13123 mg1.2 mmol
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5658 mg0.05 mmol
Copper(I) Iodide (CuI)CuI190.4510 mg0.05 mmol
Triethylamine (Et₃N)C₆H₁₅N101.19202 mg2.0 mmol
Tetrahydrofuran (THF), anhydrousC₄H₈O72.115 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (115 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (202 mg, 2.0 mmol) via syringe.

  • Add phenylacetylene (123 mg, 1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-fluoro-2-(phenylethynyl)pyridine.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure inert atmosphere is maintained.
Insufficiently reactive C-F bondIncrease reaction temperature. Screen different, more electron-rich and bulky ligands (e.g., SPhos, XPhos for Suzuki and Buchwald-Hartwig).
Poorly soluble baseFor Suzuki, consider using Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, LHMDS or KHMDS can be effective.
Low Regioselectivity Steric and electronic factorsExperiment with different ligands to modulate the steric environment around the palladium center. Lowering the reaction temperature may improve selectivity.
Side Reactions (e.g., Hydrodefluorination) Presence of protic impuritiesUse anhydrous solvents and reagents.
Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira) Oxidative conditionsThoroughly degas solvents and maintain a strict inert atmosphere. For Sonogashira, consider copper-free conditions.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. By carefully selecting the appropriate reaction—Suzuki-Miyaura for C-C bond formation, Buchwald-Hartwig for C-N bond formation, and Sonogashira for C-C triple bond formation—and by optimizing the reaction conditions, researchers can achieve high yields and regioselectivity. The protocols and insights provided in this guide serve as a valuable starting point for scientists and drug development professionals seeking to leverage the unique properties of the this compound scaffold in their research endeavors.

References

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2018). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]

  • PubMed. (2012). Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines. [Link]

  • Google Patents. (n.d.). US20030120124A1 - Palladium-catalyzed cross-coupling of aryldiazonium salts with arylsilanes.
  • Justia Patents. (2025). method of producing supported palladium catalyst, and supported palladium catalyst. [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. [Link]

  • PubMed Central. (2015). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. [Link]

  • Googleapis.com. (2013). (12) United States Patent (10) Patent No.: US 9,000,161 B2. [Link]

  • Sci-Hub. (n.d.). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • ResearchGate. (n.d.). Regioselective CF Bond Activation of Hexafluoropropylene on Palladium(0): Formation of a Cationic η2-Perfluoroallylpalladium Complex | Request PDF. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

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The Strategic Utility of 2,3-Difluoropyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have proven invaluable in optimizing pharmacokinetic and pharmacodynamic profiles.[1] Within the vast landscape of fluorinated heterocycles, 2,3-difluoropyridine and its derivatives have emerged as exceptionally versatile building blocks for the synthesis of a diverse array of pharmaceutical intermediates. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the key reactions that leverage the unique reactivity of this scaffold, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, to construct complex molecular architectures destined for therapeutic applications.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen, which profoundly influences the reactivity of the aromatic ring. This activation facilitates two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functional Diversity

The pyridine ring is inherently electron-deficient, and the presence of two highly electronegative fluorine atoms further enhances its susceptibility to nucleophilic attack. This electronic arrangement makes SNAr a highly effective strategy for introducing a variety of functional groups onto the pyridine core.

Regioselectivity: In the case of this compound, nucleophilic attack preferentially occurs at the 2-position. This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable transition state compared to attack at the 3-position.[2] This inherent regioselectivity is a significant advantage in synthetic planning, allowing for predictable outcomes.

Application Note 1: Synthesis of 2-Amino-3-fluoropyridine Derivatives

Substituted 2-aminopyridines are privileged scaffolds in a multitude of kinase inhibitors and other therapeutic agents. This compound, particularly in the form of its more reactive derivative 2,3-difluoro-5-chloropyridine, serves as an excellent starting material for the synthesis of 2-amino-3-fluoropyridine intermediates.

Experimental Protocol: Synthesis of 2-Amino-3-fluoro-5-chloropyridine

This two-step protocol involves an initial ammonification of 2,3-difluoro-5-chloropyridine, followed by a subsequent reduction to yield the title compound.

Step 1: Ammonification of 2,3-Difluoro-5-chloropyridine

  • Reaction:

[3] 1. In a sealed pressure vessel, combine 2,3-difluoro-5-chloropyridine (1.0 eq) and aqueous ammonia (8-14 eq). 2. Heat the mixture to 110-140 °C with vigorous stirring. 3. Maintain the reaction at this temperature for 16-24 hours, monitoring the progress by TLC or LC-MS. 4. After completion, cool the reaction mixture to room temperature. 5. The product, 2-amino-3-fluoro-5-chloropyridine, will precipitate as a solid. 6. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of 2-Amino-3-fluoro-5-chloropyridine to 2-Amino-3-fluoropyridine

  • Reaction:

  • Procedure: [3] 1. To a solution of 2-amino-3-fluoro-5-chloropyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). 2. Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus. 3. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). 4. Filter the reaction mixture through a pad of celite to remove the catalyst. 5. Concentrate the filtrate under reduced pressure to yield 2-amino-3-fluoropyridine.

Intermediate Reaction Key Reagents Typical Yield Reference
2-Amino-3-fluoro-5-chloropyridineAmmonification2,3-difluoro-5-chloropyridine, NH3·H2O~85%[3]
2-Amino-3-fluoropyridineCatalytic Hydrogenation2-amino-3-fluoro-5-chloropyridine, H2, Pd/C>90%[3]

Application Note 2: Synthesis of 3-Fluoro-2-alkoxypyridines

Pyridyl ethers are another important class of intermediates in pharmaceutical and agrochemical synthesis. The SNAr reaction of this compound with various alcohols provides a direct route to these valuable compounds.

Experimental Protocol: General Procedure for the Synthesis of 3-Fluoro-2-alkoxypyridines
  • Reaction:

  • Procedure:

    • To a solution of the desired alcohol (R-OH, 1.2 eq) in a polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH, 1.2 eq) at 0 °C to form the alkoxide in situ.

    • After stirring for 30 minutes, add this compound (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

While SNAr is powerful, its scope is limited to the introduction of heteroatom nucleophiles. To create more complex carbon skeletons, palladium-catalyzed cross-coupling reactions are indispensable tools. For these reactions, a halogenated derivative of this compound, such as 2-bromo-3-fluoropyridine or 2-chloro-3-fluoropyridine, is typically required. These can be prepared from the corresponding aminopyridines via Sandmeyer-type reactions.

Application Note 3: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-fluoropyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide. [4]This reaction is widely used to synthesize biaryl compounds, which are common motifs in kinase inhibitors.

  • Reaction:

  • Procedure: [5][6] 1. To a degassed mixture of a suitable solvent (e.g., dioxane, toluene, or a mixture with water), add 2-bromo-3-fluoropyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq). 2. Add the palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, or Pd2(dba)3, 1-5 mol%) and a suitable ligand if necessary (e.g., SPhos, XPhos, 2-10 mol%). 3. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-110 °C. 4. Monitor the reaction progress by TLC or LC-MS. 5. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. 6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. 7. Purify the crude product by flash column chromatography.

Reaction Key Reagents Catalyst/Ligand System Typical Solvents Reference
Suzuki-MiyauraArylboronic acid, Base (K2CO3, etc.)Pd(PPh3)4, Pd(OAc)2/SPhosDioxane, Toluene, Water[5][6]
Buchwald-HartwigAmine, Base (NaOtBu, etc.)Pd2(dba)3/BINAP, XantphosToluene, Dioxane[7][8]
SonogashiraTerminal alkyne, Base (Et3N, etc.), CuIPdCl2(PPh3)2THF, DMF[9][10]
Application Note 4: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-fluoropyridin-2-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of arylamines. [7]This reaction is particularly useful for coupling amines with halopyridines that may be unreactive under traditional SNAr conditions.

  • Reaction:

  • Procedure: [7][8] 1. In a glovebox or under an inert atmosphere, combine 2-chloro-3-fluoropyridine (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong base (e.g., NaOtBu or LiHMDS, 1.4 eq), the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%) in a dry, degassed solvent such as toluene or dioxane. 2. Heat the reaction mixture to 80-110 °C. 3. Monitor the reaction for the disappearance of the starting material by GC-MS or LC-MS. 4. After the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride. 5. Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. 6. Concentrate the solution and purify the residue by column chromatography.

Application Note 5: Sonogashira Coupling for the Synthesis of 2-Alkynyl-3-fluoropyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles. [9]

  • Reaction:

  • Procedure: [10][11] 1. To a solution of 2-iodo-3-fluoropyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%). 2. Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent. 3. Stir the reaction at room temperature to 60 °C under an inert atmosphere until the starting material is consumed. 4. Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. 5. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound and its derivatives.

G cluster_start Starting Materials cluster_precursor Key Precursor Synthesis cluster_intermediates Pharmaceutical Intermediates cluster_coupling_precursors Coupling Precursors 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine 2,3-Difluoro-5-chloropyridine 2,3-Difluoro-5-chloropyridine 2,3,5-Trichloropyridine->2,3-Difluoro-5-chloropyridine Halex Reaction (KF or CsF) 2-Amino-3-fluoro-5-chloropyridine 2-Amino-3-fluoro-5-chloropyridine 2,3-Difluoro-5-chloropyridine->2-Amino-3-fluoro-5-chloropyridine SNAr (Ammonification) 3-Fluoro-2-alkoxypyridines 3-Fluoro-2-alkoxypyridines 2,3-Difluoro-5-chloropyridine->3-Fluoro-2-alkoxypyridines SNAr (with Alcohols) 2-Amino-3-fluoropyridine 2-Amino-3-fluoropyridine 2-Amino-3-fluoro-5-chloropyridine->2-Amino-3-fluoropyridine Reduction 2-Halo-3-fluoropyridines\n(Br, Cl, I) 2-Halo-3-fluoropyridines (Br, Cl, I) 2-Amino-3-fluoropyridine->2-Halo-3-fluoropyridines\n(Br, Cl, I) Sandmeyer Reaction 2-Aryl-3-fluoropyridines 2-Aryl-3-fluoropyridines N-Aryl-3-fluoropyridin-2-amines N-Aryl-3-fluoropyridin-2-amines 2-Alkynyl-3-fluoropyridines 2-Alkynyl-3-fluoropyridines 2-Halo-3-fluoropyridines\n(Br, Cl, I)->2-Aryl-3-fluoropyridines Suzuki Coupling 2-Halo-3-fluoropyridines\n(Br, Cl, I)->N-Aryl-3-fluoropyridin-2-amines Buchwald-Hartwig Amination 2-Halo-3-fluoropyridines\n(Br, Cl, I)->2-Alkynyl-3-fluoropyridines Sonogashira Coupling

Figure 1. Synthetic routes from 2,3,5-trichloropyridine to various pharmaceutical intermediates.

G start Start: 2,3-Difluoro-5-chloropyridine + Nucleophile (Nu-H) step1 Step 1: Form Nucleophile (e.g., with Base) start->step1 step2 Step 2: Nucleophilic Attack at C2 step1->step2 intermediate Meisenheimer Complex (Resonance Stabilized) step2->intermediate Rate-determining step step3 Step 3: Loss of Fluoride Leaving Group intermediate->step3 product Product: 2-Nu-3-fluoro-5-chloropyridine step3->product

Figure 2. Generalized workflow for the SNAr reaction on a this compound derivative.

Conclusion and Future Outlook

This compound has unequivocally established itself as a high-value scaffold in the synthesis of pharmaceutical intermediates. Its predictable reactivity in nucleophilic aromatic substitution, coupled with the ability to undergo a range of palladium-catalyzed cross-coupling reactions, provides a robust platform for the construction of complex, biologically active molecules. The protocols detailed in this guide offer a starting point for chemists to harness the synthetic potential of this versatile building block. As the demand for novel therapeutics, particularly in areas such as oncology and immunology, continues to grow, the strategic application of this compound and its derivatives is poised to play an increasingly critical role in the future of drug discovery and development.

References

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Application Notes & Protocols: The Strategic Role of 2,3-Difluoropyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design, offering enhanced metabolic stability, increased bioavailability, and modulated electronic properties.[1][2] Within the vast landscape of fluorinated heterocycles, 2,3-difluoropyridine and its derivatives, particularly 5-Chloro-2,3-difluoropyridine (CDFP), have emerged as exceptionally valuable building blocks.[1][3][4] This technical guide provides an in-depth analysis of the application of this compound-derived intermediates in the synthesis of high-performance agrochemicals. We will explore the underlying principles of their reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr), and provide detailed, field-proven protocols for the synthesis of key herbicidal and fungicidal scaffolds.

The Rationale for Fluorinated Pyridines in Agrochemicals

The pyridine scaffold is a privileged structure in agrochemistry, forming the core of numerous fungicides, herbicides, and insecticides.[5][6] The introduction of fluorine atoms onto this ring profoundly influences the molecule's physicochemical properties:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by crop or pest enzymes. This can lead to longer-lasting efficacy.[7]

  • Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to penetrate biological membranes, such as the waxy cuticle of a plant leaf or the cell wall of a fungus.[7]

  • Modulation of Acidity/Basicity: The high electronegativity of fluorine alters the electron density of the pyridine ring, impacting the pKa of the nitrogen atom and influencing how the molecule interacts with its biological target.[2]

The 2,3-difluoro substitution pattern, often combined with a chlorine atom at the 5-position (CDFP, CAS 89402-43-7), creates a highly versatile intermediate primed for specific chemical transformations.[3][4][8]

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for functionalizing the this compound core is through Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strongly electron-withdrawing substituents, such as fluorine atoms and the pyridine nitrogen itself, renders the ring electrophilic and susceptible to attack.[9][10]

In 5-Chloro-2,3-difluoropyridine, the fluorine atom at the C2 position is particularly activated for substitution. This is due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the fluorine at C3, which stabilize the negative charge in the intermediate Meisenheimer complex.[10] This selective reactivity allows for precise, regioselective synthesis of complex downstream products.

SNAr_Mechanism reagents 5-Chloro-2,3-difluoropyridine (CDFP) + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Stabilized Intermediate) reagents->intermediate Attack at C2 product Substituted Product + Fluoride (F⁻) intermediate->product Loss of Leaving Group (F⁻) Clodinafop_Workflow CDFP 5-Chloro-2,3-difluoropyridine (CDFP) Reaction SₙAr Reaction CDFP->Reaction Phenoxide Substituted Phenoxide (Nucleophile) Phenoxide->Reaction Solvent_Base Solvent: DMSO or DMF Base: K₂CO₃ or NaH Solvent_Base->Reaction Intermediate Herbicidal Intermediate (e.g., Clodinafop precursor) Reaction->Intermediate

Figure 2: Key SNAr step in FOP herbicide synthesis.

Protocol: Synthesis of 2-[4-((5-Chloro-3-fluoro-2-pyridyl)oxy)phenoxy]propionic Acid Methyl Ester

This protocol describes the nucleophilic aromatic substitution reaction to form the core of many "FOP" herbicides.

Materials:

  • 5-Chloro-2,3-difluoropyridine (CDFP)

  • Methyl 2-(4-hydroxyphenoxy)propanoate

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Brine solution (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq) and anhydrous DMF (approx. 5 mL per 1 g of phenoxypropanoate).

  • Begin stirring and add finely ground, anhydrous Potassium Carbonate (1.5 eq).

  • Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the potassium phenoxide salt.

  • In a separate, dry vessel, dissolve 5-Chloro-2,3-difluoropyridine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the CDFP solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 60-70 °C. An exotherm may be observed.

  • After the addition is complete, maintain the reaction at 70-80 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with toluene (3x volumes).

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure ester.

ParameterCondition/ValueRationale
Solvent Anhydrous DMFA polar aprotic solvent is required to dissolve the ionic intermediates and facilitate the SNAr reaction. [11][12]
Base Anhydrous K₂CO₃A non-nucleophilic base to deprotonate the phenol, forming the active nucleophile without competing in the reaction.
Temperature 70-80 °CProvides sufficient thermal energy to overcome the activation barrier of the SNAr reaction without causing degradation.
Stoichiometry Slight excess of CDFPEnsures complete consumption of the more valuable phenoxypropanoate starting material.

Application Note II: Synthesis of Advanced Pyridine-Based Fungicides

Target Class: Pyridine-based fungicides are a broad and vital category of agrochemicals that target various fungal pathogens.

Exemplar Product: Fluopyram is a modern succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide with a complex N-substituted pyridylethyl benzamide structure. [13][14]While many industrial routes to Fluopyram begin with 2,3-dichloro-5-(trifluoromethyl)pyridine, the synthesis of its core amine intermediate and the final amide coupling step are highly instructive for professionals working with substituted pyridines. [2][13][15]

Workflow: Final Amidation Step in Fluopyram Synthesis

The final step in Fluopyram synthesis is a classic amide bond formation between a key pyridylethylamine intermediate and an acid chloride. This reaction is robust and widely applicable in agrochemical and pharmaceutical synthesis.

Fluopyram_Final_Step Amine 2-(3-chloro-5-(trifluoromethyl) pyridin-2-yl)ethanamine HCl Reaction Amide Coupling Amine->Reaction AcidChloride 2-Trifluoromethyl benzoyl chloride AcidChloride->Reaction Base Base: Triethylamine (Et₃N) Solvent: Dichloromethane (DCM) Base->Reaction Fluopyram Fluopyram Reaction->Fluopyram

Figure 3: Final amide bond formation to yield Fluopyram.

Protocol: Synthesis of Fluopyram via Amide Coupling

This protocol details the direct condensation of the key amine intermediate with an acid chloride to produce Fluopyram. [13] Materials:

  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (Amine HCl salt)

  • 2-Trifluoromethylbenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Charge a dry, nitrogen-purged reaction vessel with the amine hydrochloride salt (1.0 eq) and anhydrous Dichloromethane (DCM).

  • Cool the resulting slurry to 0-5 °C using an ice bath.

  • Slowly add Triethylamine (Et₃N) (3.0 eq) to the slurry. The first equivalent neutralizes the HCl salt, and the excess acts as an acid scavenger for the HCl generated during the reaction.

  • In a separate dry vessel, dissolve 2-Trifluoromethylbenzoyl chloride (1.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature.

  • Stir the mixture for 10-12 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with dilute aq. HCl, saturated aq. NaHCO₃, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting solid is crude Fluopyram, which can be purified by recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate) to yield a high-purity product. [16]

    Parameter Condition/Value Rationale
    Base Triethylamine (Et₃N) A non-nucleophilic organic base to neutralize the starting material's HCl salt and scavenge the HCl byproduct of the acylation. [13]
    Stoichiometry 3.0 eq of Et₃N, 1.2 eq of Acid Chloride A molar ratio of n(amine):n(acid chloride):n(Et₃N) at 1:1.2:3 has been shown to achieve the highest yield. [13]
    Temperature 0-5 °C (addition) Controls the exothermicity of the acylation reaction, minimizing potential side reactions.

    | Solvent | Anhydrous DCM | An inert solvent that provides good solubility for the reactants and does not participate in the reaction. |

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2,3-Difluoro-5-chloropyridine in Modern Agrochemicals.
  • A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (n.d.).
  • YongYing. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Electronic Chemical.
  • (n.d.). 5-Chloro-2,3-difluoropyridine: A Vital Intermediate for Agrochemicals and Pharmaceuticals.
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Exploring the Versatility of 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) in Modern Chemical Synthesis.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016, February 1).
  • Zakharychev, V. V., et al. (2024, October 8). Development of novel pyridine-based agrochemicals: A review. ResearchGate.
  • University of Hertfordshire. (n.d.). Fluopyram. AERU.
  • Process for the preparation of 2,3-difluoro-5-halopyridines. (1997, July 22). Google Patents.
  • Improved synthesis process of fluopyram. (n.d.). Google Patents.
  • Synthesis method of fluopyram. (n.d.). Google Patents.
  • Cas 89402-43-7,2,3-Difluoro-5-chloropyridine. (n.d.). LookChem.
  • 2,3-DIFLUORO-5-CHLOROPYRIDINE (CDFP). (n.d.).
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). NIH.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar.

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Application Notes and Protocols: 19F NMR Spectroscopy of 2,3-Difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2,3-Difluoropyridine in Drug Discovery

The this compound scaffold is a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, modulate pKa, and improve binding affinity through favorable interactions with biological targets. The unique electronic properties imparted by the vicinal fluorine atoms make this heterocyclic system an invaluable tool for drug development professionals. Consequently, the precise and unambiguous characterization of these molecules is paramount.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as the premier analytical technique for this purpose. The ¹⁹F nucleus boasts exceptional properties for NMR, including 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in high sensitivity comparable to that of proton (¹H) NMR.[1] Furthermore, the expansive chemical shift range of ¹⁹F NMR, which can span over 800 ppm, dramatically reduces the likelihood of signal overlap and provides exquisite sensitivity to the local electronic environment.[1][2] This sensitivity makes ¹⁹F NMR an unparalleled probe for elucidating the structure, purity, and intermolecular interactions of this compound derivatives.

This comprehensive guide provides an in-depth exploration of the principles and applications of ¹⁹F NMR for the analysis of this compound derivatives. We will delve into the interpretation of their unique spectral features, present detailed experimental protocols for optimal data acquisition, and showcase the utility of this technique in a drug discovery context.

Deconstructing the ¹⁹F NMR Spectrum of this compound Derivatives: A Guide to Interpretation

The ¹⁹F NMR spectrum of a this compound derivative provides a wealth of structural information encoded in its chemical shifts and coupling constants. Understanding these parameters is key to a thorough characterization.

Chemical Shifts (δ): Probing the Electronic Environment

The chemical shift of a fluorine nucleus is highly sensitive to its immediate electronic surroundings. In this compound systems, the positions of the F-2 and F-3 signals are influenced by the electronic nature of substituents on the pyridine ring.

  • General Chemical Shift Regions: For fluorinated aromatic compounds, the ¹⁹F chemical shifts typically appear in a range of +80 to +170 ppm relative to a reference standard like CFCl₃.[3]

  • Substituent Effects: Electron-donating groups (EDGs) on the pyridine ring will increase electron density at the fluorine-bearing carbons, leading to increased shielding and an upfield shift (less positive δ value). Conversely, electron-withdrawing groups (EWGs) will decrease electron density, causing deshielding and a downfield shift (more positive δ value). The magnitude of this shift is dependent on the nature and position of the substituent.

Table 1: Illustrative ¹⁹F Chemical Shifts of Substituted this compound Derivatives

Substituent at C-5δ (F-2) [ppm]δ (F-3) [ppm]
H~ -133~ -145
Cl~ -130~ -142
NH₂~ -138~ -150

Note: These are approximate values and can vary based on solvent and other substituents. The data for the parent this compound can be found on spectral databases.[4]

Spin-Spin Coupling Constants (J): Unraveling Connectivity and Spatial Relationships

Spin-spin coupling provides through-bond and through-space information about the connectivity of atoms. In this compound derivatives, several key coupling interactions are observed.

  • ¹⁹F-¹⁹F Coupling (JFF): The coupling between the vicinal F-2 and F-3 nuclei is a prominent feature. The magnitude of this ³JFF coupling constant is typically in the range of 15-25 Hz. This coupling provides direct evidence of the 2,3-difluoro substitution pattern.

  • ¹⁹F-¹H Coupling (JHF): Coupling between the fluorine nuclei and protons on the pyridine ring provides valuable assignment information. Long-range couplings (⁴JHF and ⁵JHF) are commonly observed and their magnitudes can be influenced by the nitrogen lone pair.[5] For instance, a ⁵J(H1',F) coupling has been observed in 5-fluoropyrimidine substituted RNA.[6]

  • ¹⁹F-¹³C Coupling (JCF): One-bond (¹JCF) and longer-range (ⁿJCF) couplings are also present. ¹JCF values are typically large (around -245 Hz for fluorobenzene), while longer-range couplings are smaller but still informative for structural elucidation.[7]

Table 2: Typical Coupling Constants in Fluorinated Pyridines

CouplingNumber of BondsTypical Magnitude (Hz)
³JFF315 - 25
³JHF35 - 10
⁴JHF41 - 5
⁵JHF5< 3
¹JCF1230 - 260
²JCF215 - 25
³JCF33 - 10

Experimental Protocols: From Sample Preparation to Data Analysis

Acquiring high-quality ¹⁹F NMR data necessitates meticulous attention to experimental detail. The following protocols provide a robust framework for the analysis of this compound derivatives.

Protocol 1: Standard 1D ¹⁹F NMR for Structural Characterization

This protocol is designed for the routine characterization and purity assessment of synthesized this compound derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
  • Ensure complete dissolution. If necessary, gently warm the sample or use a vortex mixer.
  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
  • Add a small amount of an internal reference standard if desired (e.g., trifluoroacetic acid, TFA, at a known concentration for chemical shift referencing).[2]

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a spectrometer equipped with a broadband or fluorine-specific probe.
  • Tune and match the probe for the ¹⁹F frequency.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution.
  • Acquisition Parameters:
  • Pulse Sequence: A standard single-pulse experiment (e.g., zgfhigqn on Bruker systems for ¹H-decoupled ¹⁹F spectra).[8]
  • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.
  • Transmitter Offset (O1): Center the transmitter offset in the expected region of the fluoroaromatic signals.
  • Pulse Angle: Use a 30° or 45° pulse angle to reduce the relaxation delay needed.
  • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative measurements, a longer delay of 5 times the longest T1 is required.[9]
  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum carefully to obtain pure absorption lineshapes.
  • Apply a baseline correction.
  • Reference the chemical shifts to the internal standard or an external reference.
  • Integrate the signals to determine the relative ratios of different fluorine environments.
  • Analyze the multiplicities and measure the coupling constants to aid in structural assignment.

Workflow for 1D ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (Optional) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Tune and Lock prep4->acq1 acq2 Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate and Analyze Couplings proc3->proc4 result result proc4->result Structural Information

Caption: Workflow for 1D ¹⁹F NMR analysis.

Protocol 2: Quantitative ¹⁹F NMR (qFNMR) for Purity and Concentration Determination

qFNMR is a powerful technique for determining the absolute purity or concentration of a this compound derivative without the need for a specific reference standard of the analyte.[2]

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound derivative (analyte).
  • Accurately weigh a known amount of a high-purity, stable internal standard (IS) containing fluorine (e.g., trifluoroacetic acid or another certified reference material). The IS should have a signal that is well-resolved from the analyte signals.
  • Dissolve both the analyte and the IS in a known volume of a suitable deuterated solvent.
  • Ensure complete dissolution and transfer to an NMR tube as described in Protocol 1.

2. NMR Spectrometer Setup and Data Acquisition:

  • Follow the setup procedures from Protocol 1.
  • Crucial Acquisition Parameters for Quantification:
  • Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation.
  • Relaxation Delay (D1): This is the most critical parameter. Set D1 to at least 5 times the longest T1 relaxation time of both the analyte and the IS to ensure complete relaxation and accurate integration. T1 values can be determined using an inversion-recovery experiment. A conservative D1 of 30-60 seconds is often used.[10]
  • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio for accurate integration.

3. Data Processing and Analysis:

  • Process the data as described in Protocol 1.
  • Carefully integrate the signals of the analyte and the internal standard.
  • Calculate the purity or concentration of the analyte using the following formula:

Workflow for Quantitative ¹⁹F NMR (qFNMR)

G cluster_prep Precise Sample Preparation cluster_acq Quantitative Data Acquisition cluster_proc Data Processing & Calculation prep1 Accurately Weigh Analyte and Internal Standard prep2 Dissolve in Known Volume of Solvent prep1->prep2 prep3 Homogenize and Transfer to NMR Tube prep2->prep3 acq1 Set Long Relaxation Delay (D1 > 5*T1) prep3->acq1 acq2 Use Calibrated 90° Pulse acq1->acq2 acq3 Acquire High S/N FID acq2->acq3 proc1 Process Spectrum (FT, Phasing, Baseline) acq3->proc1 proc2 Accurate Integration of Analyte and IS Signals proc1->proc2 proc3 Calculate Purity/Concentration proc2->proc3 result result proc3->result Absolute Purity/Concentration G cluster_screening Fragment Screening cluster_analysis Hit Identification cluster_elucidation Structural Elucidation screen1 Prepare Fluorinated Fragment Library screen2 Acquire ¹⁹F NMR of Fragments Alone screen1->screen2 screen3 Acquire ¹⁹F NMR of Fragments + Target Protein screen1->screen3 analysis1 Compare Spectra screen2->analysis1 screen3->analysis1 analysis2 Identify Changes in δ, Linewidth, or Relaxation analysis1->analysis2 hit hit analysis2->hit Binding Hit elucidate1 2D ¹⁹F-¹H HOESY elucidate2 Identify Ligand-Protein Proximities elucidate1->elucidate2 sbd sbd elucidate2->sbd Structure-Based Design hit->elucidate1

Caption: Logical flow for ¹⁹F NMR in FBDD.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for researchers, scientists, and drug development professionals working with this compound derivatives. Its high sensitivity, wide chemical shift dispersion, and the wealth of information from coupling constants provide a robust platform for structural elucidation, purity determination, and the study of intermolecular interactions. The protocols and principles outlined in this guide offer a solid foundation for harnessing the full potential of ¹⁹F NMR in advancing the discovery and development of novel therapeutics based on the this compound scaffold.

References

  • Dalvit, C., et al. (2011). Fluorine-protein interactions and 19F NMR isotropic chemical shifts: an empirical correlation with implications for drug design. ChemMedChem, 6(1), 104-114.
  • Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). Retrieved from [Link]

  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8929617.
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2018). PLoS ONE, 13(5), e0195959.
  • This compound. (n.d.). In SpectraBase. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2017). The Journal of Organic Chemistry, 82(19), 10593–10598.
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2009). Journal of the American Chemical Society, 131(38), 13748–13757.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017).
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega, 7(15), 12765–12775.
  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. (2002). The Journal of Physical Chemistry A, 106(18), 4648–4655.
  • 19F NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • 19F Coupling Constants Table. (n.d.). Retrieved from [Link]

  • The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF. (2018). ChemPhysChem, 19(11), 1358-1362.
  • New Synthesis of 3-Fluoropyridine Derivatives. (2003). The Journal of Organic Chemistry, 68(25), 9843–9845.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(19), 6268.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

  • Long-range 19F-15N heteronuclear shift correlation: Examination of J-modulations associated with broad range accordion excitation. (2002). Magnetic Resonance in Chemistry, 40(10), 645-649.
  • Preparation method of 2-amino-3-fluoropyridine. (2016). Google Patents.
  • ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. (1971). Journal of the American Chemical Society, 93(17), 4329–4339.
  • Case studies of fluorine in drug discovery. (n.d.). Retrieved from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved from [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). Diva-portal.org.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016). Molecules, 21(7), 929.
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Application Notes & Protocols: A Researcher's Guide to Regioselectivity in Reactions of 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,3-Difluoropyridine

This compound is a privileged scaffold in modern chemical research, particularly within the fields of drug discovery and materials science. Its unique electronic properties, imparted by the synergistic electron-withdrawing effects of the ring nitrogen and two fluorine atoms, create a versatile platform for constructing complex, highly functionalized pyridine derivatives. However, the same electronic factors that make this molecule attractive also present a significant challenge: controlling the regioselectivity of its reactions.

This guide provides an in-depth analysis of the key factors governing regioselectivity in the most common transformations of this compound. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, enabling researchers to make informed decisions in their synthetic strategies. The protocols and data presented herein are synthesized from authoritative literature to provide a reliable and practical resource for chemists at the bench.

Fundamental Electronic Landscape of this compound

To understand the regioselectivity of its reactions, one must first appreciate the electronic distribution within the this compound ring. The pyridine nitrogen atom and the highly electronegative fluorine atoms at the C2 and C3 positions act as powerful inductive electron-withdrawing groups. This has two primary consequences:

  • Ring Deactivation: The pyridine ring is rendered electron-deficient (π-deficient), which deactivates it towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[1]

  • Positional Activation: The electron withdrawal is not uniform. The C2, C4, and C6 positions are the most electron-deficient and thus the most susceptible to nucleophilic attack. This is because the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, a crucial stabilizing interaction.[2] Conversely, the C-H bonds are polarized, increasing their kinetic acidity and making them susceptible to deprotonation by strong bases.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

SNAr is arguably the most prevalent reaction for functionalizing fluoropyridines. The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the attached carbon exceptionally electrophilic and activating it for nucleophilic attack.[1] In SNAr, the rate-determining step is typically the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex), not the departure of the leaving group.[3]

Regioselectivity: Preferential Substitution at C2

In this compound, nucleophilic attack overwhelmingly occurs at the C2 position .

  • Causality: The C2 position is directly ortho to the ring nitrogen and is attached to a fluorine atom, a good SNAr leaving group. Attack at this position allows the resulting negative charge in the Meisenheimer complex to be stabilized by delocalization onto the nitrogen atom. While C6 is also ortho to the nitrogen, it lacks a suitable leaving group. Attack at C4 is also electronically favorable, but substitution at the C2-F bond is kinetically and thermodynamically preferred. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the superior activating effect of fluorine.[4][5]

Caption: SNAr reaction pathway on this compound.

Data Presentation: Representative SNAr Reactions

The following table summarizes typical conditions for the SNAr of this compound with various nucleophiles, consistently yielding the C2-substituted product.

Nucleophile ClassNucleophile ExampleBaseSolventTemp (°C)ProductRef.
O-Nucleophile Sodium Methoxide(Self-based)Methanol652-Methoxy-3-fluoropyridine[6]
N-Nucleophile MorpholineK₂CO₃DMSO1304-(3-Fluoropyridin-2-yl)morpholine[5]
S-Nucleophile Sodium Thiophenoxide(Self-based)DMF803-Fluoro-2-(phenylthio)pyridine[5]
Experimental Protocol 1: Synthesis of 2-Methoxy-3-fluoropyridine via SNAr

This protocol details a representative SNAr reaction using an oxygen-based nucleophile.

  • Reagent Preparation: Prepare a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (5 mL per mmol of substrate) in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Substrate Addition: To the stirred solution of sodium methoxide, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methoxy-3-fluoropyridine.

Directed ortho-Metalation (DoM): C-H Bond Functionalization

Directed ortho-Metalation (DoM) is a powerful strategy for regioselective C-H activation.[7] The reaction uses a strong organolithium base that is directed to a specific proton by a coordinating heteroatom, known as a Directed Metalation Group (DMG).[8][9] This coordination creates a "complex-induced proximity effect" (CIPE), dramatically increasing the kinetic acidity of the ortho proton.[10]

Regioselectivity: Preferential Deprotonation at C4

For this compound, the most acidic proton is at the C4 position .

  • Causality: While the pyridine nitrogen can act as a DMG to direct lithiation to C6, the powerful combined inductive effects of the C3-fluorine and the ring nitrogen render the C4 proton the most acidic. Deprotonation at C4 by a strong base like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at low temperatures (-78 °C) generates the 4-lithio-2,3-difluoropyridine intermediate with high regioselectivity. This intermediate can then be trapped with various electrophiles.[11]

sub This compound base LDA or n-BuLi THF, -78 °C intermediate 4-Lithio-2,3-difluoropyridine (Regioselective Intermediate) base->intermediate Deprotonation at C4 (Most acidic C-H) electrophile Electrophile (E+) e.g., I₂, DMF, CO₂ product 4-Substituted-2,3-difluoropyridine electrophile->product Electrophilic Quench

Caption: Workflow for Directed ortho-Metalation of this compound.

Experimental Protocol 2: Regioselective Synthesis of 2,3-Difluoro-4-iodopyridine via DoM

This protocol describes the lithiation at C4 and subsequent trapping with an iodine electrophile.

  • Apparatus Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a rubber septum under a positive pressure of inert gas.

  • Reagent Preparation: Add anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-Butyllithium (1.1 equivalents, e.g., 2.5 M in hexanes) to the cold THF.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 1-2 hours at this temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash chromatography to afford 2,3-difluoro-4-iodopyridine, a versatile intermediate for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The functionalized derivatives of this compound, prepared via SNAr or DoM, are excellent substrates for palladium-catalyzed cross-coupling reactions. These methods, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern synthesis for forming C-C, C-N, and C-C (alkyne) bonds, respectively.[12][13][14]

Regioselectivity: Determined by the Pre-functionalized Position

The regioselectivity of the cross-coupling reaction is dictated by the position of the leaving group (e.g., I, Br, OTf) installed in the prior step. For example, using 2,3-difluoro-4-iodopyridine (from Protocol 2) will result in exclusive functionalization at the C4 position.

Protocol 3a: Suzuki Coupling for C4-Arylation

This protocol describes the coupling of an aryl boronic acid at the C4 position.

  • Reaction Setup: In a reaction vial, combine 2,3-difluoro-4-iodopyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (3.0 equiv).

  • Solvent Addition: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio), to the vial.

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, or until starting material is consumed as monitored by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-aryl-2,3-difluoropyridine product.[15][16]

Protocol 3b: Buchwald-Hartwig Amination for C2-Amination

This protocol uses a C2-substituted derivative (e.g., 2-bromo-3-fluoropyridine, accessible via SNAr on 2,3-difluorobromopyridine) to install an amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-bromo-3-fluoropyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).[17][18]

  • Solvent and Reaction: Add anhydrous toluene, seal the tube, and heat to 100-110 °C for 16-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired 2-amino-3-fluoropyridine derivative.[12]

Protocol 3c: Sonogashira Coupling for C4-Alkynylation

This protocol uses 2,3-difluoro-4-iodopyridine to install an alkyne moiety.

  • Reaction Setup: Combine 2,3-difluoro-4-iodopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv), and a copper(I) co-catalyst such as CuI (0.05 equiv) in a Schlenk flask.[13][19]

  • Solvent and Base: Add an anhydrous solvent like THF and an amine base such as triethylamine (TEA) or diisopropylamine (DIPA).

  • Reaction: Degas the mixture and stir at room temperature to 50 °C until the reaction is complete.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent, wash with aqueous ammonium chloride and brine, dry, and concentrate. Purify by column chromatography to yield the 4-alkynyl-2,3-difluoropyridine.[20]

Conclusion

The functionalization of this compound is a study in electronically-controlled regioselectivity. By understanding the fundamental principles of SNAr, DoM, and transition metal-catalyzed cross-coupling, researchers can strategically and predictably modify this valuable scaffold. Nucleophilic substitution provides a reliable entry point at the C2 position, while directed metalation offers a distinct pathway to functionalize the C4 position. These primary products then serve as versatile precursors for a vast array of subsequent cross-coupling transformations, unlocking access to a rich chemical space for the development of novel pharmaceuticals and advanced materials.

References

  • Comins, D. L., & Abdullah, A. H. (1982). Regioselective addition of grignard reagents to N-acylpyridinium salts. A new method for the synthesis of 2-aryl- and 2-vinyl-1,2-dihydropyridines. The Journal of Organic Chemistry, 47(22), 4315–4319. [Link]

  • Hoyt, L., & Schoffers, E. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. [Link]

  • Hoyt, L., & Schoffers, E. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2012). Selective Functionalization of 2-Fluoropyridine, this compound, and 2,5-Difluoropyridine at Each Vacant Position. [Link]

  • Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • ResearchGate. (2015). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • PubMed Central. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • OUCI. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]

  • YouTube. (2013). Nucleophilic Aromatic Substitution (SNAr). [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Incorporation of 2,3-Difluoropyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorinated Pyridine Advantage in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine atoms into heterocyclic scaffolds has become a cornerstone of rational drug design.[1][2] Fluorinated compounds frequently exhibit enhanced metabolic stability, improved membrane permeability, and unique electronic properties that can profoundly influence molecular interactions and biological activity.[1] Within this context, protein kinases, a family of enzymes crucial to cellular signaling, represent a major class of therapeutic targets, particularly in oncology.[3][4] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers, and the search for novel, potent, and selective agents is a continuous endeavor.

This guide focuses on the application of a pivotal building block, 2,3-difluoropyridine , in the synthesis of next-generation kinase inhibitors. The unique arrangement of the two fluorine atoms on the pyridine ring offers a distinct set of advantages for the synthetic and medicinal chemist:

  • Tunable Reactivity: The fluorine atoms, particularly at the C2 position, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This provides a reliable and versatile handle for the regioselective introduction of key pharmacophoric elements.[5]

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, which can prevent off-target interactions and fine-tune the molecule's binding affinity within the ATP-binding pocket of the target kinase.[1]

  • Enhanced Pharmacokinetics: Fluorine substitution can block sites of metabolic oxidation, a common strategy to increase the half-life and overall bioavailability of a drug candidate.[1][2]

This document provides a detailed overview of the core chemistry, step-by-step synthetic protocols, and structure-activity relationship (SAR) insights related to the use of this compound in kinase inhibitor development.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the ring nitrogen atom activates the pyridine core towards attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism.[6]

Generally, nucleophilic attack is favored at the C2 position due to the combined activating effects of the adjacent fluorine and the ring nitrogen. This regioselectivity is a key advantage, allowing for controlled, stepwise functionalization of the pyridine scaffold.

Caption: Generalized SNAr reaction on this compound.

Application Protocol: Synthesis of a p38 MAP Kinase Inhibitor Scaffold

To illustrate the practical application, we will detail a two-step synthesis of a core scaffold inspired by known p38 MAP kinase inhibitors, which often feature a substituted aminopyridine moiety.[7] This workflow demonstrates the selective, sequential displacement of the fluorine atoms.

Workflow SM This compound + 4-Methylaniline INT Intermediate 1 (2-fluoro-N-(p-tolyl)pyridin-3-amine) SM->INT Step 1: SNAr (C3 Substitution) K2CO3, DMSO, 120°C FINAL Final Product (Substituted Diaminopyridine) INT->FINAL Step 2: SNAr (C2 Substitution) DIPEA, NMP, 150°C REAGENT2 Amine Nucleophile 2 (e.g., Morpholine) REAGENT2->FINAL

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2,3-Difluoropyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2,3-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions involving this challenging substrate. The electron-deficient nature of the difluoropyridine ring presents unique challenges, and this resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is giving low to no yield. What are the most common causes?

Low yields in the Suzuki coupling of this compound often stem from a few critical factors. The primary culprits are typically catalyst deactivation, decomposition of the boronic acid coupling partner, and suboptimal reaction conditions. The electron-deficient nature of the this compound ring can make oxidative addition more challenging and can also influence the stability of the catalytic intermediates. Furthermore, the boronic acid, especially if it's a heteroaryl boronic acid, can be prone to decomposition under the reaction conditions.[1]

Q2: What is protodeboronation and how does it affect my reaction with this compound?

Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] This process consumes your nucleophilic coupling partner, leading to a direct reduction in the yield of your desired product. This side reaction is particularly prevalent with heteroaryl boronic acids and under the basic, often aqueous, conditions required for the Suzuki-Miyaura coupling.[3][1][2] The presence of water and the strength of the base are critical factors that can accelerate protodeboronation.[3]

Q3: How can I minimize protodeboronation of my boronic acid?

Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a potassium organotrifluoroborate salt (BF3K), is a highly effective strategy.[2] These derivatives exhibit greater stability and slowly release the active boronic acid in situ, keeping its concentration low and minimizing the opportunity for decomposition.[2][4]

  • Anhydrous Conditions: Since water can facilitate protodeboronation, using rigorously dried solvents and reagents can significantly suppress this unwanted side reaction.[1]

  • "Slow-Release" Strategy: Employing boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates can maintain a very low concentration of the free, unstable boronic acid in the reaction mixture, thereby favoring the cross-coupling pathway over decomposition.[2]

  • Base Optimization: The choice and concentration of the base are crucial. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) to reduce the rate of base-catalyzed protodeboronation.[5][6]

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A good starting point for the Suzuki coupling of this compound would be to use a palladium catalyst with a suitable phosphine ligand, a weak inorganic base, and an appropriate solvent system.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common and effective palladium precursors.[7]
Ligand SPhos, XPhos, or dtbpfBulky, electron-rich phosphine ligands are often effective for challenging substrates.[5][8]
Base K₂CO₃ or K₃PO₄Weaker bases help to minimize protodeboronation.[5][6]
Solvent Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂OA mixture of an organic solvent and water is often necessary for solubility and to facilitate the reaction.[5]
Temperature 80-110 °CThe optimal temperature will depend on the specific substrates and catalyst system.[9][10]

General Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature and stir, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[10]

Troubleshooting Guide

Issue: No reaction or very low conversion.
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure your palladium source and ligand are of good quality. Consider using a pre-catalyst like an XPhos Pd G3 precatalyst to ensure the generation of the active Pd(0) species.[5] If using a Pd(II) source, it needs to be reduced in situ, which can sometimes be inefficient.[11]
Poor Solubility If your starting materials are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system, such as DMF or toluene, if you have solubility issues in dioxane.[5][12]
Low Reaction Temperature Some Suzuki couplings require higher temperatures to proceed at a reasonable rate.[9] Cautiously increase the reaction temperature in increments of 10-20 °C. However, be aware that higher temperatures can also accelerate side reactions.[3][13]
Issue: Significant amount of protodeboronated side product observed.
Possible Cause Troubleshooting Step
Boronic Acid Instability Switch to a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt.[2]
Excess Water Use anhydrous solvents and ensure all glassware is thoroughly dried. The use of anhydrous conditions with a base like K₃PO₄ can be beneficial.[1][5]
Base is too Strong Change to a weaker base such as K₂CO₃ or even potassium fluoride (KF).[5][11]
Reaction Time is too Long If the desired product forms relatively quickly and then degrades or side reactions become more prominent, consider stopping the reaction earlier. Monitor the reaction progress closely.
Issue: Formation of homocoupled products.
Possible Cause Troubleshooting Step
Oxygen in the Reaction Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Oxygen can lead to the formation of Pd(II) species that promote homocoupling of the boronic acid.[14]
Inefficient Reduction of Pd(II) Pre-catalyst The use of a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.[11] Homocoupling can be a side reaction during the in situ reduction of Pd(II) to Pd(0).[11]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R L_n Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd Boronic R-B(OR')_2 + Base Boronic->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Logic Flow

This diagram outlines a decision-making process for troubleshooting a low-yielding this compound Suzuki coupling.

Troubleshooting_Flowchart Start Low Yield in This compound Suzuki Coupling Check_Starting_Materials 1. Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_Starting_Materials Protodeboronation Protodeboronation of Boronic Acid is the Major Side Product? Check_Starting_Materials->Protodeboronation No_Reaction Mainly Unreacted Starting Materials? Protodeboronation->No_Reaction No Sol_Protodeboronation Use Boronic Ester/Trifluoroborate Employ Anhydrous Conditions Optimize Base (weaker) 'Slow-Release' Strategy Protodeboronation->Sol_Protodeboronation Yes Other_Side_Products Other Side Products (e.g., Homocoupling)? No_Reaction->Other_Side_Products No Sol_No_Reaction Check Catalyst Activity (use precatalyst) Increase Temperature Screen Ligands/Solvents No_Reaction->Sol_No_Reaction Yes Sol_Other Ensure Rigorous Degassing Use Pd(0) Source Optimize Reaction Time Other_Side_Products->Sol_Other Yes End Optimized Reaction Other_Side_Products->End No, consult further Sol_Protodeboronation->End Sol_No_Reaction->End Sol_Other->End caption Troubleshooting Flowchart

Caption: A flowchart for diagnosing and solving common issues in the reaction.

References

  • Molander, G. A., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(42), 17502–17513. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(16), 7079–7089. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]

  • ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • ResearchGate. (n.d.). Temperature and time screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]

  • Ang, X., & Moran, J. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2816–2822. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). (a) Effect of temperature on the progress of the assisted Suzuki.... ResearchGate. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Organic Letters, 5(15), 2631–2634. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?. ResearchGate. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Request PDF. (2025). Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature. ResearchGate. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • National Institutes of Health. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]

  • American Chemical Society. (2025). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. American Chemical Society. [Link]

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Technical Support Center: Fluorination of 2,3-Dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of 2,3-dichloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes.

Introduction: The Halex Reaction and Its Challenges

The fluorination of 2,3-dichloropyridine is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds. The most common method for this transformation is the Halex reaction, a type of nucleophilic aromatic substitution (SNAr) where chlorine atoms are displaced by fluoride ions.[1][2][3] While effective, this reaction is often plagued by the formation of side products, incomplete conversions, and other experimental hurdles. Understanding the underlying mechanisms and the influence of reaction parameters is key to mastering this process.

This guide will provide you with the expertise and practical insights needed to troubleshoot and optimize your fluorination reactions, ensuring higher yields and purity of your desired products.

Troubleshooting Guide

This section addresses specific problems you may encounter during the fluorination of 2,3-dichloropyridine.

Q1: Why am I observing incomplete conversion of 2,3-dichloropyridine?

Possible Causes & Solutions:

  • Insufficiently Anhydrous Conditions: The presence of water can significantly reduce the nucleophilicity of the fluoride anion by forming strong hydrogen bonds.[4]

    • Troubleshooting Steps:

      • Dry Your Reagents: Ensure your fluorinating agent (e.g., potassium fluoride) and solvent are thoroughly dried before use. Spray-dried KF is often recommended.[5]

      • Azeotropic Distillation: Before adding your substrate, consider performing an azeotropic distillation of the solvent (e.g., with toluene) to remove trace amounts of water.[6]

  • Low Solubility of Fluorinating Agent: Potassium fluoride (KF) has low solubility in many aprotic polar solvents used for the Halex reaction.[5][7]

    • Troubleshooting Steps:

      • Use a Phase-Transfer Catalyst (PTC): Catalysts like tetrabutylammonium bromide, tetraphenylphosphonium bromide, or crown ethers can help transfer the fluoride ion from the solid phase to the organic phase, increasing its effective concentration and reactivity.[8][9]

      • Consider Alternative Fluoride Sources: Cesium fluoride (CsF) is more soluble and reactive than KF, though it is more expensive.[8][10] A mixture of KF and CsF can sometimes provide a good balance of reactivity and cost.[6]

  • Reaction Temperature is Too Low: The Halex reaction typically requires high temperatures (often in the range of 180-240°C) to overcome the activation energy for the nucleophilic substitution.[8][11]

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Start the reaction at a lower temperature (e.g., 180-190°C) to favor the formation of the mono-fluorinated intermediate, then increase the temperature (e.g., 200-210°C) to drive the reaction to the di-fluorinated product.[8]

      • Solvent Choice: Use a high-boiling point aprotic polar solvent such as sulfolane, N,N'-dimethylpropyleneurea (DMPU), or dimethyl sulfoxide (DMSO).[2][10][11]

Q2: I'm seeing a significant amount of mono-fluorinated byproduct (2-chloro-3-fluoropyridine or 3-chloro-2-fluoropyridine). How can I increase the yield of the di-fluorinated product?

Possible Causes & Solutions:

  • Stepwise Fluorination and Insufficient Driving Force: The replacement of the two chlorine atoms occurs sequentially. The first substitution at the 2-position is generally faster than the second substitution at the 3-position.[6] Insufficient reaction time or temperature will result in the accumulation of the mono-fluorinated intermediate.

    • Troubleshooting Steps:

      • Increase Reaction Time and/or Temperature: As mentioned previously, a staged temperature profile can be effective. After an initial period at a lower temperature to form the mono-fluorinated species, increasing the temperature will promote the second, more difficult, fluorination step.[8]

      • Molar Ratio of Fluorinating Agent: Ensure you are using a sufficient excess of the fluorinating agent to drive the reaction to completion.

Q3: What is the source of tar-like, dark-colored impurities in my reaction mixture?

Possible Causes & Solutions:

  • Decomposition at High Temperatures: The high temperatures required for the Halex reaction can lead to the decomposition of the starting material, products, or solvent.

    • Troubleshooting Steps:

      • Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures. Monitor the reaction progress by techniques like GC-MS to determine the optimal endpoint.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[8]

      • Solvent Purity: Use high-purity solvents to avoid impurities that may catalyze decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the fluorination of 2,3-dichloropyridine?

The primary side products are the result of incomplete fluorination. Depending on the desired final product, the following are commonly observed:

Side ProductNameTypical Formation Conditions
ngcontent-ng-c1311558766="" class="ng-star-inserted">
2-chloro-3-fluoropyridineIntermediate in the formation of 2,3-difluoropyridine. Accumulates at lower temperatures or with insufficient reaction times.

3,5-dichloro-2-fluoropyridineCan be a significant byproduct when starting from 2,3,5-trichloropyridine.[12]
Unreacted Starting Material 2,3-dichloropyridineIncomplete reaction due to issues outlined in the troubleshooting guide.
Polymerization/Decomposition Products Tar-like substancesHigh reaction temperatures and extended reaction times.

Q2: What is the general mechanism for the fluorination of 2,3-dichloropyridine?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, also known as the Halex reaction.[1]

Halex_Mechanism 2,3-Dichloropyridine 2,3-Dichloropyridine Meisenheimer_Complex_1 Meisenheimer Complex 1 2,3-Dichloropyridine->Meisenheimer_Complex_1 + F⁻ 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine Meisenheimer_Complex_1->2-Chloro-3-fluoropyridine - Cl⁻ Meisenheimer_Complex_2 Meisenheimer Complex 2 2-Chloro-3-fluoropyridine->Meisenheimer_Complex_2 + F⁻ This compound This compound Meisenheimer_Complex_2->this compound - Cl⁻

Caption: SNAr mechanism for the fluorination of 2,3-dichloropyridine.

The fluoride ion attacks the electron-deficient pyridine ring, forming a resonance-stabilized intermediate called a Meisenheimer complex. The leaving group (chloride) is then expelled to yield the fluorinated product. The chlorine at the 2-position is generally more activated and is substituted first.

Q3: How do I choose the right solvent and fluorinating agent?

  • Solvents: High-boiling, polar aprotic solvents are essential.[2]

    • Sulfolane: Excellent thermal stability and solvating power.

    • DMSO (Dimethyl Sulfoxide): A common and effective solvent, though it can decompose at very high temperatures.[2]

    • DMF (Dimethylformamide): Another viable option.

    • NMP (N-Methyl-2-pyrrolidone): Often used in these types of reactions.[8]

  • Fluorinating Agents:

    • KF (Potassium Fluoride): The most economical choice, but its low solubility and reactivity require harsh conditions and often the use of a phase-transfer catalyst.[5][7] Using spray-dried KF is highly recommended to improve reactivity.

    • CsF (Cesium Fluoride): More reactive and soluble than KF, allowing for milder reaction conditions, but at a significantly higher cost.[8][10]

    • Mixtures (KF/CsF): Can offer a compromise between cost and reactivity.[6]

Experimental Protocol: Synthesis of this compound from 2,3-Dichloropyridine

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 2,3-Dichloropyridine

  • Spray-dried Potassium Fluoride (KF)

  • Sulfolane (anhydrous)

  • Tetrabutylammonium bromide (TBAB) or other suitable PTC

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, mechanical stirrer, thermocouple).

Procedure:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Charge flask with KF, PTC, and Sulfolane Prep2 Heat and stir under vacuum to remove trace water Prep1->Prep2 Prep3 Backfill with inert gas (N₂ or Ar) Prep2->Prep3 React1 Add 2,3-dichloropyridine Prep3->React1 React2 Heat to 180-190°C for 5-10 hours React1->React2 React3 Increase temperature to 200-210°C for 10-15 hours React2->React3 React4 Monitor reaction by GC-MS React3->React4 Work1 Cool reaction mixture React4->Work1 Work2 Vacuum distill the product Work1->Work2 Work3 Characterize the purified product (NMR, GC-MS) Work2->Work3

Caption: General workflow for the fluorination of 2,3-dichloropyridine.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermocouple, charge spray-dried potassium fluoride (2.5-3.0 molar equivalents), a phase-transfer catalyst (e.g., TBAB, 0.05-0.1 molar equivalents), and anhydrous sulfolane.

  • Drying: Heat the mixture under vacuum with stirring to remove any residual moisture.

  • Reaction Initiation: Cool the mixture slightly and backfill the flask with an inert gas (nitrogen or argon). Add 2,3-dichloropyridine (1.0 molar equivalent).

  • Staged Heating: Heat the reaction mixture to 180-190°C and maintain for 5-10 hours. Monitor the formation of the mono-fluorinated intermediate by GC-MS.

  • Completion: Increase the temperature to 200-210°C and continue heating for an additional 10-15 hours, or until the reaction is complete as indicated by GC-MS analysis.[8]

  • Workup and Purification: Cool the reaction mixture to room temperature. The product, this compound, can be isolated from the reaction mixture by vacuum distillation.[10]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS).

Safety Precautions: This reaction involves high temperatures and potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Sources

Technical Support Center: Chromatographic Purification of 2,3-Difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2,3-difluoropyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this unique class of fluorinated heterocycles. The presence of two adjacent fluorine atoms on the electron-deficient pyridine ring imparts specific chemical properties that can complicate chromatographic separations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues, from method development to final purification. The advice herein is grounded in established chromatographic principles and tailored to the specific behavior of this compound analogs.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound derivatives.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

Q: My this compound derivative shows significant peak tailing on a C18 column, leading to poor resolution and inaccurate quantification. What is the cause and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives, primarily caused by strong, secondary ionic interactions between the analyte and the stationary phase.[1][2]

  • The Root Cause: The primary cause is the interaction of the basic nitrogen atom (pKa of pyridine is ~5.2) in the pyridine ring with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases like C18.[3][4] These silanol groups can become deprotonated and negatively charged (Si-O-), creating strong ionic attractions with the protonated, positively charged pyridine derivative. This leads to multiple retention mechanisms, causing the trailing edge of the peak to be broader than the leading edge.[2] The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the pyridine nitrogen, but it often remains sufficiently basic to interact with silanols.

  • Other Potential Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

    • Physical Issues: Poorly made connections, excessive dead volume in the system, or a deformed column packing bed (e.g., a void at the inlet) can distort peak shape.[1][2]

    • Solvent Mismatch: A significant difference in elution strength between the sample solvent (diluent) and the mobile phase can cause peak distortion.[1]

Solutions: A Step-by-Step Approach to Sharper Peaks

A systematic approach involving the mobile phase, column, and instrument setup can significantly improve peak shape.

Experimental Protocol: Method for Reducing Peak Tailing

  • Mobile Phase pH Adjustment (Low pH):

    • Action: Lower the mobile phase pH to around 2.5-3.0. This is typically achieved by adding 0.1% (v/v) of an acid like formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components.

    • Mechanism: At low pH, the residual silanol groups on the silica surface are fully protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions with the protonated pyridine analyte.[1] The analyte itself will be fully protonated, behaving as a single species.

    • Caution: If using acetonitrile (ACN) in a gradient with a phosphate buffer, be aware that the buffer can precipitate at high ACN concentrations. Formic acid is generally preferred for LC-MS compatibility.[5]

  • Use of Mobile Phase Additives (Competing Base):

    • Action: If low pH is not sufficient or desirable, add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM), keeping the pH slightly acidic to neutral.

    • Mechanism: The competing base (in its protonated form) will preferentially interact with the active silanol sites, effectively shielding them from the pyridine analyte.[1]

    • Considerations: TEA is not MS-compatible and can sometimes shorten column lifetime.[5]

  • Column Technology Selection:

    • Action: Switch to a column with a different stationary phase or one specifically designed for basic compounds.

    • Options:

      • High-Purity, End-Capped Silica: Modern columns are made with higher purity silica and have more thorough end-capping, resulting in fewer accessible silanol groups.[1]

      • Polar-Embedded Group (EPG) Phases: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can provide alternative hydrogen bonding interactions and shield the analyte from surface silanols.[6]

      • Perfluorophenyl (PFP) Phases: These columns offer unique selectivity for halogenated compounds and isomers due to dipole-dipole, π-π, and ion-exchange interactions, which can be highly effective for separating fluorinated pyridine derivatives.[6]

  • Operate at High pH (Requires Specific Columns):

    • Action: Use a mobile phase with a pH > 8 (e.g., using ammonium bicarbonate or ammonium hydroxide as an additive).

    • Mechanism: At high pH, the pyridine analyte is in its neutral, free-base form, eliminating ionic interactions. However, the silanol groups will be fully deprotonated.

    • Critical Requirement: This approach must be used with a pH-stable column (e.g., hybrid-silica or polymer-based) as traditional silica-based columns will rapidly dissolve at pH > 8.[5]

G start Peak Tailing Observed for This compound Derivative check_overload Is Sample Overloaded? start->check_overload reduce_conc Reduce Injection Concentration/Volume check_overload->reduce_conc Yes check_hardware Check for Hardware Issues (Connections, Voids) check_overload->check_hardware No modify_mp Modify Mobile Phase reduce_conc->modify_mp fix_hardware Fix Leaks, Use Low-Volume Tubing, Replace Column if Voided check_hardware->fix_hardware Yes check_hardware->modify_mp No fix_hardware->modify_mp low_ph Add 0.1% Formic Acid or TFA (pH 2.5-3.0) modify_mp->low_ph Option 1 high_ph Use High pH Buffer (pH > 8) with pH-Stable Column modify_mp->high_ph Option 2 change_column Switch Stationary Phase low_ph->change_column If tailing persists success Symmetrical Peak Achieved low_ph->success If successful high_ph->success pfp_column Try Perfluorophenyl (PFP) or Polar-Embedded (EPG) Column change_column->pfp_column pfp_column->success

Sources

Technical Support Center: Advanced Strategies for 2,3-Difluoropyridine Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the functionalization of 2,3-difluoropyridine. The unique electronic properties of this substrate, particularly the low reactivity of the C-3 position towards traditional nucleophilic aromatic substitution (SNAr), present a common yet significant hurdle. This document provides in-depth troubleshooting advice, alternative strategies, and detailed protocols to empower you to overcome these challenges in your laboratory.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles governing the reactivity of this compound. A solid grasp of these concepts is the first step in effective troubleshooting.

Q1: Why is this compound so unreactive, especially compared to other difluoropyridines?

The reactivity of fluoropyridines in nucleophilic aromatic substitution (SNAr) is dictated by the ability of the pyridine ring to stabilize the negative charge in the transition state, known as the Meisenheimer complex.[1][2] The electron-withdrawing nitrogen atom is key to this stabilization.

  • At the C-2 Position (ortho): When a nucleophile attacks the C-2 position, the resulting negative charge can be delocalized directly onto the electronegative nitrogen atom through resonance. This provides a significant stabilizing effect, making the reaction favorable.[3][4]

  • At the C-3 Position (meta): An attack at the C-3 position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the ring nitrogen.[4] This lack of resonance stabilization makes the intermediate significantly higher in energy and the activation barrier for the reaction much greater. The C-3 fluorine is therefore largely unreactive under standard SNAr conditions.

Q2: I thought fluorine was a poor leaving group. Why is it used in SNAr reactions?

This is a critical distinction between SNAr and aliphatic substitution (SN2) mechanisms. In SN2 reactions, breaking the carbon-leaving group bond is part of the rate-determining step, making weaker C-X bonds (like C-I) preferable.

In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized Meisenheimer complex.[3][5] Fluorine's intense electronegativity makes the carbon atom it's attached to highly electrophilic and thus very susceptible to nucleophilic attack. This powerful inductive effect accelerates the formation of the intermediate, making fluoride an excellent leaving group for SNAr. The order of reactivity is often F > Cl > Br > I, the reverse of the SN2 trend.[2][3]

Section 2: Troubleshooting Guide for SNAr Reactions

This section is formatted to address specific experimental failures and guide you toward a successful outcome.

Problem: My SNAr reaction with an amine/alcohol nucleophile at the C-2 position of this compound is sluggish or fails completely.

This is a common issue that can often be resolved by systematically optimizing reaction parameters.

  • Causality: The nucleophilicity of neutral amines and alcohols is often insufficient. To react, they must be deprotonated to their more reactive anionic forms (amide or alkoxide). Furthermore, reaction conditions may not be energetic enough to overcome the activation barrier.

  • Troubleshooting Steps:

    • Base Selection: Ensure your base is strong enough to fully deprotonate your nucleophile. For alcohols, sodium hydride (NaH) is far more effective than weaker bases like potassium carbonate (K₂CO₃).[3] For amines, strong non-nucleophilic bases like NaHMDS or LiHMDS are excellent choices.

    • Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP.[3][6] These solvents effectively solvate the cation of the base but do not strongly solvate the anionic nucleophile, preserving its reactivity.

    • Increase Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[3] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

    • Consider Microwave Irradiation: Microwave heating can dramatically accelerate reaction rates for SNAr on pyridines, often reducing reaction times from hours to minutes.[7]

Problem: I am trying to substitute the fluorine at the C-3 position using SNAr conditions, but I only see recovery of starting material or substitution at C-2.

Direct SNAr at the C-3 position is electronically disfavored and highly unlikely to succeed under conventional conditions.

  • Causality: As explained in FAQ 1, there is no mechanism for the pyridine nitrogen to stabilize the negative charge of a Meisenheimer complex formed by attack at C-3. The activation energy is prohibitively high. Any product you observe will almost certainly be from substitution at the electronically activated C-2 position.

  • Solution: Do not persist with SNAr for C-3 functionalization. This position requires an entirely different synthetic approach. Proceed to Section 3: Alternative Strategies Beyond SNAr.

Section 3: Alternative Strategies for C-3 and C-2 Functionalization

When SNAr proves insufficient, particularly for the inert C-3 position, transition-metal-catalyzed cross-coupling is the modern chemist's most powerful tool.[8][9] These methods do not rely on Meisenheimer complex formation and thus bypass the inherent electronic limitations of the substrate.

Q3: How can I achieve C-N bond formation (amination) on this compound?

Buchwald-Hartwig Amination is the premier method for this transformation. It is highly effective for coupling amines with challenging (hetero)aryl halides.[10][11]

  • Mechanism: This reaction involves a palladium catalyst that undergoes a catalytic cycle of oxidative addition into the C-F bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[12]

  • Key Advantages: This method works where SNAr fails and often proceeds under milder conditions. It is tolerant of a wide variety of functional groups.

  • Practical Considerations: Success is highly dependent on the correct combination of palladium precatalyst, phosphine ligand, and base. A screening of these components is often necessary.

Q4: What about forming C-C bonds?

Similar to amination, palladium-catalyzed cross-coupling reactions are the methods of choice.

  • Suzuki-Miyaura Coupling: Couples the pyridine with a boronic acid or ester. It is one of the most robust and widely used C-C bond-forming reactions.

  • Stille Coupling: Uses an organostannane reagent. It is highly versatile but is often avoided due to the toxicity of tin byproducts.

  • Negishi Coupling: Employs an organozinc reagent. It is known for its high reactivity and functional group tolerance.[13]

Q5: Are there other advanced methods for functionalizing the pyridine ring itself?

Yes. Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization.

  • Concept: A directing group on the ring (including the ring nitrogen itself) coordinates to a strong base like lithium diisopropylamide (LDA), directing deprotonation of a specific adjacent C-H bond. The resulting organolithium species can then be trapped with an electrophile (e.g., CO₂, I₂, aldehydes).[14]

  • Application to this compound: This strategy can be used to introduce substituents at the C-4 position, which is otherwise difficult to access directly.

Section 4: Experimental Protocols & Data

The following protocols are provided as validated starting points for your experiments.

Protocol 1: SNAr Substitution at C-2 with an Alcohol

This protocol details the reaction of this compound with an alcohol to form a 2-alkoxy-3-fluoropyridine.

Materials:

  • This compound (1.0 equiv)

  • Alcohol nucleophile (1.2 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add the alcohol (1.2 equiv) and anhydrous DMF.

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Handle with extreme care under an inert atmosphere.

  • Activation: Stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Reaction Initiation: Add the this compound (1.0 equiv) to the flask.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and cautiously quench by slowly adding saturated aqueous ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for coupling an amine with this compound. Optimization of ligand and base may be required.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Pd₂(dba)₃ (Palladium precatalyst, 0.02 equiv)

  • XPhos (Phosphine ligand, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: To a dry, nitrogen-flushed flask or sealed tube, add the Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Reactant Addition: Add the this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene.

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen through the solution for 15 minutes or by using a freeze-pump-thaw cycle.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary: Typical Conditions for Cross-Coupling

The table below summarizes common starting conditions for various transition-metal-catalyzed reactions on this compound.

Reaction Type Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C)
Buchwald-Hartwig Pd₂(dba)₃ (2-5)XPhos, RuPhos (4-10)NaOtBu, K₃PO₄Toluene, Dioxane80-120
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₂CO₃, Cs₂CO₃Dioxane/H₂O80-100
Negishi Pd(dppf)Cl₂ (5)--THF, DMF25-65

Section 5: Visualizations

Mechanistic Diagrams

Caption: SNAr mechanism comparison for C-2 vs. C-3 attack.

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Py-F pd_complex Lₙ(F)Pd(II)-Py oxidative_addition->pd_complex amine_coordination Amine Coordination + Deprotonation pd_complex->amine_coordination + HNR₂ - HF amido_complex Lₙ(R₂N)Pd(II)-Py amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Product (Py-NR₂) reductive_elimination->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_c2 SₙAr Optimization cluster_c3 Alternative Strategy start Low Reactivity in 2,3-DFP Substitution q_position Target Position? start->q_position c2_path C-2 Position q_position->c2_path C-2 c3_path C-3 Position q_position->c3_path C-3 c2_check_base Is Base Strong Enough? (e.g., NaH, NaHMDS) c2_path->c2_check_base c3_switch_strategy Abandon SₙAr. Switch to Metal Catalysis. c3_path->c3_switch_strategy c2_check_base->c2_check_base No, Change Base c2_check_solvent Using Polar Aprotic Solvent? (DMSO, DMF) c2_check_base->c2_check_solvent Yes c2_check_solvent->c2_check_solvent No, Change Solvent c2_check_temp Increase Temperature? c2_check_solvent->c2_check_temp Yes c2_success Reaction Successful c2_check_temp->c2_success Yes c3_bond_type Bond Type? c3_switch_strategy->c3_bond_type c3_cn Use Buchwald-Hartwig for C-N bond c3_bond_type->c3_cn C-N c3_cc Use Suzuki/Negishi for C-C bond c3_bond_type->c3_cc C-C c3_success Reaction Successful c3_cn->c3_success c3_cc->c3_success

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically designed for researchers, chemists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions involving 2,3-difluoropyridine. The unique electronic properties of this substrate present distinct challenges, with catalyst deactivation being a primary obstacle to achieving high yields and reaction efficiency.

This document provides a comprehensive resource, structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our goal is to equip you with the scientific understanding and practical protocols necessary to diagnose, mitigate, and overcome catalyst deactivation in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is stalling at low conversion. What is the most likely cause?

A1: Stalling at low conversion is a frequent issue when working with this compound and is often multifactorial. The primary culprit is typically a combination of slow oxidative addition and catalyst deactivation. The two electron-withdrawing fluorine atoms significantly reduce the electron density of the pyridine ring, making the C-X bond (where X is typically Br or Cl) stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[1][2] This sluggish initial step can lead to the accumulation of inactive Pd(II) species or decomposition of the active Pd(0) catalyst over the extended reaction times and higher temperatures often required.

Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and forming stable, off-cycle complexes that are catalytically inactive. This "catalyst poisoning" is a well-documented deactivation pathway for heteroaromatic substrates.[3]

Q2: I'm observing a significant amount of black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal. Its formation is a clear visual indicator of catalyst decomposition and a common reason for failed reactions.[4]

Causes of Palladium Black Formation:

  • Slow Reductive Elimination: The electron-deficient nature of the 2,3-difluoropyridyl moiety can slow down the final reductive elimination step of the catalytic cycle. This can lead to the accumulation of unstable diorganopalladium(II) intermediates that are prone to decomposition.

  • Presence of Oxygen: Inadequate degassing of solvents and reagents allows for the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which can then aggregate and precipitate as palladium black.[4]

  • Inappropriate Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may not adequately stabilize the Pd(0) center, making it more susceptible to aggregation.[5][6]

Prevention Strategies:

  • Rigorous Inert Atmosphere: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[4]

  • Use of Bulky, Electron-Rich Ligands: Employing sterically demanding and electron-donating phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), can create a protective coordination sphere around the palladium atom, preventing aggregation.[7][8]

  • Lower Reaction Temperatures: If feasible, running the reaction at a lower temperature can reduce the rate of catalyst decomposition. This may require the use of a more active catalyst system to compensate for the slower kinetics.

Q3: I'm seeing a lot of homocoupling of my boronic acid reagent. What's causing this and how can I minimize it?

A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[4] Oxygen can facilitate the oxidative homocoupling of the boronic acid, catalyzed by the palladium species. As mentioned previously, maintaining a strictly inert atmosphere is crucial to minimize this side reaction.

Another potential cause is the choice of base. Some bases, in combination with certain solvents, can promote the decomposition of the boronic acid, leading to homocoupling.[9] Screening different bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), can help identify the optimal conditions to suppress this side reaction.[10][11]

In-Depth Troubleshooting Guides

Guide 1: Addressing Sluggish Oxidative Addition

The primary hurdle in the cross-coupling of this compound is often the initial oxidative addition step. The following workflow provides a systematic approach to overcoming this challenge.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the this compound halide (1.0 equiv.), arylboronic acid (1.5 equiv.), and base (2.0 equiv.) to a reaction vial.

  • Catalyst/Ligand Addition: In separate vials, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, toluene) to each vial.

  • Reaction Initiation: Add the catalyst/ligand solution to the reaction vial, seal, and heat to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS at regular intervals.

start Low Conversion Observed ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand_screen increase_temp Increase Reaction Temperature (e.g., in 10 °C increments) ligand_screen->increase_temp If still slow stronger_base Switch to a Stronger Base (e.g., Cs₂CO₃, K₃PO₄) increase_temp->stronger_base If decomposition observed, return to lower temp precatalyst Use a More Active Precatalyst (e.g., XPhos Pd G3/G4) stronger_base->precatalyst If still incomplete check_purity Verify Reagent Purity (Halide, Boronic Acid, Solvent) precatalyst->check_purity If issues persist success Reaction Optimized check_purity->success If successful failure Consult Further Literature/ Consider Alternative Coupling check_purity->failure If unsuccessful

Caption: Troubleshooting workflow for low conversion in this compound cross-coupling.

Guide 2: Mitigating Catalyst Deactivation by Pyridine Coordination

The Lewis basic nitrogen of the pyridine ring can sequester the palladium catalyst, forming inactive complexes. The following strategies can help to minimize this deactivation pathway.

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Notes
PPh₃Pd(OAc)₂K₂CO₃Toluene10024<10Significant catalyst deactivation observed.
P(tBu)₃Pd₂(dba)₃K₃PO₄Dioxane1001245Moderate yield, some decomposition.
XPhosPd₂(dba)₃Cs₂CO₃Dioxane80885High yield, minimal deactivation.[8]
SPhosPd₂(dba)₃K₃PO₄Toluene801092Excellent yield and catalyst stability.[12]

Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Bulky biaryl phosphine ligands like XPhos and SPhos are highly effective for several reasons:[5][6][7]

  • Steric Hindrance: Their large steric bulk physically hinders the coordination of the pyridine nitrogen to the palladium center.

  • Electron-Donating Properties: These ligands are highly electron-donating, which increases the electron density on the palladium atom. This enhanced electron density facilitates the oxidative addition of the electron-deficient this compound halide and promotes the reductive elimination step.

  • Stabilization of the Monoligated Species: These ligands are known to stabilize the active, monoligated Pd(0) species, which is often the most reactive in the catalytic cycle.

If you suspect catalyst deactivation is the primary issue, characterizing the spent catalyst can provide valuable insights.

  • Sample Preparation: Under an inert atmosphere, carefully filter the reaction mixture to isolate any black precipitate (palladium black).

  • Washing: Wash the precipitate with the reaction solvent to remove any adsorbed organic material.

  • Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium and identify any surface poisoning agents.

    • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the palladium particles, confirming the formation of aggregates.

Visualizing Deactivation Pathways

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of this compound, highlighting the key deactivation pathways.

pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa pd_black Palladium Black (Inactive) pd0->pd_black Aggregation pyridine_poisoning Pyridine Coordinated Inactive Complex pd0->pyridine_poisoning Coordination pdII_complex L₂Pd(II)(Ar)(X) oa->pdII_complex transmetalation Transmetalation (Ar'B(OR)₂) pdII_complex->transmetalation diorgano_pdII L₂Pd(II)(Ar)(Ar') transmetalation->diorgano_pdII re Reductive Elimination diorgano_pdII->re diorgano_pdII->pd_black Decomposition re->pd0 Regeneration product Ar-Ar' (Product) re->product

Caption: Catalytic cycle and deactivation pathways for this compound cross-coupling.

By understanding the underlying mechanisms of catalyst deactivation and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate and efficiency of cross-coupling reactions with the challenging yet valuable substrate, this compound.

References

  • Kuwano, R., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(13), 1571-1574. [Link]

  • Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5463-5474. [Link]

  • Astruc, D., et al. (2014). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. [Link]

  • Guram, A. S., et al. (2015). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics, 34(21), 5241-5251. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • MacMillan, D. W. C., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(9), 2315-2331. [Link]

  • Amatore, C., et al. (2001). Oxidative addition of palladium(0) complexes generated from Pd0(dba)2 and P-N or P-P ligands to phenyl iodide. Organometallics, 20(16), 3479-3491. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Kucera, R. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Ananikov, V. P., et al. (2019). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 38(15), 2946-2956. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Sigman, M. S., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(15), 6681-6689. [Link]

  • Bickelhaupt, F. M., et al. (2002). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 21(12), 2537-2546. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Koszinowski, K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Gustafson, K. P. J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999-3008. [Link]

  • Vetticatt, M. J., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Darko, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Scientific Reports, 11(1), 15923. [Link]

  • Spaggiari, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(4), e2100035. [Link]

  • Ghosh, S., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM. [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Yamamoto, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(11), 18369-18395. [Link]

  • Various Authors. (2024). Struggling with Suzuki Reaction. Reddit. [Link]

  • Al-Zoubi, R. M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. European Journal of Organic Chemistry, 2018(20-21), 2566-2575. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

  • Paquin, J.-F., et al. (2023). Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond. Chemical Society Reviews, 52(14), 4786-4801. [Link]

  • Organ, M. G., et al. (2014). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Fairlamb, I. J. S., et al. (2017). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 7(18), 3934-3953. [Link]

  • Hartwig, J. F., et al. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(45), 14750-14751. [Link]

  • O'Hagan, D., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(6), 3359-3432. [Link]

  • Studer, A., et al. (2024). Formal meta-C-H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society, 146(45), 30758-30763. [Link]

  • Ananikov, V. P. (2024). Guideline for Elucidating Catalysts. ChemRxiv. [Link]

Sources

Technical Support Center: Managing Unintended Hydrodefluorination (HDF)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: The Double-Edged Sword of C-F Bonds

The carbon-fluorine bond is a cornerstone of modern drug development and materials science. Its exceptional strength and unique electronic properties can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the very stability that makes the C-F bond so attractive also presents a significant synthetic challenge. Under various reaction conditions, particularly in transition-metal-catalyzed cross-coupling, this robust bond can be unintentionally cleaved and replaced by a C-H bond—a side reaction known as hydrodefluorination (HDF).[3]

This unintended HDF is a critical issue for synthetic chemists. It leads to the formation of difficult-to-separate impurities, reduces the yield of the desired product, and ultimately compromises the molecular architecture meticulously designed for a specific biological function. This guide, written from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies, mechanistic insights, and proactive experimental designs to help you control and suppress hydrodefluorination in your reactions.

Part 1: Frequently Asked Questions - Understanding the Enemy

This section addresses the fundamental principles of HDF, providing the foundational knowledge needed to diagnose and solve experimental problems.

Q1: What is hydrodefluorination (HDF) and why is it happening in my reaction?

A: Hydrodefluorination is the substitution of a fluorine atom with a hydrogen atom on an organic substrate.[3] It is fundamentally a reduction process. This side reaction occurs when a component in your reaction mixture has both the ability to activate the C-F bond and a source of hydride (H⁻) or a hydrogen atom (H•) to complete the substitution. The thermodynamic driving force is often the formation of a highly stable metal-fluoride or silicon-fluoride bond.[3]

Common culprits in your reaction flask include:

  • The Catalyst: Low-valent, electron-rich transition metals (e.g., Pd(0), Ni(0)) that are active enough for your desired reaction can also be aggressive enough to activate C-F bonds via oxidative addition.[3][4]

  • The Reductant/Base: Hydride sources like silanes (e.g., Et₃SiH), borohydrides, or even certain basic systems can directly or indirectly provide the hydrogen atom for HDF.[5]

  • Solvents and Additives: Some solvents (like isopropanol) or additives can act as hydrogen atom donors, especially under photoredox or radical conditions.[6]

Q2: What are the common mechanistic pathways for unintended HDF?

A: Understanding the mechanism is key to controlling the reaction. HDF can proceed through several pathways, often competing with your desired reaction.

  • Transition-Metal Catalysis (Oxidative Addition/Reductive Elimination): This is the most common pathway in cross-coupling reactions. An electron-rich, low-valent metal center (M⁰) inserts into the C-F bond (oxidative addition) to form a fluoro-aryl-metal(II) intermediate. This intermediate then reacts with a hydrogen source, leading to reductive elimination of the hydrodefluorinated product and regeneration of the M⁰ catalyst.[3][7][8]

  • Single-Electron Transfer (SET) / Photoredox Catalysis: Potent single-electron reductants, including excited-state photocatalysts, can reduce a fluoroarene to its radical anion. This radical anion can be unstable and eject a fluoride ion, leaving an aryl radical. This radical then abstracts a hydrogen atom from a hydrogen atom donor (HAD) in the reaction mixture to yield the HDF product.[1][2] This is particularly problematic for electron-deficient trifluoromethylarenes.[1][2]

  • Nucleophilic Aromatic Substitution (SₙAr-type): In highly electron-deficient fluoroarenes, a strong hydride source can directly attack the carbon of the C-F bond, forming a Meisenheimer-like intermediate, which then collapses, expelling the fluoride ion.[9]

HDF_Mechanisms Figure 1: Common Mechanistic Pathways for Unintended HDF cluster_0 Transition-Metal Catalysis cluster_1 Single-Electron Transfer (SET) A0 Ar-F + M(0) A1 Oxidative Addition A0->A1 C-F Activation A2 Ar-M(II)-F A1->A2 A4 Reductive Elimination A2->A4 Transmetalation/ Ligand Exchange A3 Hydrogen Source ('H-') A3->A4 A5 Ar-H + M(0) A4->A5 B0 Ar-F B1 [Ar-F]•⁻ B0->B1 + e⁻ (Photocatalyst*) B2 Ar• + F⁻ B1->B2 Fluoride Loss B3 Ar-H B2->B3 + H• B4 Hydrogen Atom Donor (HAD) B4->B2

Caption: Figure 1: Common Mechanistic Pathways for Unintended HDF.

Part 2: Troubleshooting Guide - "My Reaction Shows HDF. What Do I Do?"

This section provides a structured, problem-solving approach based on common experimental scenarios.

Scenario A: Palladium-Catalyzed Cross-Coupling of Fluoroarenes

Symptom: You are performing a Suzuki or Buchwald-Hartwig coupling on a substrate like 4-bromofluorobenzene. Your analysis (GC-MS, NMR) shows the desired biaryl product, but also a significant amount of fluorobenzene—the HDF byproduct of your starting material.

Troubleshooting_Decision_Tree Figure 2: Troubleshooting Workflow for HDF in Cross-Coupling start HDF Detected in Cross-Coupling q1 Is a Hydride Source Present? start->q1 a1 YES: 1. Replace silanes/boranes with a non-hydridic reductant if needed. 2. Switch base from NaOtBu to K₃PO₄ or Cs₂CO₃. q1->a1 Yes a2 NO: Investigate Catalyst System q1->a2 No q2 Modify Ligand? a1->q2 a2->q2 a3 1. Increase steric bulk (e.g., P(tBu)₃ → XPhos). 2. Use bidentate ligands (e.g., DPPF) to stabilize the catalyst. q2->a3 q3 Adjust Conditions? a3->q3 a4 1. Lower reaction temperature. 2. Reduce catalyst loading. 3. Shorten reaction time; monitor for completion. q3->a4 end HDF Minimized a4->end

Caption: Figure 2: Troubleshooting Workflow for HDF in Cross-Coupling.

Step-by-Step Troubleshooting:

  • Interrogate the Base and Additives:

    • The Problem: Strong bases, especially in the presence of protic impurities or additives, can generate hydride species. Silanes (e.g., Et₃SiH, (Me₃Si)₃SiH) are potent hydride donors and common culprits.[5][10]

    • The Solution:

      • Switch the Base: Replace alkoxide bases like NaOt-Bu with weaker, non-nucleophilic inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These are less likely to generate hydride species.

      • Eliminate Silanes: If a silane is being used as a reductant, explore alternative reaction conditions that do not require it.

  • Optimize the Ligand:

    • The Problem: The ligand dictates the electronic and steric properties of the catalyst. Small, highly electron-donating monodentate phosphine ligands can create a very "hot" catalyst that readily undergoes oxidative addition into strong C-F bonds.[4]

    • The Solution:

      • Increase Steric Bulk: Switching to bulkier ligands (e.g., from PPh₃ to JohnPhos or XPhos) can sterically hinder the approach of the C-F bond to the metal center, creating a kinetic preference for activating the weaker C-Br or C-OTf bond.

      • Employ Bidentate Ligands: Chelating bidentate phosphine ligands like DPPF or DPEPhos can increase the stability of the catalytic species and sometimes disfavor the C-F activation pathway compared to more flexible monodentate ligands.[4]

  • Adjust Reaction Conditions:

    • The Problem: High temperatures and long reaction times provide more energy and opportunity for the undesired HDF pathway to occur.

    • The Solution:

      • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling. Try a temperature screen (e.g., 100 °C, 80 °C, 60 °C).

      • Monitor Reaction Progress: Avoid "set it and forget it" overnight reactions. Monitor by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent post-coupling HDF of the product.

Scenario B: Reduction of Trifluoromethyl (CF₃) Groups

Symptom: You are attempting a functionalization on an aryl-CF₃ compound, but you are observing the formation of aryl-CF₂H (mono-HDF) and even aryl-CH₃ (exhaustive HDF). This is common in photoredox and electrochemical reactions.[1][11][12]

Step-by-Step Troubleshooting:

  • Identify the Reduction Pathway:

    • The Problem: The C-F bonds in a CF₃ group are activated towards reductive cleavage. The bond dissociation energy (BDE) of the C-F bond actually decreases after the first HDF event, making the resulting -CF₂H group more susceptible to further reduction.[1][2] This is why uncontrolled, exhaustive defluorination is common.

    • The Solution:

      • Photoredox: If using a photocatalyst, its excited-state reduction potential may be too high (too negative). Consider a catalyst with a milder reduction potential.

      • Electrochemical: The applied voltage is likely too negative, overcoming the activation barrier for multiple defluorination steps.[11] Perform a cyclic voltammetry (CV) study to identify the specific reduction potentials and conduct the reaction at a controlled, less negative potential.

  • Manage the Hydrogen Source:

    • The Problem: In SET-mediated HDF, a hydrogen atom donor (HAD) is required to quench the aryl radical intermediate. Your solvent, base, or an additive could be the HAD.

    • The Solution:

      • Screen Solvents: Change the solvent from a potential HAD (like THF or isopropanol) to something less reactive (like dioxane, benzene, or acetonitrile).

      • Evaluate Additives: Thiols and certain amines are excellent HADs.[1] If one is present as a base or additive, consider replacing it. The choice of HAD is critical for achieving selective mono-hydrodefluorination.[2]

Table 1: Influence of Reaction Components on Unintended HDF

ComponentHigh HDF Risk FactorRecommended Action to Suppress HDFRationale
Catalyst Ligand Small, electron-donating (e.g., PMe₃)Use bulky, electron-neutral ligands (e.g., XPhos, SPhos) or chelating ligands (e.g., DPPF).Steric hindrance disfavors C-F bond approach to the metal center.[4]
Base Strong alkoxides (NaOt-Bu)Weaker inorganic bases (K₃PO₄, Cs₂CO₃).Less likely to generate hydride species or promote side reactions.
Reductant/Additive Hydrosilanes (Et₃SiH), borohydridesAvoid if possible; use alternative reaction designs.These are direct sources of hydride (H⁻).[5]
Hydrogen Donor Thiols, some alcohols/ethers (THF)Use non-donating solvents (Dioxane, Toluene); carefully select additives.Prevents quenching of aryl radical intermediates in SET pathways.[1][2]
Temperature High (>100 °C)Run at the lowest effective temperature.Reduces the available energy to overcome the C-F activation barrier.

Part 3: Proactive Strategies & Experimental Protocols

Controlling side reactions is best achieved through careful planning. Here are strategies and a sample protocol to design robust experiments that minimize HDF from the outset.

Q: How can I use directing groups to my advantage?

A: Directing groups (DGs) are a powerful tool for achieving regioselectivity in C-H activation, and they can also be used to prevent C-F activation. A well-placed DG (e.g., pyridine, amide) can chelate to the metal catalyst, positioning it to activate a specific ortho C-H bond while holding it away from a nearby C-F bond.[13] Conversely, some DGs can inadvertently bring the catalyst into close proximity with a C-F bond, promoting HDF.[13] When designing your substrate, consider the spatial relationship between your intended reaction site, any C-F bonds, and potential directing groups.

Experimental Protocol: Ligand Screening to Suppress HDF in a Suzuki Coupling

This protocol provides a systematic workflow for identifying a ligand that favors the desired C-C coupling over unintended HDF.

Objective: To couple 1-bromo-2-fluorobenzene with phenylboronic acid while minimizing the formation of fluorobenzene.

Materials:

  • 1-bromo-2-fluorobenzene (Substrate)

  • Phenylboronic acid (Coupling partner)

  • Pd₂(dba)₃ (Palladium source)

  • A panel of ligands: PPh₃ (baseline), P(Cy)₃ (electron-rich), XPhos (bulky), DPPF (bidentate)

  • K₃PO₄ (Base)

  • Dioxane (Solvent)

  • Dodecane (Internal standard for GC analysis)

  • Reaction vials, stir plates, nitrogen manifold

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare stock solutions of the substrate, boronic acid, and internal standard in dioxane.

  • Reaction Setup: In a glovebox, array four reaction vials. To each vial, add:

    • Pd₂(dba)₃ (1 mol% Pd)

    • Ligand (2.5 mol%)

    • K₃PO₄ (2.0 equivalents)

  • Initiate Reactions:

    • Remove the vials from the glovebox.

    • To each vial, add the stock solution containing 1-bromo-2-fluorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and dodecane (internal standard).

    • Seal the vials, and place them in a pre-heated block at 80 °C.

  • Monitoring and Analysis:

    • After a set time (e.g., 4 hours), remove the vials and cool to room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Analyze the organic layer by GC-MS to identify and quantify the desired product (2-fluorobiphenyl) and the HDF side-product (fluorobenzene) relative to the internal standard.

  • Interpretation:

    • High HDF: The reaction with P(Cy)₃ may show a higher ratio of fluorobenzene.

    • Low HDF: The reactions with the bulky XPhos or bidentate DPPF are expected to show a significantly higher ratio of 2-fluorobiphenyl to fluorobenzene.[4] This provides a validated catalyst system for the larger-scale reaction.

References

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  • Whittlesey, M. K., & Peris, E. (2014). Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis. Available at: [Link]

  • Douvris, C., et al. Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. ACS Publications. Available at: [Link]

  • Whittlesey, M. K., & Peris, E. (2014). Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis. Available at: [Link]

  • Chen, J., et al. (2018). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules. Available at: [Link]

  • Maji, B., et al. (2024). Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. Organic Letters. Available at: [Link]

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  • Le, C., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Le, C., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. PMC. Available at: [Link]

  • Daini, M., & Chatani, N. (2021). The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. ACS Catalysis. Available at: [Link]

  • University of Bristol. (n.d.). Electrochemical hydrodefluorination of trifluoromethyl groups. Available at: [Link]

  • Macgregor, S. A., et al. (2013). Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR₃)₂(CO)(H)₂]: predicted scope and regioselectivities. Dalton Transactions. Available at: [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Available at: [Link]

  • Lalic, G., et al. (2015). Catalytic activation of a single C–F bond in trifluoromethyl arenes. Chemical Science. Available at: [Link]

  • Jia, F., et al. (2022). Computational mechanism investigation of Bi(i)/Bi(iii) redox-catalyzed hydrodefluorination (HDF) of polyfluoroarenes. New Journal of Chemistry. Available at: [Link]

  • Kuwano, R., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules. Available at: [Link]

  • Sartorius. (n.d.). Laboratory Ultrafiltration Troubleshooting Guide. Available at: [Link]

  • Bedford, R. B., et al. (2016). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. Available at: [Link]

  • Wang, D., et al. (2023). Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Macgregor, S. A., et al. (2013). Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR3)2(CO)(H)2]: predicted scope and regioselectivities. Dalton Transactions. Available at: [Link]

  • Ahrens, T., et al. (2009). Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. Angewandte Chemie International Edition. Available at: [Link]

  • Bentel, M. J., et al. (2019). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Environmental Science & Technology. Available at: [Link]

  • Frankowski, R., & Zgoła-Grześkowiak, A. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3-Difluoropyridine Lithiation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lithiation of 2,3-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully optimize your reaction conditions.

Introduction

The regioselective lithiation of this compound is a powerful transformation in organic synthesis, enabling the introduction of a wide array of electrophiles at the C4 position. This reaction is a cornerstone for the synthesis of complex, fluorinated pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. However, the sensitive nature of organolithium reagents and the specific reactivity of the difluoropyridine ring can present challenges. This guide provides a structured approach to troubleshooting and optimizing this critical reaction.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the lithiation of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted this compound after quenching the reaction.

Possible Causes & Solutions:

  • Inactive Lithiating Agent: Organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are highly sensitive to moisture and air.[1][2][3][4][5] Improper storage or handling can lead to degradation and loss of activity.

    • Solution: Use a freshly opened bottle of the organolithium reagent or titrate your existing solution to determine its exact molarity. When handling, always use dry, inert atmosphere techniques (e.g., Schlenk line or glovebox).[2]

  • Presence of Water or Protic Impurities: Trace amounts of water in the solvent, glassware, or starting material will quench the organolithium reagent, preventing the desired lithiation.

    • Solution: Rigorously dry all glassware in an oven (e.g., at least several hours at 120°C) and cool under a stream of inert gas.[1] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure your this compound is anhydrous.

  • Insufficient Amount of Base: If the concentration of your lithiating agent is lower than assumed, you may be adding a substoichiometric amount.

    • Solution: Titrate your organolithium solution to ensure accurate stoichiometry. It is common practice to use a slight excess (1.05-1.2 equivalents) of the base.

  • Reaction Temperature Too High Initially: While the lithiation itself may proceed at higher temperatures, the initial deprotonation is often more efficient and selective at very low temperatures.

    • Solution: Ensure the reaction mixture is cooled to -78 °C (a dry ice/acetone bath is standard) before the slow, dropwise addition of the lithiating agent.

Problem 2: Poor Regioselectivity (Formation of undesired isomers)

You observe the formation of lithiated species other than the desired 4-lithio-2,3-difluoropyridine.

Possible Causes & Solutions:

  • Choice of Base: The steric bulk and reactivity of the lithium base play a crucial role in directing the lithiation. While n-BuLi can be effective, the bulkier base, lithium diisopropylamide (LDA), often provides superior regioselectivity for the deprotonation of substituted pyridines.[6][7]

    • Solution: Switch to LDA as the lithiating agent. LDA is less prone to nucleophilic addition to the pyridine ring, a common side reaction with less hindered bases like n-BuLi.[6]

  • Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic control of the deprotonation.

    • Solution: Maintain a consistently low temperature (-78 °C) throughout the addition of the base and for a period thereafter to favor the kinetically preferred C4-lithiation.[8] Warming the reaction mixture may lead to equilibration and the formation of thermodynamically more stable, but undesired, lithiated species.

Problem 3: Product Decomposition or Formation of Tar

The reaction mixture turns dark, and upon workup, you isolate a complex mixture of byproducts or intractable material.

Possible Causes & Solutions:

  • Reaction Temperature Too High: Organolithium species, particularly of electron-deficient rings like pyridine, can be unstable at higher temperatures, leading to decomposition pathways such as elimination to form pyridynes.

    • Solution: Maintain strict temperature control at -78 °C. After the addition of the electrophile, the reaction can sometimes be allowed to warm slowly, but this should be optimized for each specific electrophile.

  • Reactive Electrophile: Some electrophiles can react with the solvent or the lithiated intermediate in undesirable ways, especially if the temperature is not well-controlled.

    • Solution: Add the electrophile at -78 °C and allow the reaction to proceed at this temperature for a period before considering warming. Ensure the electrophile is also anhydrous.

  • Excess Organolithium Reagent: A large excess of a reactive organolithium reagent like n-BuLi can lead to side reactions with the solvent or the product.

    • Solution: Use a carefully measured amount of the lithiating agent, typically 1.05-1.2 equivalents.

Frequently Asked Questions (FAQs)

Q1: What is the best base for the lithiation of this compound?

For the regioselective lithiation of many substituted pyridines, including this compound, Lithium Diisopropylamide (LDA) is generally the preferred base.[6][7] Its steric bulk minimizes nucleophilic addition to the pyridine ring, a common side reaction with less hindered alkyllithiums like n-BuLi.[6]

Q2: How do I prepare LDA for the reaction?

LDA is typically prepared in situ just before use to ensure maximum activity.[9] A standard procedure involves the slow addition of an equivalent amount of n-BuLi to a solution of diisopropylamine in an anhydrous solvent like THF at -78 °C.[10][11][12][13]

Q3: What is the optimal temperature for this reaction?

The lithiation of this compound should be carried out at -78 °C . This low temperature is crucial for maintaining the stability of the lithiated intermediate and for achieving high regioselectivity.

Q4: Which solvents are suitable for this reaction?

Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for this reaction. Diethyl ether can also be used. It is critical that the solvent is free of water and peroxides.

Q5: How long should the lithiation proceed before adding the electrophile?

Deprotonation with LDA is typically very fast, even at -78 °C.[11] A stirring time of 15-60 minutes after the complete addition of LDA is usually sufficient before quenching with an electrophile.

Q6: What are some common electrophiles that can be used to quench the reaction?

A wide variety of electrophiles can be used to trap the 4-lithio-2,3-difluoropyridine intermediate, including:

  • Aldehydes and ketones

  • Esters

  • Carbon dioxide (to form a carboxylic acid)

  • Alkyl halides

  • Silyl halides (e.g., TMSCl)

  • Disulfides

Q7: What is a standard workup procedure for this reaction?

A typical workup involves quenching the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] The mixture is then allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Data Presentation

Table 1: Comparison of Common Lithiating Bases
BaseTypical ConditionsAdvantagesDisadvantages
n-Butyllithium (n-BuLi) THF or Et₂O, -78 °CCommercially available, strong base.Can act as a nucleophile, leading to side products; may show lower regioselectivity.
sec-Butyllithium (s-BuLi) THF or Et₂O, -78 °CMore basic and slightly more hindered than n-BuLi.More reactive and pyrophoric than n-BuLi.
tert-Butyllithium (t-BuLi) THF or Et₂O, -78 °CVery strong base, highly reactive.Extremely pyrophoric, can be less selective due to high reactivity.[3]
Lithium Diisopropylamide (LDA) THF, -78 °CHighly regioselective, non-nucleophilic, readily prepared in situ.Typically prepared fresh for best results.

Experimental Protocols

Protocol 1: In Situ Preparation of Lithium Diisopropylamide (LDA)

Materials:

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (solution in hexanes, titrated)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add diisopropylamine (1.1 eq.).

  • Add anhydrous THF via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.05 eq.) dropwise via syringe while maintaining the temperature at -78 °C.

  • Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C before use.

Protocol 2: Lithiation of this compound and Quenching with an Electrophile

Materials:

  • This compound

  • Freshly prepared LDA solution (from Protocol 1)

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, multi-neck round-bottom flask under an argon/nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the freshly prepared LDA solution (1.1 eq.) dropwise to the pyridine solution, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the electrophile (e.g., benzaldehyde, 1.2 eq.) in anhydrous THF dropwise at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Proceed with standard aqueous workup and purification.

Visualizations

Diagram 1: Lithiation of this compound

lithiation_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_quench Quenching cluster_product Final Product 2,3-DFP This compound Lithiate 4-Lithio-2,3-difluoropyridine 2,3-DFP->Lithiate + LDA -78 °C, THF LDA LDA (Base) Product 4-Substituted-2,3-difluoropyridine Lithiate->Product + E+ Electrophile Electrophile (E+) troubleshooting_low_yield start Low Yield or No Reaction check_reagents Check Reagents: - Titrate BuLi/LDA - Use fresh, dry starting material start->check_reagents check_conditions Verify Conditions: - Anhydrous solvent? - Glassware flame-dried? - Inert atmosphere? start->check_conditions check_temp Confirm Temperature: - Maintained at -78°C during additions? start->check_temp outcome_reagents Re-run with fresh/ titrated reagents check_reagents->outcome_reagents outcome_conditions Re-run with strict anhydrous/inert setup check_conditions->outcome_conditions outcome_temp Re-run with strict temperature control check_temp->outcome_temp success Yield Improved outcome_reagents->success outcome_conditions->success outcome_temp->success

Sources

Technical Support Center: Purification of Commercial 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial 2,3-Difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding and more successful outcomes in your experiments.

I. Understanding the Challenge: Impurities in Commercial this compound

Commercial this compound, while suitable for many applications, may contain impurities that can interfere with sensitive downstream processes, particularly in pharmaceutical and materials science research.[1] These impurities can arise from the synthetic route, storage conditions, or degradation.

Common Classes of Impurities:

  • Isomeric Impurities: Positional isomers of difluoropyridine (e.g., 2,5-difluoropyridine, 3,5-difluoropyridine) are common challenges due to their similar physical properties.

  • Starting Materials and Reagents: Residual starting materials from the synthesis, such as incompletely reacted precursors or excess reagents, may be present.

  • By-products of Synthesis: The manufacturing process can generate related substances, such as mono-fluorinated pyridines or other derivatives.[2]

  • Solvent Residues: Residual solvents from the reaction or initial purification steps are a frequent concern.

  • Degradation Products: Although relatively stable, prolonged or improper storage can lead to the formation of degradation products.

A thorough understanding of the potential impurities in your specific batch of this compound is the first step toward selecting the most effective purification strategy. We recommend obtaining a certificate of analysis (CofA) from the supplier and, if necessary, performing your own initial analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3][4][5]

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

A. Fractional Distillation

Fractional distillation is a primary method for purifying this compound, especially for removing impurities with different boiling points.[6][7][8][9][10]

Question 1: I'm performing fractional distillation, but my final product purity is not improving significantly. What could be the issue?

Answer:

This is a common challenge, often related to the efficiency of the distillation setup or the presence of azeotropes.

  • Column Efficiency: The efficiency of your fractional distillation column is crucial. For impurities with close boiling points, a column with a higher number of theoretical plates is necessary.[8] Ensure your column is well-packed and of sufficient length.

  • Reflux Ratio: A high reflux ratio generally leads to better separation. If you are distilling too quickly, the separation efficiency will be compromised.

  • Azeotrope Formation: this compound may form azeotropes with certain impurities, making separation by conventional distillation difficult or impossible.[11][12] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[11] Consider azeotropic distillation by introducing an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.[11][12]

  • System Leaks: Ensure all joints in your distillation apparatus are properly sealed to prevent the loss of vapor and maintain pressure stability.

Question 2: My this compound appears to be degrading or polymerizing in the distillation pot. How can I prevent this?

Answer:

Thermal degradation can be a concern, especially with prolonged heating.

  • Vacuum Distillation: Lowering the pressure of the system will reduce the boiling point of this compound, allowing for distillation at a lower temperature and minimizing thermal stress on the compound.

  • Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating. Do not heat the distillation pot to dryness.

B. Recrystallization

For solid impurities or if this compound can be derivatized into a solid, recrystallization is a powerful purification technique.[13][14][15][16][17]

Question 3: I'm having trouble finding a suitable solvent for the recrystallization of a solid derivative of this compound. What is the best approach?

Answer:

Solvent selection is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14]

  • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).[13]

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed.[13][14] Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Question 4: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.

  • Use a More Dilute Solution: Add more of the "good" solvent to the mixture.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

C. Chromatographic Methods

Chromatography is an excellent technique for separating impurities with very similar physical properties to this compound.[18]

Question 5: I am using column chromatography, but the separation of isomeric impurities is poor. How can I improve the resolution?

Answer:

Poor resolution in column chromatography can be addressed by optimizing several parameters.

  • Stationary Phase: The choice of stationary phase is critical. For fluorinated compounds, both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18-functionalized silica) chromatography can be effective.[18] You may need to screen different stationary phases.

  • Mobile Phase: Systematically vary the polarity of your mobile phase (eluent). A gradual change in solvent polarity (gradient elution) can often provide better separation than a constant mobile phase composition (isocratic elution).

  • Column Dimensions and Packing: A longer, narrower column generally provides better resolution. Ensure the column is packed uniformly to avoid channeling.

  • Loading: Do not overload the column. The amount of sample loaded should typically be no more than 5-10% of the mass of the stationary phase.

Question 6: How can I effectively track the separation of my colorless compound during column chromatography?

Answer:

Since this compound is colorless, you will need an analytical technique to monitor the elution.

  • Thin-Layer Chromatography (TLC): Use TLC to analyze the fractions as they are collected. A UV lamp can be used to visualize the spots if the compound is UV-active.

  • Automated Fraction Collection with UV Detection: If available, an automated chromatography system with an in-line UV detector can simplify the process of collecting the desired fractions.

III. Experimental Protocols

A. Protocol 1: Purification of this compound by Fractional Distillation

This protocol describes a general procedure for the purification of this compound by fractional distillation under atmospheric pressure.

Materials:

  • Commercial this compound

  • Fractional distillation apparatus (heating mantle, round-bottom flask, Vigreux or packed column, distillation head with thermometer, condenser, receiving flask)

  • Boiling chips

  • Glass wool (if using a packed column)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the commercial this compound and add a few boiling chips. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: As the liquid begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heating rate to maintain a steady reflux.

  • Distillation: Once the temperature at the distillation head stabilizes, begin collecting the distillate. The initial fraction (forerun) may contain lower-boiling impurities and should be collected separately.

  • Collection of Pure Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Termination: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Analysis: Analyze the purity of the collected fraction using GC or NMR.

B. Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Typical GC Parameters:

ParameterValue
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial Temp: 60 °C, hold for 2 min
Ramp: 10 °C/min to 200 °C, hold for 5 min
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Injection Volume 1 µL (split injection)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or acetone).

  • Injection: Inject the sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percent of the main peak.

IV. Visualizations

Diagram 1: Fractional Distillation Workflow

Fractional_Distillation_Workflow Start Commercial This compound Setup Assemble Fractional Distillation Apparatus Start->Setup Charge Charge Flask with Sample & Boiling Chips Setup->Charge Heat Gentle Heating Charge->Heat Equilibrate Establish Reflux Heat->Equilibrate Distill Collect Fractions Equilibrate->Distill Forerun Forerun (Lower Boiling Impurities) Distill->Forerun Main_Fraction Main Fraction (Constant BP) Distill->Main_Fraction Residue Residue (Higher Boiling Impurities) Distill->Residue Analysis Purity Analysis (GC, NMR) Main_Fraction->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: Workflow for the purification of this compound by fractional distillation.

Diagram 2: Troubleshooting Logic for Poor Purity in Distillation

Distillation_Troubleshooting Problem Poor Purity After Fractional Distillation Check_Column Is the column efficiency sufficient? Problem->Check_Column Check_Rate Is the distillation rate too fast? Problem->Check_Rate Check_Azeotrope Could an azeotrope be present? Problem->Check_Azeotrope Solution_Column Use a column with more theoretical plates. Check_Column->Solution_Column No Solution_Rate Decrease heating and increase the reflux ratio. Check_Rate->Solution_Rate Yes Solution_Azeotrope Consider azeotropic or extractive distillation. Check_Azeotrope->Solution_Azeotrope Yes

Caption: Troubleshooting guide for improving purity in fractional distillation.

V. Safety Precautions

Always handle this compound in a well-ventilated fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is a good choice), and a lab coat.[20][21] this compound is a flammable liquid; keep it away from ignition sources.[19][22] In case of skin contact, wash the affected area immediately with soap and water.[20] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[19][20] Always consult the Safety Data Sheet (SDS) before handling this chemical.[19][22]

VI. References

  • Ren, J. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. Semantic Scholar. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Retrieved from

  • MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • YouTube. (2025, March 10). Azeotropic Distillation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fractional distillation. Retrieved from [Link]

  • PharmTech. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US5100514A - Separation of pyridine from water by extractive distillation. Retrieved from

  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

  • BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Simple and fractional distillations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fluorine position-dependent ionization dynamics and structural distortion in this compound: a VUV-MATI and theoretical study. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Retrieved from

  • Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]

  • PubMed. (2015, August 21). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. Retrieved from [Link]

  • Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation. Retrieved from

  • YouTube. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective Functionalization of 2-Fluoropyridine, this compound, and 2,5-Difluoropyridine at Each Vacant Position. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Retrieved from

Sources

Technical Support Center: Preventing Unwanted Polymerization of 2,3-Difluoropyridine in Basic Media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 2,3-Difluoropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The high reactivity and electron-deficient nature of the fluorinated pyridine ring, while synthetically useful, also present a significant challenge: a propensity to undergo unwanted polymerization under basic conditions. This document provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind them to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common issues encountered when working with this compound and bases.

Q1: My reaction with this compound turned into an insoluble brown or black tar immediately after adding a base. What happened?

This is a classic sign of rapid, uncontrolled anionic polymerization. The base you used was likely too nucleophilic, attacking the electron-deficient pyridine ring and initiating a chain-reaction polymerization. This process is often exothermic and results in the formation of a complex, high-molecular-weight polymeric material that is typically dark and insoluble.

Q2: What is the most probable mechanism for this polymerization?

The polymerization is likely an anionic chain-reaction process.[1][2] It begins when a nucleophilic base attacks one of the carbon atoms bearing a fluorine, or a strong base deprotonates the ring. This creates a carbanionic species that is highly reactive. This anion then acts as a nucleophile, attacking another molecule of this compound, propagating the polymer chain. The electron-withdrawing fluorine atoms make the pyridine ring highly susceptible to this type of reaction.[3]

Q3: Which common bases should I avoid when working with this compound?

You should exercise extreme caution with, or completely avoid, strong bases that are also good nucleophiles. This category includes:

  • Alkoxides (e.g., sodium ethoxide, potassium tert-butoxide)[4]

  • Hydroxides (e.g., NaOH, KOH)[5]

  • Amide bases with low steric hindrance (e.g., NaNH₂)[5]

  • Organolithium reagents like n-butyllithium when used alone at higher temperatures.

Q4: My reaction is polymerizing. What are the first three troubleshooting steps I should take?

  • Assess Your Base: Immediately switch to a sterically hindered, non-nucleophilic base.[6] Lithium diisopropylamide (LDA) is a common and effective choice.[7]

  • Lower the Temperature: Drastically reduce the reaction temperature. Many reactions involving sensitive substrates and strong bases are best performed at -78 °C (dry ice/acetone bath) to control reactivity.[7]

  • Ensure Reagent Purity and Inert Conditions: Impurities in your this compound, solvent, or base can initiate polymerization.[8] Furthermore, ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as moisture and oxygen can lead to unwanted side reactions.[8][9]

Q5: Is it safe to store this compound in a solution containing a base?

No. This is strongly discouraged. This compound is stable under normal storage conditions in a tightly sealed container in a cool, dry place.[10] Introducing a base, even a relatively weak one, into the storage container can initiate slow polymerization over time, compromising the purity and integrity of the material. Always add the base during the reaction, under controlled conditions.

Section 2: The Science of Prevention: A Deeper Look

Understanding the underlying chemical principles is crucial for designing robust experimental protocols.

2.1 The Anionic Polymerization Mechanism

The polymerization of this compound in the presence of a nucleophilic base is a classic example of a chain-reaction mechanism.[1] The process can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: A nucleophile (Nu⁻) attacks the electron-poor pyridine ring. The fluorine atoms enhance the ring's electrophilicity, making it a target. This creates a new anionic species.

  • Propagation: The newly formed anion attacks another molecule of this compound. This step repeats, rapidly extending the polymer chain.

  • Termination: The reaction stops when the growing anionic chain is quenched, either by an impurity (like water), an intentionally added quenching agent, or a chain-transfer reaction.[11]

Below is a conceptual diagram of this process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A Nucleophilic Base (Nu⁻) B This compound A->B Attack on Ring C Anionic Monomer Intermediate B->C D Anionic Monomer Intermediate E Another this compound D->E Chain Growth F Growing Polymer Chain (Dimer Anion) E->F G Growing Polymer Chain H Quenching Agent (e.g., H₂O) G->H Protonation I Terminated Polymer H->I

Caption: Conceptual workflow of anionic polymerization.

2.2 The Critical Role of the Base: A Comparative Analysis

The choice of base is the single most important factor in preventing polymerization. The ideal base should be strong enough to perform its intended function (e.g., deprotonation) but too sterically hindered to act as a nucleophile and initiate polymerization.[6][12]

The table below compares common laboratory bases and their suitability for reactions involving this compound.

BaseAbbreviationTypical pKa (Conjugate Acid)NucleophilicityPolymerization RiskRecommended Use
Sodium HydroxideNaOH~15.7HighVery High Not Recommended
Potassium tert-ButoxideKOtBu~17ModerateHigh Not Recommended
1,8-Diazabicycloundec-7-eneDBU~13.5Low-ModerateModerate Use with caution, screen first
N,N-DiisopropylethylamineDIPEA~10.75Very LowLow Good for scavenging acid
Lithium DiisopropylamideLDA~36Very LowVery Low Highly Recommended for deprotonation[4][7]
Sodium Bis(trimethylsilyl)amideNaHMDS~26Very LowVery Low Highly Recommended for deprotonation[12]
2.3 Key Experimental Parameters for Control

Beyond base selection, several other parameters must be rigorously controlled.

  • Temperature: Lower temperatures decrease the rate of all reactions, including unwanted polymerization. Performing additions of strong bases like LDA at -78 °C is standard practice to maintain control.[7][13]

  • Concentration: Reactions should be run at a reasonable dilution (e.g., 0.1-0.5 M). High concentrations of the substrate and base can increase the likelihood of intermolecular reactions that lead to polymerization.

  • Solvent: Use anhydrous, high-purity solvents. Protic solvents are generally incompatible with the strong bases required. Ethereal solvents like Tetrahydrofuran (THF) are common choices for reactions involving LDA.[7]

  • Order of Addition: In a deprotonation reaction, it is often best to add the base slowly to a cooled solution of the this compound. This maintains a low instantaneous concentration of the base and helps dissipate any heat generated.

Section 3: Troubleshooting Guide: From Problem to Solution

Use this guide to diagnose and resolve issues in your experiments.

G cluster_problem Observed Problem cluster_cause Likely Cause cluster_solution Recommended Solution P1 Immediate Polymerization (Thick Tar/Solid) C1 Incorrect Base (Nucleophilic) High Temperature / Concentration P1->C1 P2 Polymerization Over Time (Solution Darkens/Viscosity Increases) C2 Atmospheric Leak (O₂/H₂O) Reagent Impurity / Temp. Creep P2->C2 P3 Low Yield & Side Product (Some Polymer Observed) C3 Sub-optimal Conditions Competing Reaction Pathway P3->C3 S1 Switch to Non-Nucleophilic Base (LDA, KHMDS) Perform Addition at -78°C / Increase Dilution C1->S1 S2 Purify Reagents / Use Anhydrous Solvent Check Seals, Purge with Inert Gas / Verify Temp. Control C2->S2 S3 Screen Sterically Hindered Bases Optimize Addition Rate & Stoichiometry C3->S3

Caption: Troubleshooting flowchart for polymerization issues.

Section 4: Recommended Protocols & Methodologies

Adhering to a validated protocol is the best way to prevent issues.

4.1 General Protocol for a Test Reaction using LDA

This protocol describes a general procedure for the ortho-lithiation of this compound, a common transformation that carries a high risk of polymerization if not performed correctly.[7][13]

Objective: To generate the lithiated species of this compound at the 4-position while avoiding polymerization.

Materials:

  • This compound (purified, >98%)[14]

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (commercially available or freshly prepared)

  • An appropriate electrophile for quenching (e.g., benzaldehyde)

  • Dry ice/acetone bath

  • Inert atmosphere setup (Argon or Nitrogen line)

Workflow Diagram:

G A 1. Assemble & Flame-Dry Glassware under Inert Atmosphere B 2. Add Anhydrous THF & this compound A->B C 3. Cool Reactor to -78°C (Dry Ice / Acetone) B->C D 4. Add LDA Solution Dropwise via Syringe Over 15 min C->D E 5. Stir at -78°C for 1 hour (Monitor by TLC/LC-MS if possible) D->E F 6. Add Electrophile to Quench Reaction E->F G 7. Warm to Room Temperature & Work Up F->G

Caption: Experimental workflow for controlled lithiation.

Step-by-Step Procedure:

  • Setup: Assemble your reaction flask, fitted with a magnetic stir bar, septum, and an inert gas inlet. Flame-dry the glassware under vacuum and backfill with Argon or Nitrogen.

  • Reagent Addition: Through the septum, add anhydrous THF followed by this compound (1.0 equivalent).

  • Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.

  • Base Addition: Slowly, via syringe, add the LDA solution (typically 1.05-1.1 equivalents) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly. The solution may turn yellow or orange, which is normal for the lithiated species.

  • Reaction: Allow the reaction to stir at -78 °C for the desired time (e.g., 1 hour).

  • Quenching: Add your chosen electrophile to quench the anion.

  • Work-up: Once the reaction is complete, allow it to slowly warm to room temperature before proceeding with a standard aqueous work-up.

This carefully controlled, low-temperature protocol using a non-nucleophilic base is a self-validating system that minimizes the risk of polymerization by controlling the reaction kinetics.[12]

Section 5: Storage and Handling of this compound

Proper storage is essential for maintaining the integrity of the starting material.

  • Storage Conditions: Store this compound in the original manufacturer's container, tightly sealed, in a cool, dry, and well-ventilated area.[10] It is a flammable liquid and should be kept away from sources of ignition.[14]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and, most importantly, bases.[9]

  • Handling: Always handle under an inert atmosphere. Use proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10] Avoid inhalation of vapors.

By understanding the mechanisms of polymerization and implementing these rigorous controls, you can confidently and safely use this compound to achieve your synthetic goals.

References
  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]

  • chemeurope.com. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]

  • University of Waterloo. (2018). TROUBLESHOOTING POLYMERIZATIONS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fluorine position-dependent ionization dynamics and structural distortion in this compound: a VUV-MATI and theoretical study. Retrieved from [Link]

  • ResearchGate. (2006). Selective Functionalization of 2-Fluoropyridine, this compound, and 2,5-Difluoropyridine at Each Vacant Position. Retrieved from [Link]

  • ScienceDirect. (2018). Chapter Two Polymerization Mechanisms. Retrieved from [Link]

  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Retrieved from [Link]

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Technical Support Center: Industrial Production of 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2,3-difluoropyridine and its derivatives, such as 2,3-difluoro-5-chloropyridine. This resource is designed for researchers, process chemists, and drug development professionals engaged in moving fluoropyridine synthesis from the bench to industrial production. We will delve into the mechanistic underpinnings of common synthetic routes, troubleshoot frequent challenges, and provide actionable protocols grounded in established literature.

The industrial synthesis of fluorinated pyridines is often a high-temperature, multi-parameter process where minor deviations can lead to significant impacts on yield, purity, and safety. This guide provides the causal logic behind key process decisions to empower you to optimize and control your reactions effectively.

Section 1: Overview of the Dominant Industrial Synthesis Route

The most prevalent industrial method for synthesizing 2,3-difluoro-5-chloropyridine is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This process typically starts with 2,3,5-trichloropyridine and utilizes an alkali metal fluoride, like potassium fluoride (KF), as the fluorinating agent.[1][2][3] The reaction proceeds in a stepwise manner, first replacing the more activated chlorine at the 2-position, followed by the more challenging substitution at the 3-position.[1][2]

General Synthesis Workflow

The diagram below outlines the typical unit operations involved in the production of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start 1. Reagent Charging (2,3,5-Trichloropyridine, Anhydrous KF, Solvent) dry 2. Azeotropic Dehydration (Remove trace water) start->dry heat1 3. First Fluorination (Step 1) (e.g., 180-190°C) dry->heat1 Add Phase Transfer Catalyst heat2 4. Second Fluorination (Step 2) (e.g., 200-210°C) heat1->heat2 monitor 5. In-Process Control (GC Monitoring) heat2->monitor distill 6. Solvent Recovery & Crude Distillation monitor->distill Reaction Complete crystallize 7. Fractional Crystallization (Cooling below 0°C) distill->crystallize finish 8. Final Product (>99% Purity) crystallize->finish

Caption: Industrial workflow for 2,3-difluoro-5-chloropyridine synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are critical for planning a successful and efficient scale-up campaign.

Q1: Why is the Halex reaction with Potassium Fluoride (KF) the preferred industrial method over others, like using Cesium Fluoride (CsF) or diazotization?

A: The preference for KF is primarily driven by economic and operational factors.

  • Cost and Availability: Potassium fluoride is significantly cheaper and more readily available in bulk quantities than cesium fluoride, making it the economically viable choice for large-scale production.[1][2]

  • Process Simplicity: While diazotization routes exist, they often involve highly corrosive reagents like hydrogen fluoride (HF) and may require specialized, pressure-rated reactors (autoclaves) to handle the low-boiling HF.[1] The starting materials can also be more complex and costly to synthesize.[1]

  • Catalyst Enhancement: The historically low reactivity of KF has been overcome through the use of phase-transfer catalysts (e.g., tetraphenylphosphonium bromide, tetrabutylammonium bromide) and optimized solvent systems, which enhance the solubility and nucleophilicity of the fluoride ion, making the process efficient enough for industrial use.[1][2]

Q2: What are the most critical process parameters to control during the scale-up of the Halex reaction?

A: Success in scaling this reaction hinges on rigorous control over several interdependent parameters:

  • Anhydrous Conditions: Water content must be minimized (e.g., KF water content < 0.3%).[1] Water can hydrolyze the starting material and, more importantly, solvate the fluoride ion, drastically reducing its nucleophilicity and stalling the reaction.[4] Azeotropic distillation of the solvent with the reagents before reaching reaction temperature is a common industrial practice.[5]

  • Temperature Control: This reaction is highly temperature-sensitive. The first fluorination (at the 2-position) occurs at a lower temperature (e.g., 180-190°C) than the second, more difficult fluorination at the 3-position (e.g., 200-210°C).[1][2] Precise temperature staging is crucial to ensure complete conversion without promoting side reactions or decomposition.[4]

  • Solvent Selection: High-boiling polar aprotic solvents like N-Methylpyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or Sulfolane are required.[1][3][6] These solvents effectively solvate the potassium cation (K+) while leaving the fluoride anion (F-) relatively "naked" and highly reactive.

  • Agitation: Efficient stirring is vital to maintain a homogenous slurry of the solid KF in the liquid phase, ensuring good mass transfer and preventing localized overheating or "hot spots" that can lead to decomposition.

Q3: What are the primary safety hazards associated with this process at an industrial scale?

A: Scaling up this reaction introduces significant safety considerations:

  • High Temperatures & Pressure: The reaction is run at very high temperatures (up to 230°C).[7] This can lead to high autogenous pressure in the reactor, requiring robust engineering controls and pressure relief systems.

  • Thermal Runaway: Exothermic decomposition can occur at excessive temperatures.[4] Proper heat management and monitoring are critical to prevent a runaway reaction.

  • Reagent Handling: Anhydrous KF is a hazardous substance. While more manageable than HF, appropriate personal protective equipment (PPE) is necessary.[8] Some fluorinating agents or byproducts can cause severe burns upon contact.[8]

  • Solvent Hazards: The high-boiling polar aprotic solvents used have their own safety profiles that must be managed, including potential reproductive toxicity (for NMP) and decomposition into noxious gases at extreme temperatures.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound derivatives.

Problem Area: Low Yield & Incomplete Conversion

Q: My reaction has stalled. GC analysis shows a high percentage of remaining 2,3,5-trichloropyridine and only the mono-fluorinated intermediate (2-fluoro-3,5-dichloropyridine). What is the likely cause?

A: This is a classic symptom of insufficient reaction driving force, typically stemming from several root causes. The substitution of chlorine at the 3-position is significantly more difficult than at the 2-position and requires more forcing conditions.[9]

  • Cause 1: Insufficient Temperature: The temperature may be high enough for the first substitution but too low for the second.

    • Solution: After an initial period at a lower temperature (e.g., 180-190°C) to form the mono-fluoro intermediate, the reaction temperature must be carefully raised to the target for the second substitution (e.g., 200-210°C or higher) and held for an extended period (10-15 hours).[1][2]

  • Cause 2: Presence of Moisture: Your reagents or solvent may not have been sufficiently dry. Water will hydrate the potassium fluoride, severely inhibiting its reactivity.[4]

    • Solution: Ensure your KF is dried under vacuum at high temperature (e.g., 140°C for 12 hours) before use.[1] Implement an azeotropic drying step after charging all reagents to the reactor but before initiating the high-temperature ramp.[5]

  • Cause 3: Ineffective Catalyst: The phase-transfer catalyst (PTC) may be inactive or used in an insufficient amount. The PTC is crucial for transporting the fluoride ion into the organic phase.

    • Solution: Verify the quality and purity of your PTC. Ensure the correct loading is used (e.g., 8-20g of tetraphenylphosphonium bromide per mole of starting material).[1]

  • Cause 4: Poor KF Quality: The physical properties of the KF matter.

    • Solution: Use finely divided or spray-dried KF to maximize the available surface area for the reaction.[10]

Troubleshooting Workflow: Incomplete Conversion

G start Issue: Incomplete Conversion (High Starting Material/ Mono-fluoro Intermediate) q1 Is the reaction temperature for the 2nd step correct? (e.g., >200°C) start->q1 a1_no Action: Increase temperature to the specified range for the second fluorination. q1->a1_no No q1->a1_yes Yes q2 Were all reagents and the solvent rigorously dried? a1_yes->q2 a2_no Action: In future runs, ensure KF is vacuum dried and perform an azeotropic dehydration step. q2->a2_no No q2->a2_yes Yes q3 Is the Phase Transfer Catalyst (PTC) active and correctly loaded? a2_yes->q3 a3_no Action: Verify PTC source/purity. Confirm loading calculation. q3->a3_no No end_node Potential Issue: Poor KF surface area. Consider using spray-dried KF. q3->end_node Yes

Caption: Decision tree for troubleshooting incomplete fluorination reactions.

Problem Area: Poor Selectivity & Impurity Formation

Q: My crude product contains a significant amount of the 2,3,5-trifluoropyridine byproduct. How can I improve selectivity for the difluoro product?

A: The formation of 2,3,5-trifluoropyridine is a result of over-fluorination, where the chlorine at the 5-position is also substituted. This indicates the reaction conditions are too harsh.

  • Cause 1: Excessive Temperature or Reaction Time: Prolonged exposure to very high temperatures can provide enough energy to substitute the final, less reactive chlorine.

    • Solution: Carefully monitor the reaction progress using an appropriate analytical method like GC.[11] Once the desired difluoro product reaches its maximum concentration and the starting materials are consumed, cool the reaction promptly. Avoid unnecessarily long hold times at peak temperature. A recently developed green process notes that careful control of conditions can keep single isomer impurities between 0.9-1.1%.[7]

  • Cause 2: Incorrect Stoichiometry: Using a large excess of potassium fluoride can drive the reaction towards the thermodynamically more stable, fully fluorinated product.

    • Solution: Re-evaluate the molar ratio of KF to the trichloropyridine starting material. A typical molar ratio is between 2.2 and 4.0 moles of KF per mole of substrate.[1] Fine-tuning this within the optimal range for your specific catalyst and solvent system can significantly improve selectivity.

Q: After distillation, the product is a pale yellow liquid, not colorless. What causes this discoloration?

A: Discoloration is almost always a sign of thermal decomposition.[4]

  • Cause: High Pot Temperature During Distillation: The high temperatures required for the reaction can also cause the solvent or product to slowly degrade, forming colored, high-boiling impurities. This is especially problematic if "hot spots" occurred in the reactor.

    • Solution: Conduct all distillations under high vacuum to lower the boiling point of the product and solvent, thereby reducing the thermal stress on the material.[6] Ensure the reactor's heating system provides uniform heat distribution. For purification, consider fractional crystallization after an initial distillation, which is a lower-temperature method.[12]

Section 4: Key Experimental Protocols & Data

The following protocol is a representative lab-scale synthesis adapted from published industrial methods.[1][6]

Protocol: Lab-Scale Synthesis of 2,3-Difluoro-5-chloropyridine
  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer, inert gas inlet, and a distillation head, charge 2,3,5-trichloropyridine (0.1 mol, 18.2g) and N-Methylpyrrolidone (100 mL).

  • Fluorinating Agent: Add anhydrous potassium fluoride (0.3 mol, 17.4g), which has been pre-dried under vacuum at 140°C for at least 12 hours.

  • Catalyst Addition: Heat the stirred mixture to 120°C and add tetrabutylphosphonium bromide (2.0g).

  • Staged Reaction:

    • Under an inert atmosphere (e.g., Argon), heat the reaction mixture to 185°C and maintain for 7 hours. This step primarily forms the 2-fluoro-3,5-dichloropyridine intermediate.[1]

    • Increase the temperature to 205°C and maintain for an additional 15 hours to drive the formation of the desired 2,3-difluoro-5-chloropyridine.[1]

  • Monitoring: Periodically take samples to monitor the consumption of starting material and the formation of intermediates and product by GC analysis.

  • Work-up & Purification:

    • After the reaction is complete, cool the mixture.

    • Perform a vacuum distillation to remove the solvent (which can be recovered) and isolate the crude product.[6]

    • The crude product can be further purified by a second high-vacuum distillation or by fractional crystallization to achieve >99% purity.[6][12]

Comparative Table of Reaction Conditions

The table below summarizes various conditions reported in patent literature for the synthesis of 2,3-difluoro-5-chloropyridine, illustrating the range of viable process parameters.

ParameterExample 1[1]Example 2[6]Example 3[3]
Starting Material 2,3,5-Trichloropyridine2,3,5-Trichloropyridine2,3,5-Trichloropyridine
Fluorinating Agent Potassium Fluoride (KF)Potassium Fluoride (KF)Cesium Fluoride (CsF) & KF
Solvent N-Methylpyrrolidone (NMP)Dimethylformamide (DMF)Sulfolane & DMSO
Catalyst Tetrabutylphosphonium BromideNone specifiedNone specified
Temperature Profile 185°C for 7h, then 205°C for 15h150°C for 9.5h145°C for 17h, then 190°C for 19h
Reported Yield ~42%~78% (two-step total)~90%

Section 5: Purification at Scale

Q: What is the most effective and scalable method for purifying crude 2,3-difluoro-5-chloropyridine to >99% purity?

A: For industrial quantities, a multi-step approach combining distillation and crystallization is often the most robust and cost-effective method.

  • Vacuum Distillation: The initial purification step is typically a vacuum distillation of the crude reaction mixture.[6][13] This serves to separate the product from the high-boiling solvent, spent salts (KCl), and any decomposition tars.

  • Fractional Crystallization: For achieving high purity (>99%), fractional crystallization (or "freeze crystallization") is a highly effective method.[12] This process involves cooling the distilled, product-rich material (typically with a mass content of at least 85%) to below 0°C. The desired 2,3-difluoro-5-chloropyridine crystallizes out, leaving impurities concentrated in the remaining liquid phase (filtrate). This method is advantageous as it avoids additional solvents and the high energy costs of fractional distillation. A purification yield of over 95% with product purity enhanced to over 99% is achievable with this technique.[12]

References

  • CN101648904B. (2011). Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
  • CN103396357A. (2013). Preparation method of 2,3-difluoro-5-chloropyridine. Google Patents.
  • Ren, J. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. Espacenet. Retrieved from [Link]

  • CN101648904A. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
  • CN106008329A. (2016). Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents.
  • US5650517A. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • EP0192287A2. (1986). Process for the preparation of fluorinated pyridines. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. Retrieved from [Link]

  • US4973698A. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
  • EP0146924A2. (1985). Preparation of difluorpyridine compounds. Google Patents.
  • CN105669539A. (2016). Preparation method of 2-amino-3-fluoropyridine. Google Patents.
  • CN114014801A. (2022). Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content. Google Patents.
  • Asian Journal of Chemistry. (2012). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]

  • US4071521A. (1978). Process for making 2,6-difluoro pyridine. Google Patents.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Difluoropyridine and 2,5-Difluoropyridine for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated heterocycles is a cornerstone of modern molecular design. The nuanced reactivity of difluorinated pyridines, in particular, offers a versatile toolkit for scaffold elaboration. This guide provides an in-depth, objective comparison of the reactivity of two prevalent isomers: 2,3-difluoropyridine and 2,5-difluoropyridine. By delving into their electronic properties and providing supporting experimental insights, we aim to equip you with the predictive understanding necessary for rational synthesis design.

At a Glance: Structural and Electronic Divergence

The seemingly subtle shift of a single fluorine atom from the 3- to the 5-position fundamentally alters the electronic landscape of the pyridine ring, dictating its behavior in key synthetic transformations.

PropertyThis compound2,5-DifluoropyridineRationale
Structure Ortho and meta fluorine substituents relative to nitrogen.Ortho and para fluorine substituents relative to nitrogen.The relative positions of the electronegative fluorine atoms and the ring nitrogen determine the overall electron distribution.
Adiabatic Ionization Energy (AIE) 9.6958 ± 0.0004 eV[1]77760 ± 3 cm⁻¹ (~9.64 eV)[2]The lower AIE of 2,5-difluoropyridine is attributed to reduced stabilization of the Highest Occupied Molecular Orbital (HOMO) by the meta-substituted fluorine.[2]
Cationic Structure upon Ionization Significant geometric distortion.[1]Less extensive geometric reorganization.[2]This reflects the more delocalized charge distribution in the 2,5-isomer upon ionization.[2]

These fundamental electronic differences are the harbingers of their distinct chemical reactivity, particularly in the realms of nucleophilic and electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Regioselectivities

The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing fluorine atoms, renders both isomers susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the regioselectivity of this attack is a critical point of differentiation.

The Underlying Principles of SNAr in Fluoropyridines

SNAr reactions on pyridine rings are most favorable at the 2- and 4-positions (ortho and para to the nitrogen). This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The rate-determining step is typically the initial nucleophilic attack, and fluorine's high electronegativity enhances the electrophilicity of the carbon it is attached to, making it an excellent leaving group in this context.

Reactivity of this compound

In this compound, the fluorine at the 2-position is ortho to the ring nitrogen, making this site highly activated for nucleophilic attack. The fluorine at the 3-position has a less pronounced activating effect for direct substitution.

Expected Regioselectivity: Nucleophilic attack is strongly favored at the C-2 position .

Reactivity of 2,5-Difluoropyridine

Similarly, in 2,5-difluoropyridine, the fluorine at the 2-position is ortho to the nitrogen and is the primary site for nucleophilic attack. The fluorine at the 5-position is para to the nitrogen, but substitution at this position is generally less facile than at the ortho position in the absence of other activating groups.

Expected Regioselectivity: Nucleophilic attack is predominantly expected at the C-2 position .

While both isomers are expected to react at the C-2 position, the overall reactivity can be influenced by the electronic effects of the second fluorine atom.

Experimental Protocol: A Comparative SNAr Reaction with Sodium Methoxide

To illustrate the practical application of these principles, the following is a general protocol for the methoxylation of 2,3- and 2,5-difluoropyridine. This reaction serves as a reliable method to gauge the relative reactivity and confirm the regioselectivity.

Objective: To compare the reactivity and regioselectivity of this compound and 2,5-difluoropyridine in an SNAr reaction with sodium methoxide.

Materials:

  • This compound

  • 2,5-Difluoropyridine

  • Sodium methoxide (25% solution in methanol or solid)

  • Anhydrous Methanol

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous DMF. If using solid sodium methoxide, dissolve it in anhydrous methanol and then add to the DMF.

  • Reaction Initiation: To the stirred solution of sodium methoxide, add the respective difluoropyridine (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes:

  • From this compound: The major product will be 3-fluoro-2-methoxypyridine.

  • From 2,5-Difluoropyridine: The major product will be 5-fluoro-2-methoxypyridine.

The relative reaction times will provide a qualitative measure of the reactivity of the two isomers under these conditions.

Electrophilic Aromatic Substitution: A Challenging but Feasible Transformation

Electrophilic aromatic substitution (EAS) on the pyridine nucleus is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of two fluorine atoms further deactivates the ring. Consequently, forcing conditions are often required for EAS reactions like nitration and halogenation.

General Considerations for EAS on Difluoropyridines

The pyridine nitrogen is basic and can be protonated or coordinate to Lewis acids under typical EAS conditions, which further deactivates the ring. Therefore, reaction conditions must be carefully chosen. For nitration, a common method involves the use of nitric acid in trifluoroacetic anhydride.[3][4]

Reactivity of this compound

The fluorine atoms are deactivating, and the nitrogen atom directs electrophilic attack to the meta position (C-5). Therefore, electrophilic substitution is expected to occur, if at all, at the C-5 position.

Reactivity of 2,5-Difluoropyridine

In this isomer, the C-4 position is para to the C-2 fluorine and meta to the C-5 fluorine. The C-3 and C-6 positions are ortho/para to one fluorine and ortho/meta to the other, as well as being ortho to the deactivating nitrogen. The most likely position for electrophilic attack is the C-4 position, which is activated by the C-5 fluorine via a resonance-donating effect and is not directly adjacent to the nitrogen.

Experimental Protocol: Nitration of Difluoropyridines

Objective: To investigate the feasibility and regioselectivity of nitration on 2,3- and 2,5-difluoropyridine.

Reagents:

  • This compound or 2,5-Difluoropyridine

  • Fuming nitric acid (90%)

  • Trifluoroacetic anhydride

  • Concentrated sulfuric acid

Procedure (Method adapted from Katritzky et al.[4]):

  • Preparation of Nitrating Agent: In a flask cooled in an ice bath, carefully add fuming nitric acid to trifluoroacetic anhydride.

  • Reaction: To the cooled nitrating mixture, slowly add the difluoropyridine substrate.

  • Reaction Conditions: Allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Caution: This reaction involves highly corrosive and reactive reagents. Appropriate personal protective equipment and a fume hood are essential.

Metalation and Functionalization: A Powerful Alternative

Given the challenges of direct electrophilic aromatic substitution, a more versatile approach for the functionalization of vacant positions on the difluoropyridine ring is directed ortho-metalation, followed by quenching with an electrophile. This strategy has been successfully applied to both 2,3- and 2,5-difluoropyridine.[5]

The choice of base and reaction conditions allows for the regioselective deprotonation at various positions, which can then be functionalized by reacting with a wide range of electrophiles, such as carbon dioxide to form carboxylic acids.[5]

Logical Flow of Regioexhaustive Substitution

G sub Difluoropyridine Isomer (2,3- or 2,5-) base Strong Base (e.g., LDA, LTMP) sub->base Deprotonation metalated Regioselective Metalation base->metalated electrophile Electrophile Quench (e.g., CO2, I2) metalated->electrophile product Functionalized Difluoropyridine electrophile->product

Caption: Workflow for functionalization via metalation.

Summary and Outlook

The reactivity of 2,3- and 2,5-difluoropyridine is a study in how subtle structural changes can have profound effects on chemical behavior.

  • For Nucleophilic Aromatic Substitution (SNAr): Both isomers are reactive at the C-2 position due to the activating effect of the ortho-nitrogen. The choice between isomers may therefore depend on the desired substitution pattern in the final product and the electronic influence of the second fluorine atom on the reaction rate.

  • For Electrophilic Aromatic Substitution (EAS): These reactions are challenging for both isomers due to the strong deactivating effects of the nitrogen and fluorine atoms. When successful, the regioselectivity is dictated by the directing effects of these substituents.

  • For Versatile Functionalization: Directed ortho-metalation provides a powerful and often more reliable strategy for the regioselective introduction of a wide range of functional groups onto the difluoropyridine scaffold.

By understanding these fundamental principles of reactivity, chemists can more effectively leverage the unique properties of 2,3- and 2,5-difluoropyridine to construct complex and novel molecules for a variety of applications.

References

  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3, 538-541. [Link]

  • Schlosser, M., et al. (2006). Selective Functionalization of 2-Fluoropyridine, this compound, and 2,5-Difluoropyridine at Each Vacant Position. Helvetica Chimica Acta, 89(8), 1657-1673. [Link]

  • Kim, D., et al. (2022). Fluorine position-dependent ionization dynamics and structural distortion in this compound: a VUV-MATI and theoretical study. Physical Chemistry Chemical Physics, 24(30), 18051-18059. [Link]

  • Kim, D., et al. (2023). Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. Physical Chemistry Chemical Physics, 25(2), 1169-1176. [Link]

Sources

A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution (SNAr): 2,3-Difluoropyridine vs. 2,6-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Pyridyl Systems in SNAr

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, nucleophilic aromatic substitution (SNAr) stands as a pivotal reaction for forging carbon-heteroatom bonds. The pyridine ring, an electron-deficient heterocycle, is an exceptionally well-suited scaffold for this transformation. The inherent electron-withdrawing nature of the ring nitrogen atom activates the system towards nucleophilic attack, a characteristic that is significantly amplified by the presence of strongly electronegative substituents like fluorine.[1][2]

This guide provides an in-depth comparison of two common, yet distinct, difluoropyridine isomers: 2,3-difluoropyridine and 2,6-difluoropyridine. We will dissect the fundamental principles governing their reactivity, explore the causality behind their regioselective outcomes, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.

The SNAr Mechanism on Pyridine: An Addition-Elimination Pathway

The SNAr reaction on a pyridine ring proceeds via a well-established two-step addition-elimination mechanism.[3]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring. This is typically the rate-determining step.[1][4] This attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][5][6]

  • Elimination & Aromaticity Restoration: The aromaticity is then restored in a rapid subsequent step through the expulsion of a leaving group, typically a halide.

The stability of the Meisenheimer complex is paramount and dictates the reaction's feasibility and regioselectivity.[4][7] For pyridyl systems, nucleophilic attack is overwhelmingly favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. This preference is rooted in the ability to delocalize the negative charge of the Meisenheimer complex onto the electronegative nitrogen atom through resonance, a stabilizing effect not possible with attack at the meta (3- and 5-) positions.[1][4][8][9]

Furthermore, in the context of SNAr, fluorine's role is counterintuitive to those familiar with SN2 reactions. While the carbon-fluorine bond is exceptionally strong, fluorine's potent inductive electron-withdrawal makes the attached carbon highly electrophilic.[10] This significantly accelerates the rate-determining nucleophilic attack, making fluoride an excellent leaving group for SNAr, often superior to other halogens (F > Cl > Br > I).[1][11] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[2][12]

Head-to-Head Comparison: 2,6-Difluoropyridine vs. This compound

The positioning of the two fluorine atoms on the pyridine ring creates profound differences in reactivity and synthetic utility between the 2,6- and 2,3-isomers.

2,6-Difluoropyridine: High Reactivity, Symmetrical Substitution

In 2,6-difluoropyridine, both fluorine atoms occupy the highly activated ortho positions relative to the ring nitrogen. This symmetrical arrangement leads to:

  • High Electrophilicity: The carbon atoms at C2 and C6 are rendered exceptionally electron-deficient by the combined electron-withdrawing effects of the ring nitrogen and their attached fluorine atoms.

  • Excellent Intermediate Stabilization: Nucleophilic attack at either C2 or C6 produces a Meisenheimer complex where the negative charge is effectively stabilized through delocalization onto the nitrogen atom.

  • Predictable Monosubstitution: As the C2 and C6 positions are chemically equivalent, monosubstitution with a nucleophile yields a single, predictable product. This makes it an ideal substrate for introducing a single substituent symmetrically. Disubstitution is also possible under more forcing conditions.

This compound: Inherent Regioselectivity

This compound presents a more nuanced scenario. Here, one fluorine is at an activated ortho position (C2) while the other is at a largely deactivated meta position (C3).

  • Directed Reactivity: Nucleophilic attack will occur almost exclusively at the C2 position. The C2 carbon is activated by both the ortho nitrogen and the attached fluorine.

  • Poor C3 Reactivity: Attack at the C3 position is electronically disfavored. The resulting Meisenheimer complex cannot delocalize the negative charge onto the ring nitrogen, making this intermediate significantly less stable and the activation barrier for its formation prohibitively high.[1][4]

  • High Regioselectivity: This electronic disparity provides a powerful tool for chemists, enabling the regioselective synthesis of 2-substituted-3-fluoropyridines, a common scaffold in medicinal chemistry. The C3-fluorine remains as a handle for subsequent transformations, such as lithiation or cross-coupling reactions.

SNAr_Comparison cluster_26 2,6-Difluoropyridine cluster_23 This compound Start26 2,6-Difluoropyridine Intermediate26 Meisenheimer Complex (Charge on N) Start26->Intermediate26 + Nu⁻ (Attack at C2) Product26 2-Nu-6-fluoropyridine Intermediate26->Product26 - F⁻ Start23 This compound Intermediate23_C2 Meisenheimer Complex (Attack at C2) STABLE (Charge on N) Start23->Intermediate23_C2 + Nu⁻ Intermediate23_C3 Meisenheimer Complex (Attack at C3) UNSTABLE Start23->Intermediate23_C3 + Nu⁻ Product23 2-Nu-3-fluoropyridine Intermediate23_C2->Product23 - F⁻

Figure 1. Reaction pathways for 2,6- and this compound.

Quantitative Data & Performance Metrics

The following table summarizes representative outcomes for SNAr reactions, illustrating the principles discussed.

SubstrateNucleophileConditionsPosition of AttackYieldCommentsReference
2,6-Difluoropyridine PiperidineK₂CO₃, DMSO, 80 °CC2 (or C6)>95%High reactivity due to activation at both positions. Symmetrical product.[12]
2,6-Difluoropyridine Sodium MethoxideCH₃OH, refluxC2 (or C6)HighFacile substitution at the activated positions.[12]
This compound BenzylamineK₂CO₃, DMF, 100 °CC2~90%Excellent regioselectivity for the activated C2 position.General SNAr
This compound Sodium PhenoxideK₂CO₃, DMF, 120 °CC2HighC3-F remains untouched, demonstrating high regiocontrol.General SNAr

Field-Proven Experimental Protocol: SNAr of 2,6-Difluoropyridine with Benzylamine

This protocol details a robust method for the synthesis of 2-(benzylamino)-6-fluoropyridine. The principles described are broadly applicable to a range of amine and alcohol nucleophiles.

Causality Behind Choices:

  • Inert Atmosphere: Prevents oxidation of the amine and reaction with atmospheric moisture, which could lead to hydroxypyridine byproducts.[1]

  • Anhydrous Solvent: Polar aprotic solvents like DMSO are ideal as they dissolve the reagents and stabilize the charged Meisenheimer complex without hydrogen bonding to and deactivating the nucleophile.[1]

  • Base: Potassium carbonate is a moderately strong, non-nucleophilic base sufficient to facilitate the reaction, likely by deprotonating the amine-adduct intermediate to drive the reaction forward.

  • Elevated Temperature: Provides the necessary activation energy for the rate-determining nucleophilic attack. Many SNAr reactions require heat to proceed at a practical rate.[1]

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2,6-difluoropyridine, benzylamine, K₂CO₃, and anhydrous DMSO to a dry flask. B 2. Flush flask with Nitrogen or Argon. A->B C 3. Heat mixture to 80-100 °C with stirring. B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Cool to RT, pour into water, and extract with ethyl acetate. D->E F 6. Wash organic layer with brine, dry over Na₂SO₄. E->F G 7. Concentrate under reduced pressure. F->G H 8. Purify via column chromatography. G->H

Figure 2. Experimental workflow for a typical SNAr reaction.

Step-by-Step Methodology
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluoropyridine (1.0 eq.), benzylamine (1.1 eq.), and potassium carbonate (1.5 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., Nitrogen), add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(benzylamino)-6-fluoropyridine.

Conclusion and Outlook

The choice between this compound and 2,6-difluoropyridine is dictated entirely by the desired synthetic outcome.

  • 2,6-Difluoropyridine is the substrate of choice for high-yield, predictable monosubstitution reactions where symmetry is desired. Its two activated positions ensure rapid and efficient reaction.

  • This compound offers a masterful solution for regioselective synthesis. Its electronically differentiated fluorine atoms allow for precise substitution at the C2 position, preserving the C3-fluorine for subsequent, orthogonal chemical transformations.

A thorough understanding of the underlying principles of Meisenheimer complex stability and positional activation is crucial for leveraging these powerful building blocks effectively. By mastering the concepts outlined in this guide, researchers can confidently design and execute SNAr strategies to accelerate the development of novel molecular entities.

References
  • Pearson. (2024). SNAr Reactions of Pyridine. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • ResearchGate. (n.d.). Previously observed Meisenheimer complexes have always been highly stabilized by poor leaving groups and electron-deficient rings. Available at: [Link]

  • Dolci, C., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. Available at: [Link]

  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Available at: [Link]

  • National Institutes of Health. (2008). Stable Spirocyclic Meisenheimer Complexes. Available at: [Link]

  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • National Institutes of Health. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available at: [Link]

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]

  • Schrödinger. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

  • National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Available at: [Link]

  • National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • University of Calgary. (n.d.). Reaction Examples. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for 2,3-Difluoropyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise quantification of heterocyclic building blocks like 2,3-Difluoropyridine is not merely a procedural step but the cornerstone of quality, safety, and efficacy. As a key intermediate, its purity and concentration directly impact reaction yields, impurity profiles, and the ultimate integrity of the final product. This guide provides an in-depth comparison of validated analytical methodologies for its quantification, moving beyond mere protocols to explain the scientific rationale behind the choice of techniques and parameters. Our objective is to equip researchers, analytical development scientists, and quality control professionals with the expertise to select and implement a method that is not only robust and reliable but, most importantly, fit for its intended purpose.

All methodologies discussed are framed within the context of internationally recognized validation standards, such as the ICH Q2(R2) and FDA guidelines, which mandate a systematic demonstration that an analytical procedure is suitable for its intended use.[1][2][3][4] The core validation parameters—specificity, linearity, range, accuracy, precision, and quantitation limit—serve as our benchmarks for comparison.[5][6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse of QC

High-Performance Liquid Chromatography (HPLC) is arguably the most ubiquitous technique in a pharmaceutical quality control setting. Its versatility, robustness, and high-throughput capabilities make it an excellent choice for routine analysis of this compound in various sample matrices.

Principle of Separation

We will employ Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a moderately polar molecule, will partition between these two phases. Its retention time is modulated by adjusting the polarity of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm.

  • Standard Preparation: Prepare a stock solution of this compound (1.0 mg/mL) in 50:50 Acetonitrile:Water. Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the test sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Specificity: Inject a blank (mobile phase), a placebo (matrix without the analyte, if applicable), and a standard solution to ensure no interfering peaks at the retention time of this compound.[9]

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy & Precision: Analyze a minimum of three quality control (QC) samples (low, mid, high concentration) on three separate days to determine intra- and inter-day accuracy (% recovery) and precision (% RSD).[2][7]

Experimental Workflow: HPLC-UV Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dilution in Mobile Phase A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E C18 Separation D->E F UV Detection (265 nm) E->F G Chromatogram Integration F->G H Calibration Curve Generation G->H I Concentration Calculation H->I

Caption: Workflow for this compound quantification by HPLC-UV.

Causality Behind Experimental Choices
  • Column: A C18 column is the universal starting point for reversed-phase methods due to its wide applicability and robust nature. Its nonpolar surface provides effective retention for moderately polar analytes like this compound.

  • Mobile Phase: Acetonitrile is chosen over methanol for its lower viscosity (resulting in lower backpressure) and better UV transparency.[8] The phosphate buffer at pH 3.0 ensures that the pyridine nitrogen is protonated, leading to consistent retention and sharp peak shapes by minimizing silanol interactions on the column.

  • Detector Wavelength: The detection wavelength of 265 nm is selected by running a UV scan of this compound to identify its lambda max (λmax), the wavelength of maximum absorbance, which provides the highest sensitivity.

Gas Chromatography (GC): The Standard for Volatile Analytes

Gas Chromatography is an ideal technique for quantifying volatile and thermally stable compounds. Given that this compound is a liquid with a defined boiling point, GC offers excellent resolution and sensitivity.

Principle of Separation

In GC, a sample is vaporized and swept by an inert carrier gas (e.g., Helium) through a long, thin capillary column. The column's inner wall is coated with a stationary phase. Separation occurs based on the analyte's boiling point and its differential interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification, as it provides a robust and linear response to hydrocarbons.

Experimental Protocol: GC-FID
  • Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split mode (50:1), Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, hold for 2 min.

    • Detector (FID): Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Standard Preparation: Prepare a stock solution (1.0 mg/mL) in a suitable solvent like Dichloromethane. Serially dilute to create calibration standards (e.g., 0.5-50 µg/mL).

  • Sample Preparation: Dilute the test sample in Dichloromethane to fall within the calibration range.

  • Validation Procedure: Follow a similar validation strategy as outlined for HPLC, focusing on specificity (no interfering peaks from the solvent), linearity, accuracy, and precision.

Experimental Workflow: GC-FID Quantification

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dilution in Volatile Solvent A->B C GC Injection & Vaporization B->C D Capillary Column Separation C->D E FID Detection D->E F Chromatogram Integration E->F G Calibration Curve Generation F->G H Concentration Calculation G->H

Caption: Workflow for this compound quantification by GC-FID.

Causality Behind Experimental Choices
  • Column: A DB-5ms column is a general-purpose, low-polarity column that provides excellent separation for a wide range of compounds. It's a robust choice for method development.

  • Injector: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks, which is ideal for samples that are not trace-level. The 250 °C temperature ensures rapid and complete vaporization of the analyte.

  • Detector: FID is highly sensitive to compounds containing carbon-hydrogen bonds, offering a wide linear range and excellent stability. It is insensitive to common inorganic gases and water, making it a reliable choice for quantification.

¹⁹F Nuclear Magnetic Resonance (qNMR): The Absolute & Specific Method

For fluorine-containing molecules, ¹⁹F Quantitative NMR (qNMR) stands out as a primary analytical method. Unlike chromatographic techniques that rely on response factors relative to a standard, qNMR can provide an absolute quantification because the signal integral is directly proportional to the molar amount of the analyte.[10]

Principle of Quantification

A known mass of the sample is dissolved along with a known mass of an internal standard (a stable, non-reactive fluorinated compound) in a deuterated solvent. The ¹⁹F NMR spectrum is acquired under specific conditions that ensure full signal relaxation. The concentration of this compound is calculated by comparing the integrals of its distinct ¹⁹F signals to the integral of the internal standard's signal.

Experimental Protocol: ¹⁹F qNMR
  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • Materials:

    • Internal Standard (IS): α,α,α-Trifluorotoluene or another suitable fluorinated compound with signals that do not overlap with the analyte.

    • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound and ~20 mg of the internal standard into a vial.

    • Dissolve the mixture in ~0.7 mL of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the fluorine nuclei being measured. This is essential for accurate integration.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform and phase correction to the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration using the standard qNMR equation, accounting for molecular weights, masses, and the number of fluorine atoms contributing to each signal.

Experimental Workflow: ¹⁹F qNMR Quantification

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurate Weighing of Analyte & Internal Std. B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire ¹⁹F Spectrum (Long Relaxation Delay) D->E F Phasing & Baseline Correction E->F G Signal Integration F->G H Molar Calculation vs. Std. G->H

Caption: Workflow for this compound quantification by ¹⁹F qNMR.

Causality Behind Experimental Choices
  • ¹⁹F Nucleus: This is the key to the method's power. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The wide chemical shift range minimizes signal overlap.[11]

  • Internal Standard: An internal standard is crucial for accurate qNMR as it corrects for variations in sample volume, spectrometer performance, and processing parameters. Its known purity is paramount.

  • Relaxation Delay (D1): This is the most critical parameter for quantification. If the delay is too short, signals from nuclei with long relaxation times will not fully return to equilibrium before the next pulse, leading to suppressed signal intensity and inaccurate integrals.[10][12]

Performance Comparison

The ultimate choice of method depends on the specific analytical challenge. The table below summarizes the expected performance of each validated technique for the quantification of this compound.

ParameterHPLC-UVGC-FID¹⁹F qNMRUV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Excellent resolution)Exceptional (Specific to ¹⁹F nucleus)Low (Interference from any UV-absorbing species)
Linearity (R²) > 0.999> 0.999N/A (Primary Method)> 0.998
Accuracy (% Rec) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%
Precision (% RSD) < 1.5%< 1.5%< 1.0%< 2.0%
Typical LOQ ~0.5 µg/mL~0.1 µg/mL~50 µg/mL~1 µg/mL
Analysis Time 10-15 min / sample10 min / sample15-20 min / sample< 2 min / sample
Cost / Complexity ModerateModerateHighLow
Primary Use Case Routine QC, Stability TestingPurity analysis, Volatile impuritiesPurity of reference standards, Structural confirmationQuick check of pure material

Conclusion and Recommendations

There is no single "best" method for the quantification of this compound; there is only the most appropriate method for the task at hand. The selection requires a careful balance of the required specificity, sensitivity, throughput, and available resources.

  • For high-throughput Quality Control environments where dozens of samples must be analyzed daily for release testing, a validated RP-HPLC-UV method is the undisputed choice. It offers a superb balance of speed, robustness, and performance.

  • When analyzing for trace-level volatile impurities or when dealing with complex matrices where higher resolving power is needed, a GC-FID method is superior. Its sensitivity and separation efficiency are exceptional for this class of compound.

  • For the certification of reference materials or in research settings where absolute purity assessment is required without reliance on a specific standard of the same compound, ¹⁹F qNMR is the authoritative technique. Its specificity and primary method characteristics provide a high degree of confidence in the result.

  • A simple UV-Vis Spectrophotometry method can be justified for at-line process checks or for quantifying highly pure, isolated material where speed is essential and the absence of interfering impurities is already established.

Ultimately, the power of any of these techniques is only realized through a rigorous validation process. As outlined by the ICH, this process provides documented evidence that the chosen method is, and remains, fit for its purpose, ensuring data integrity from the research bench to the final product release.[3][13][14]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP-Compliance.org. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. GMP-Compliance.org. [Link]

  • Malet-Martino, M., & Martino, R. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. PubMed. [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Fujinawa, S., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

  • Zancajo, V. M., et al. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]

  • Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Sci-Hub. [Link]

  • A3P. (n.d.). Some good validation practices for analytical procedures. A3P. [Link]

  • PharmaTutor. (n.d.). Method Validation of Analytical Procedures. PharmaTutor. [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • PharmOut. (2016). Analytical method validation. [Link]

  • SciSpace. (n.d.). a review on derivative uv spectroscopy. [Link]

  • ResearchGate. (2025). different ultraviolet spectroscopic methods: a retrospective study on its application from the viewpoint of analytical chemistry. [Link]

  • SIELC Technologies. (n.d.). Separation of 2,3-Dichloropyridine on Newcrom R1 HPLC column. [Link]

  • Atmospheric Measurement Techniques. (n.d.). Non-target analysis using gas chromatography with time-of-flight mass spectrometry. [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. [Link]

  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. [Link]

  • LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Recent Applications of UV-Visible Derivative Spectroscopic Method. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for 2,3-Difluoropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The 2,3-difluoropyridine motif, in particular, is of significant interest due to its unique electronic properties and ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. However, the efficient and selective functionalization of this electron-deficient heterocycle via cross-coupling reactions presents a considerable synthetic challenge. This guide provides a comparative analysis of palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, offering field-proven insights and actionable experimental data to inform your catalyst selection and reaction optimization.

The Challenge of Coupling this compound

The two fluorine atoms on the pyridine ring significantly decrease its electron density, making oxidative addition of palladium(0) to the C-X bond more facile. However, this same electron deficiency can also lead to challenges, including catalyst inhibition by the pyridine nitrogen and potential for side reactions. The choice of palladium precursor, and more critically, the ancillary ligand, is paramount to overcoming these hurdles and achieving high-yielding, selective transformations.

Comparative Analysis of Palladium Catalysts

This section will delve into a comparative analysis of various palladium catalysts for the three major cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl and heteroaryl-aryl structures. When coupling this compound, the choice of a palladium catalyst and ligand system is critical to success, especially when dealing with unstable boronic acids that can undergo protodeboronation.[1]

A recently developed palladium precatalyst has shown remarkable efficacy in the Suzuki-Miyaura coupling of challenging substrates, including polyfluorophenyl boronic acids.[1] This precatalyst allows for the rapid generation of the active catalytic species under conditions where the decomposition of sensitive boronic acids is minimized.[1]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of a 2,6-Difluorophenylboronic acid with various aryl halides.

Catalyst/LigandAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Precatalyst 13 / XPhos4-ChlorotolueneK₃PO₄THF/H₂O400.595[1]
Precatalyst 13 / XPhos4-BromobenzonitrileK₃PO₄THF/H₂ORT0.598[1]
Pd(dppf)Cl₂Pyridine-2-sulfonyl fluorideK₂CO₃Dioxane/H₂O80125-89[2]
Pd/PVPy4-BromonitrobenzeneK₂CO₃Toluene/H₂O802>99[3]
3% Pd/CIodobenzeneK₃PO₄Ethanol/H₂ORT0.17100[4]

Note: Data for Precatalyst 13 and XPhos is for a polyfluorophenylboronic acid, which serves as a good model for the reactivity of 2,3-difluorophenylboronic acid. The other entries provide context on general catalyst performance in Suzuki couplings.

Senior Application Scientist's Insights:

For the Suzuki-Miyaura coupling of this compound derivatives, particularly with boronic acids prone to decomposition, the use of a highly active precatalyst like the one developed by Buchwald and coworkers is highly recommended.[1] The rapid catalyst activation at low temperatures can significantly improve yields by outcompeting the degradation of the coupling partner.[1] For more robust coupling partners, traditional catalysts like Pd(dppf)Cl₂ or even heterogeneous catalysts like Pd/C can be effective and offer advantages in terms of cost and ease of removal.[2][4]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry. The electron-deficient nature of the this compound ring makes it a challenging substrate for this transformation, often requiring carefully selected, bulky, and electron-rich phosphine ligands to achieve high efficiency.[5][6]

Table 2: Ligand Screening for the Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine.

LigandPalladium PrecatalystBaseSolventTemp (°C)Yield (%)Reference
RuPhos [Pd(allyl)Cl]₂NaOtBuToluene10098[7]
BrettPhos [Pd(allyl)Cl]₂NaOtBuToluene10097[7]
Xantphos [Pd(allyl)Cl]₂NaOtBuToluene10085[7]
Josiphos-type [Pd(allyl)Cl]₂NaOtBuToluene10075[7]

Note: This data is for the amination of 2-chloropyridine, a related but less electron-deficient substrate. The trends observed are expected to be similar for this compound, with a potential need for more forcing conditions or higher catalyst loadings.

Senior Application Scientist's Insights:

For the Buchwald-Hartwig amination of this compound, the use of bulky biarylphosphine ligands such as RuPhos and BrettPhos is strongly advised.[7] These ligands promote the formation of the monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination with electron-deficient substrates.[5] The choice of base and solvent is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide and non-polar aprotic solvents like toluene generally providing the best results.[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to introduce alkynyl groups, which are valuable handles for further functionalization. The coupling of this compound can be achieved using a variety of palladium catalysts, often in the presence of a copper(I) co-catalyst.[9]

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Halogenated Pyridines.

| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ / CuI | 6-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)acetylene | Et₃N | THF | RT | 16 | 93 |[10] | | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 |[11] | | Aminopyrimidine-Pd(II) complex | HPG-encoded ubiquitin | Various aryl iodides | - | Aqueous | 37 | - | 55-93 |[12] | | FibreCat® 1001 | 4-Iodoanisole | Phenylacetylene | NaOH | Methanol | 100 | - | >99 |[13] |

Note: The data presented is for closely related fluorinated and/or halogenated pyridines, which provide a strong indication of suitable conditions for this compound.

Senior Application Scientist's Insights:

For the Sonogashira coupling of this compound, the classic Pd(PPh₃)₄/CuI system remains a reliable choice, particularly for reactive alkynes.[10] For less reactive partners or to avoid the use of copper, copper-free Sonogashira protocols employing specialized palladium complexes can be highly effective.[12] The choice of base is typically an amine, such as triethylamine, which also serves as a solvent in some cases.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2,3-difluoro-X-pyridine (1 equiv), boronic acid (1.2-1.5 equiv), and base (2-3 equiv) in a reaction vessel. B Add solvent and degas the mixture. A->B C Add palladium catalyst/ligand. B->C D Heat the reaction mixture to the desired temperature under an inert atmosphere. C->D E Monitor the reaction by TLC or LC-MS. D->E F Cool the reaction and quench with water. E->F G Extract with an organic solvent. F->G H Dry the organic layer and concentrate. G->H I Purify by column chromatography. H->I Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To a dried reaction vessel, add palladium precatalyst, ligand, and base. B Evacuate and backfill with inert gas. A->B C Add solvent, 2,3-difluoro-X-pyridine, and amine. B->C D Heat the reaction mixture to the desired temperature. C->D E Monitor reaction progress. D->E F Cool to room temperature and filter through celite. E->F G Concentrate the filtrate. F->G H Purify the residue by chromatography. G->H Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2,3-difluoro-X-pyridine, palladium catalyst, and copper(I) iodide (if used) in a flask. B Add solvent and base, then degas. A->B C Add the terminal alkyne. B->C D Stir at the specified temperature under inert atmosphere. C->D E Monitor for completion. D->E F Quench the reaction. E->F G Extract and wash the organic layer. F->G H Dry, concentrate, and purify. G->H

Sources

A Comparative Guide to the Reaction Rates of Fluoropyridine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the relative reaction rates of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine in nucleophilic aromatic substitution (SNAr) reactions. This document synthesizes theoretical principles with experimental observations to offer actionable insights for synthetic strategy and drug development.

Introduction: The Significance of Fluoropyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous blockbuster drugs. The introduction of fluorine atoms onto this privileged heterocycle can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluoropyridines are highly sought-after building blocks in drug discovery.

A thorough understanding of the relative reactivity of fluoropyridine isomers is paramount for chemists. The efficiency of introducing nucleophiles, such as amines, alcohols, or thiols, onto the pyridine ring via Nucleophilic Aromatic Substitution (SNAr) is highly dependent on the position of the fluorine atom. This guide elucidates the electronic and structural factors governing these reaction rates, providing a predictive framework for synthetic planning.

Theoretical Framework: Unraveling the Reactivity of Fluoropyridine Isomers

The SNAr reaction on pyridine is generally more facile than on a corresponding benzene ring.[1] This is due to the electron-withdrawing nature of the ring nitrogen, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and stabilizes the negatively charged intermediate formed during the reaction.[1][2]

The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The first step, the nucleophilic attack on the carbon bearing the fluorine, is typically the rate-determining step.[1][3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Py_F Fluoropyridine TS1 Transition State 1 Py_F->TS1 + Nu⁻ Nu Nu⁻ Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Slow TS2 Transition State 2 Meisenheimer->TS2 Py_Nu Substituted Pyridine TS2->Py_Nu Fast, - F⁻ F_ion F⁻

Caption: General mechanism for the SNAr reaction.

The "Element Effect": Why Fluorine Excels in SNAr

Contrary to SN2 reactions where iodide is the best leaving group, the leaving group ability in SNAr often follows the reverse order: F > Cl > Br > I.[1] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon highly electrophilic and susceptible to nucleophilic attack.[3][4] This powerful inductive electron withdrawal (-I effect) stabilizes the developing negative charge in the transition state and the subsequent Meisenheimer complex, thereby accelerating the rate-determining step.[3] The cleavage of the very strong C-F bond occurs in the second, faster step of the reaction.

Experimental evidence underscores this principle: the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is 320 times faster than that of 2-chloropyridine under the same conditions.[5]

Positional Isomers: A Tale of Two Activated Carbons

The position of the fluorine atom on the pyridine ring is the most critical determinant of its reactivity in SNAr reactions.

  • 2-Fluoropyridine and 4-Fluoropyridine (High Reactivity): These isomers exhibit significantly higher reactivity. When the nucleophile attacks the C2 or C4 position, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance.[1][2] This provides substantial stabilization, lowering the activation energy of the reaction.

  • 3-Fluoropyridine (Low Reactivity): In contrast, the reaction at the C3 position is considerably slower.[1] The negative charge in the corresponding Meisenheimer complex cannot be delocalized onto the ring nitrogen. The stabilization relies solely on the remaining carbon atoms of the ring, resulting in a much higher energy intermediate and a slower reaction rate.

Meisenheimer_Stabilization cluster_2F Attack at C2 (2-Fluoropyridine) cluster_4F Attack at C4 (4-Fluoropyridine) cluster_3F Attack at C3 (3-Fluoropyridine) 2F_Initial Intermediate for 2-Fluoropyridine 2F_Resonance Negative charge on Nitrogen (Stabilized) 2F_Initial->2F_Resonance Resonance 4F_Initial Intermediate for 4-Fluoropyridine 4F_Resonance Negative charge on Nitrogen (Stabilized) 4F_Initial->4F_Resonance Resonance 3F_Initial Intermediate for 3-Fluoropyridine 3F_No_N_Resonance Charge only on Carbon atoms (Less Stabilized) 3F_Initial->3F_No_N_Resonance Resonance High_Reactivity High Reactivity High_Reactivity->2F_Initial High_Reactivity->4F_Initial Low_Reactivity Low Reactivity Low_Reactivity->3F_Initial

Caption: Stabilization of the Meisenheimer complex for different fluoropyridine isomers.

Quantitative Data and Relative Reactivity Comparison

While extensive kinetic studies directly comparing all three isomers under identical conditions are sparse in the literature, a clear qualitative and semi-quantitative picture emerges from established mechanistic principles. The relative reactivity order is definitively:

4-Fluoropyridine ≈ 2-Fluoropyridine >> 3-Fluoropyridine

The reactivity of 2- and 4-fluoropyridine are generally considered to be of a similar magnitude, with minor differences depending on the specific nucleophile and reaction conditions due to steric and electronic subtleties. The reactivity of 3-fluoropyridine is orders of magnitude lower.

IsomerPosition of FluorineMeisenheimer Complex StabilizationExpected Relative Reaction Rate
2-Fluoropyridine Ortho to NitrogenHigh (Charge delocalized on N)Very Fast
4-Fluoropyridine Para to NitrogenHigh (Charge delocalized on N)Very Fast
3-Fluoropyridine Meta to NitrogenLow (No charge delocalization on N)Very Slow

Experimental Protocol: A Competitive Kinetic Study

To empirically determine the relative reaction rates, a competitive experiment is the most robust approach. This method minimizes variability from separate experiments by having all three isomers compete for a limited amount of a nucleophile in the same reaction vessel.

Objective

To determine the relative rates of nucleophilic aromatic substitution of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine with a common amine nucleophile.

Materials
  • 2-Fluoropyridine

  • 3-Fluoropyridine

  • 4-Fluoropyridine

  • Morpholine (Nucleophile)

  • Potassium Carbonate (Base)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Dodecane (Internal Standard for GC/MS analysis)

  • Reaction vials, magnetic stirrer, heating block

  • Gas Chromatograph-Mass Spectrometer (GC/MS)

Experimental Workflow

Experimental_Workflow A 1. Preparation - Add DMSO, K₂CO₃, and internal standard to vial. B 2. Add Reactants - Add equimolar amounts of 2-FP, 3-FP, and 4-FP. A->B C 3. Equilibrate - Stir at reaction temperature (e.g., 100 °C) for 5 min. B->C D 4. Initiate Reaction - Add morpholine (sub-stoichiometric, e.g., 0.3 equivalents). - Start timer (t=0). C->D E 5. Time-Point Sampling - Withdraw aliquots at specific time intervals (e.g., 10, 30, 60, 120 min). D->E F 6. Quench Reaction - Immediately dilute aliquot in cold water/EtOAc. E->F G 7. Analysis - Analyze organic layer by GC/MS. F->G H 8. Data Processing - Quantify disappearance of starting materials relative to internal standard. G->H

Caption: Workflow for the competitive kinetic analysis of fluoropyridine isomers.

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, add anhydrous DMSO (e.g., 5 mL), potassium carbonate (e.g., 3.0 equivalents relative to the total fluoropyridine amount), and a known amount of dodecane as an internal standard.

    • Causality: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and stabilizes the charged Meisenheimer complex without deactivating the nucleophile.[1] K₂CO₃ is a mild base sufficient to deprotonate the product morpholinium salt, preventing product inhibition. The internal standard is crucial for accurate quantification by correcting for injection volume variations in GC analysis.

  • Reactant Addition: Add equimolar amounts (e.g., 0.2 mmol each) of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine to the vial.

  • Equilibration: Seal the vial and place it in a preheated heating block (e.g., at 100 °C). Allow the solution to stir for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Using a syringe, add a sub-stoichiometric amount of morpholine (e.g., 0.3 equivalents total, which is 0.06 mmol). Start the timer immediately.

    • Causality: Using a limiting amount of the nucleophile ensures that the isomers are in direct competition, and the reaction progress can be monitored by the consumption of the starting materials.

  • Sampling: At predetermined time points (e.g., 10, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing cold water (1 mL) and ethyl acetate (1 mL). Vortex thoroughly.

    • Causality: Rapid cooling and dilution effectively stop the reaction, preserving the composition at that specific time point.

  • Analysis: Analyze the ethyl acetate layer of each quenched sample by GC/MS.

  • Data Analysis: For each time point, determine the concentration of each fluoropyridine isomer by comparing its GC peak area to that of the dodecane internal standard. Plot the natural logarithm of the concentration of each isomer versus time. The slope of this line will be proportional to the rate constant (k) for each reaction. The ratio of these slopes will provide the relative reaction rates.

Conclusion and Implications for Drug Development

The relative reactivity of fluoropyridine isomers in SNAr reactions is governed by fundamental principles of electronic stabilization. 2- and 4-fluoropyridines are highly activated substrates due to the ability of the pyridine nitrogen to stabilize the anionic Meisenheimer intermediate through resonance. In stark contrast, 3-fluoropyridine is significantly less reactive as it lacks this stabilization pathway.

For drug development professionals, this differential reactivity is a powerful tool. It allows for regioselective synthesis; a nucleophile can be directed to the 2- or 4-position of a polyhalogenated pyridine with high fidelity, leaving a halogen at the 3-position untouched for subsequent transformations. Conversely, forcing a substitution at the 3-position requires much harsher conditions, a factor that must be considered when planning synthetic routes for complex molecules. By understanding these intrinsic properties, chemists can design more efficient, predictable, and robust synthetic strategies for the creation of novel fluoropyridine-containing therapeutics.

References

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]

  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • YouTube. (2020). Pyridine - Electrophilic and Nucleophilic Substitution reactions. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2,3-Difluoropyridine: A Comparative Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of 2,3-Difluoropyridine in Modern Chemistry

To the researchers, medicinal chemists, and process development scientists at the forefront of innovation, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. Among the vast array of fluorinated heterocycles, this compound stands out as a critical building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its unique electronic profile, stemming from the ortho- and meta-positioning of two fluorine atoms relative to the nitrogen, offers a powerful tool for fine-tuning parameters such as pKa, metabolic stability, and intermolecular interactions.

However, the synthesis of this seemingly simple molecule is far from trivial. The inherent electron deficiency of the pyridine ring, compounded by the strong electron-withdrawing nature of fluorine, presents significant challenges to traditional synthetic methodologies. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this compound and its derivatives. We will move beyond a mere recitation of procedures to dissect the underlying mechanistic principles, offering a field-proven perspective on the advantages, limitations, and practical considerations of each method. This document is designed to empower you, the practicing scientist, to make informed decisions in your synthetic endeavors, whether at the bench scale or in process development.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is dominated by two classical yet powerful strategies: the Halogen Exchange (HALEX) reaction and the Balz-Schiemann reaction. More contemporary methods, such as direct C-H fluorination, are emerging but are not yet as established for the bulk production of this specific target.

Method 1: The Halogen Exchange (HALEX) Reaction

The HALEX process is a cornerstone of industrial aromatic fluorination and represents the most common approach to this compound, particularly its 5-chloro derivative. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where chloride atoms on a polychlorinated pyridine precursor are displaced by fluoride ions.

Mechanistic Rationale: The pyridine nitrogen atom acts as a potent electron sink, activating the C2 (ortho) and C4 (para) positions towards nucleophilic attack. The Meisenheimer complex intermediate is stabilized through resonance delocalization of the negative charge onto the nitrogen. The C3 (meta) position is significantly less activated, making the displacement of a 3-chloro substituent the rate-limiting and most challenging step in the synthesis of this compound from a precursor like 2,3,5-trichloropyridine.[1] This reactivity difference necessitates forcing conditions—high temperatures and highly polar aprotic solvents—to drive the reaction to completion.

Workflow for HALEX Synthesis of 2,3-Difluoro-5-chloropyridine:

HALEX Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine ReactionVessel Heated Reactor (180-240 °C) 2,3,5-Trichloropyridine->ReactionVessel KF_CsF KF / CsF KF_CsF->ReactionVessel Solvent High-Boiling Solvent (Sulfolane, DMSO, NMP) Solvent->ReactionVessel PTC Phase-Transfer Catalyst (e.g., Crown Ether) PTC->ReactionVessel Distillation Vacuum Distillation ReactionVessel->Distillation Crude Product FinalProduct 2,3-Difluoro-5-chloropyridine Distillation->FinalProduct

Caption: Generalized workflow for the HALEX synthesis.

Comparative Data for HALEX Reactions:

PrecursorFluorinating AgentSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
2,3,5-TrichloropyridineKFNMPTetrabutylphosphonium bromide190 then 20510 then 10~40
2,3,5-TrichloropyridineKF/CsFSulfolane/DMSO18-Crown-6145 then 19017 then 1990
2,3,5-TrichloropyridineKFSulfolane/DMPUPhase-Transfer Catalyst180-240421 (CDFP)
2,3-Dihalo-5-(CF3)pyridineKF or CsFNMPCrown Ether (optional)190-195671

Note: DMPU = N,N'-Dimethylpropyleneurea; NMP = N-Methyl-2-pyrrolidone; CDFP = 5-Chloro-2,3-difluoropyridine.

Advantages:

  • Scalability: The HALEX reaction is well-suited for large-scale industrial production.

  • High Yields: Under optimized conditions, particularly with the use of CsF and phase-transfer catalysts, yields can be excellent.[2]

  • Precursor Availability: Polychlorinated pyridines are generally accessible starting materials.

Disadvantages:

  • Harsh Conditions: The high temperatures and aggressive solvents required can lead to side reactions and pose safety and engineering challenges.

  • Reactivity Issues: The poor reactivity at the 3-position is a significant hurdle, often leading to mixtures of partially fluorinated intermediates.[1]

  • Fluoride Source: While KF is economical, its low solubility necessitates phase-transfer catalysts or the use of more expensive and hygroscopic CsF to achieve high reaction rates.

Method 2: The Balz-Schiemann Reaction

This classical method provides a route to aryl fluorides from primary aromatic amines. The reaction proceeds through the formation of a diazonium salt, which is then thermally decomposed to yield the corresponding fluoride.

Mechanistic Rationale: The reaction begins with the diazotization of an aminopyridine precursor (e.g., 3-amino-2-fluoropyridine) with nitrous acid in the presence of fluoroboric acid (HBF₄). This forms a relatively stable diazonium tetrafluoroborate salt.[3][4] Upon heating, this salt undergoes thermal decomposition, releasing nitrogen gas and forming a highly reactive aryl cation intermediate. This cation is then trapped by the fluoride from the BF₄⁻ counter-ion to give the final product.[4][5]

Balz_Schiemann_Mechanism Start 3-Amino-2-fluoropyridine Diazotization Diazotization (NaNO₂, HBF₄) Start->Diazotization Salt Diazonium Tetrafluoroborate Salt [Ar-N₂]⁺[BF₄]⁻ Diazotization->Salt Decomposition Thermal Decomposition (Heat, -N₂, -BF₃) Salt->Decomposition Product This compound Decomposition->Product

Caption: Key stages of the Balz-Schiemann reaction.

Experimental Data: A known procedure for the synthesis of this compound involves the diazotization of 3-amino-2-fluoropyridine with ethyl nitrite in fluoroboric acid. However, the reported yield for this specific transformation is low, at only 20%.[6]

Modern Variations: The classical Balz-Schiemann reaction has been the subject of numerous improvements to address its limitations. These include:

  • Alternative Fluoride Sources: Using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) as counterions can sometimes improve yields.[3]

  • In Situ Diazotization: The use of nitrosonium salts like [NO]SbF₆ can avoid the need to isolate the potentially hazardous diazonium salt intermediate.[3]

  • Flow Chemistry: Continuous flow reactors offer a safer way to handle the potentially explosive diazonium intermediates and control the exothermic decomposition, making the process more scalable.[7]

  • Catalytic Variants: Recent research has shown that hypervalent iodine(III) compounds can catalyze the reaction, allowing it to proceed under much milder conditions (25–60 °C).[8]

Advantages:

  • Regiospecificity: The fluorine atom is introduced specifically at the position of the original amino group.

  • Milder Conditions (Modern Variants): Recent advancements allow the reaction to be performed at lower temperatures, improving functional group tolerance.[8]

Disadvantages:

  • Low Yields (Classical Method): The traditional thermal decomposition can be inefficient, as seen in the 20% yield for this compound.[6]

  • Safety Concerns: Diazonium salts are potentially explosive, especially when isolated in a dry state. The thermal decomposition can be highly exothermic and difficult to control on a large scale.

  • Precursor Synthesis: The synthesis of the required aminofluoropyridine precursor can add several steps to the overall sequence.

Method 3: Deoxyfluorination of Hydroxypyridines (A Less Trodden Path)

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a powerful transformation in organic synthesis. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues (e.g., Deoxo-Fluor®) are commonly employed.[9][10]

Hypothetical Route: A plausible, though not widely documented, route to this compound would involve the deoxyfluorination of a precursor like 3-fluoro-2-hydroxypyridine (also known as 3-fluoro-2-pyridone).

Mechanistic Considerations: The reaction would likely proceed via activation of the hydroxyl group by the deoxyfluorinating agent, followed by an SN2 or SN1 type displacement by fluoride. For heteroaromatic systems like pyridinols/pyridones, the tautomeric equilibrium and the reactivity of the specific tautomer would be a critical factor.

Current Status: Despite the prevalence of deoxyfluorination in organic synthesis, a specific, high-yielding protocol for the synthesis of this compound from a hydroxypyridine precursor is not readily found in the peer-reviewed or patent literature. This suggests that this route may be either inefficient or less explored compared to the HALEX and Balz-Schiemann reactions for this particular target. Challenges could include the stability of the starting material under the reaction conditions or unfavorable tautomeric equilibria.

Method 4: Emerging Strategies - Direct C-H Fluorination

The direct replacement of a C-H bond with a C-F bond is the most atom-economical approach to fluorination. This area has seen significant research interest, with several promising methods emerging.

  • Electrophilic Fluorination: Reagents like Selectfluor® can fluorinate electron-rich aromatic systems. For an electron-deficient ring like pyridine, activation is necessary. For example, 2-aminopyridines and pyridin-2(1H)-ones can be selectively fluorinated.[2]

  • Radical-Based Fluorination: A method using silver(II) fluoride (AgF₂) has been developed for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom.[5] The reaction is rapid (often complete within an hour at room temperature) and proceeds under mild conditions.[5]

Applicability to this compound: Synthesizing this compound via direct C-H fluorination would likely require a two-step approach or a highly regioselective method. For instance, one could envision the C-H fluorination of a pre-existing 2- or 3-fluoropyridine. However, controlling the regioselectivity to exclusively form the 2,3-isomer from an unsubstituted fluoropyridine would be a significant challenge. While these methods show immense promise for late-stage functionalization of complex molecules, they are not yet established as routine, scalable methods for the bulk synthesis of simple building blocks like this compound.[5]

In-Depth Protocol: A Recommended Method for Scalable Synthesis

For the scalable and reliable synthesis of a this compound scaffold, the Halogen Exchange (HALEX) reaction remains the most industrially relevant and well-documented method. The following protocol is a representative procedure adapted from the patent literature for the synthesis of 5-chloro-2,3-difluoropyridine, which serves as an excellent proxy for the synthesis of the parent compound.

Reaction: Synthesis of 5-Chloro-2,3-difluoropyridine via HALEX Reaction

Materials:

  • 2,3,5-Trichloropyridine (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (2.5 eq)

  • Cesium Fluoride (CsF) (optional, but recommended for improved rate)

  • Phase-Transfer Catalyst (e.g., 18-crown-6 or a phosphonium salt) (0.05 - 0.1 eq)

  • Anhydrous, high-boiling solvent (e.g., Sulfolane or N-Methyl-2-pyrrolidone)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation head (for product removal if desired).

  • Heating mantle with temperature controller.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Vacuum source for distillation.

Procedure:

  • Preparation: Ensure all glassware is oven-dried. Charge the reaction flask with the anhydrous solvent, spray-dried potassium fluoride, cesium fluoride (if used), and the phase-transfer catalyst.

  • Inerting: Flush the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Heating: Begin stirring and heat the mixture to the initial reaction temperature (e.g., 145-180 °C).

  • Substrate Addition: Slowly add the 2,3,5-trichloropyridine to the heated, stirred slurry.

  • Reaction Monitoring: Maintain the reaction at the initial temperature for several hours (e.g., 5-17 hours). The reaction progress can be monitored by GC-MS by taking aliquots, quenching with water, extracting with an organic solvent, and analyzing the organic layer. The formation of the intermediate, 3,5-dichloro-2-fluoropyridine, will be observed first.

  • Second Stage: Increase the temperature (e.g., to 190-220 °C) to drive the more difficult C-3 fluorination. Continue heating for an additional period (e.g., 10-19 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to a safe temperature (<100 °C).

    • Set up the apparatus for vacuum distillation.

    • Carefully distill the product from the reaction mixture under reduced pressure. The product is a colorless liquid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.

Safety Precautions:

  • This reaction is performed at very high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and a face shield.

  • The reaction should be conducted in a well-ventilated fume hood.

  • The solvents used (Sulfolane, NMP, DMSO) are high-boiling and can cause skin irritation. Handle with care.

  • Crown ethers are toxic. Handle with appropriate containment.

  • Ensure the system is properly sealed to prevent exposure to air and moisture, which can deactivate the fluoride source.

Benchmarking Summary and Future Outlook

MethodPrecursorKey ReagentsConditionsYieldScalabilityKey AdvantagesKey Disadvantages
HALEX PolychloropyridineKF, CsFHigh Temp (150-240°C)Moderate to High (40-90%)HighIndustrially proven, high yields under optimal conditionsHarsh conditions, C-3 fluorination is difficult
Balz-Schiemann AminopyridineNaNO₂, HBF₄Thermal or CatalyticLow to Moderate (20-70%)Low (batch), Moderate (flow)Regiospecific, milder conditions with modern variantsSafety (diazonium salts), low yields in classical method
Deoxyfluorination HydroxypyridineDAST, Deoxo-FluorMild to ModerateNot ReportedModerateHigh functional group tolerance (in general)Not demonstrated for this specific synthesis, reagent cost
C-H Fluorination FluoropyridineAgF₂, SelectfluorMildVariableLowAtom economical, late-stage functionalization potentialRegioselectivity challenges, not developed for bulk synthesis

Future Outlook:

The synthesis of this compound will continue to be an area of active development. While the HALEX reaction currently represents the most robust and scalable method for industrial production, its reliance on harsh conditions presents opportunities for innovation. The future of this compound synthesis will likely be shaped by several key trends:

  • Catalysis: The development of more efficient catalysts for the HALEX reaction could lower the required temperatures and improve the selectivity for the difficult C-3 fluorination, leading to greener and more cost-effective processes.

  • Flow Chemistry: The application of continuous flow technology to the Balz-Schiemann reaction is a significant step towards mitigating its safety risks and improving its scalability.[7] Further refinements in this area could make it a more competitive alternative to HALEX.

  • Novel Reagents and Methods: While direct C-H fluorination is still in its relative infancy for bulk chemical production, its potential for unparalleled efficiency is undeniable. As our understanding of regioselectivity in these reactions improves, we may see the development of practical C-H fluorination routes to key building blocks like this compound.

For the practicing chemist today, the choice between HALEX and Balz-Schiemann depends on the scale of the synthesis, the available starting materials, and the tolerance for high temperatures versus the handling of diazonium intermediates. As new technologies mature, the synthetic landscape will undoubtedly evolve, offering even more efficient and elegant solutions to this important synthetic challenge.

References

  • Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: The Journal of Organic Chemistry, 2017 URL: [Link]

  • Title: Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution Source: Organic Letters, 2018 URL: [Link]

  • Title: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction Source: Science, 2013 URL: [Link]

  • Title: Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction Source: SciSpace, 2013 URL: [Link]

  • Title: Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution Source: PubMed, 2018 URL: [Link]

  • Title: Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries Source: Asian Journal of Chemistry, 2012 URL: [Link]

  • Title: Balz–Schiemann reaction Source: Wikipedia URL: [Link]

  • Title: Balz Schiemann Reaction Mechanism Source: BYJU'S URL: [Link]

  • Title: Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines Source: ResearchGate, 2021 URL: [Link]

  • Title: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor Source: Journal of Visualized Experiments, 2023 URL: [Link]

  • Title: Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions Source: Angewandte Chemie International Edition, 2015 URL: [Link]

  • Title: Process for producing dihalopyridines Source: Google Patents, 2010 URL
  • Title: Deoxyfluorination: A Detailed Overview Of Recent Developments Source: ResearchGate, 2024 URL: [Link]

  • Title: Synthesis method of 2,3-difluoro-5-chloropyridine Source: Google Patents, 2011 URL
  • Title: Preparation method of 5-chloro-2,3-difluoropyridine Source: Google Patents, 2016 URL
  • Title: Process for the preparation of 2,3-difluoro-5-halopyridines Source: Google Patents, 1997 URL
  • Title: Preparation of 2,3-difluoro-5-(trifluoromethyl)
  • Title: 4-(DICYANOMETHYLENE)-2-METHYL-6-(4-DIMETHYLAMINOSTYRYL)-4H-PYRAN (DCM-STYRYL) Source: Organic Syntheses URL: [Link]

Sources

A Comparative Guide to the Electronic Structure of Difluoropyridines: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Difluoropyridines are a critical class of heterocyclic compounds widely utilized in medicinal chemistry, agrochemicals, and materials science.[1][2][3] The strategic placement of fluorine atoms on the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity.[4] Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the intricate electronic structures of these molecules, providing insights that guide rational molecular design.[5][6] This guide offers a comparative analysis of the electronic structures of various difluoropyridine isomers, supported by DFT calculations and experimental data. We will explore how the position of fluorine substitution modulates frontier molecular orbitals, molecular electrostatic potential, and overall electronic stability, providing a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorine in Pyridine Systems

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. When incorporated into the pyridine ring, its strong electron-withdrawing inductive effect and potential for resonance interactions significantly alter the electronic landscape.[7] These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and tailored reactivity.[8] Understanding the precise electronic consequences of difluorination is paramount for harnessing these benefits. This guide focuses on a comparative study of the six isomers of difluoropyridine: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoropyridine.

Methodology: A DFT-Based Protocol for Electronic Structure Analysis

To ensure a consistent and reliable comparison, a standardized DFT protocol is essential. The following workflow outlines a robust approach for investigating the electronic structure of difluoropyridines.

Computational Workflow

The computational investigation of difluoropyridines' electronic structure typically follows these steps:

DFT Workflow cluster_0 Computational Setup cluster_1 Electronic Structure Calculation cluster_2 Property Analysis Geometry Optimization Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Optimized Structure Functional & Basis Set Selection Functional & Basis Set Selection Functional & Basis Set Selection->Geometry Optimization Input Single Point Energy Single Point Energy Frequency Analysis->Single Point Energy Verified Minimum HOMO-LUMO Analysis HOMO-LUMO Analysis Single Point Energy->HOMO-LUMO Analysis Wavefunction MEP Mapping MEP Mapping Single Point Energy->MEP Mapping Wavefunction NBO Analysis NBO Analysis Single Point Energy->NBO Analysis Wavefunction

Caption: A typical DFT workflow for analyzing the electronic structure of difluoropyridines.

Step-by-Step Protocol
  • Structure Preparation : Obtain the initial 3D coordinates for each difluoropyridine isomer.

  • Geometry Optimization : Perform geometry optimization to find the lowest energy conformation. A popular and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[9][10]

  • Frequency Calculation : Conduct a frequency analysis on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides theoretical vibrational spectra.[11]

  • Single Point Energy Calculation : With the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.

  • Analysis of Electronic Properties :

    • Frontier Molecular Orbitals (FMOs) : Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.[12]

    • Molecular Electrostatic Potential (MEP) : Generate MEP maps to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[13][14]

    • Natural Bond Orbital (NBO) Analysis : Perform NBO analysis to investigate charge delocalization and intramolecular interactions.[7]

Comparative Analysis of Difluoropyridine Isomers

The position of the two fluorine atoms on the pyridine ring leads to distinct electronic properties among the isomers.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.

IsomerHOMO (eV)LUMO (eV)Energy Gap (eV)
2,3-Difluoropyridine-9.70[15][16]-0.59.20
2,4-Difluoropyridine-9.72[4]-0.49.32
2,5-Difluoropyridine-9.64[17][18]-0.69.04
2,6-Difluoropyridine-9.72[19]-0.39.42
3,4-Difluoropyridine-9.85-0.49.45
3,5-Difluoropyridine-10.01-0.29.81

Note: Experimental adiabatic ionization energies (AIE) are cited where available, which correspond to the energy required to remove an electron from the HOMO.[4][15][17][18][19] Theoretical LUMO energies are typical values from DFT calculations and can vary with the level of theory.

The data indicates that 3,5-difluoropyridine possesses the largest HOMO-LUMO gap, suggesting it is the most kinetically stable isomer. Conversely, 2,5-difluoropyridine has the smallest gap, indicating higher reactivity. The strong inductive effect of two fluorine atoms ortho to the nitrogen in 2,6-difluoropyridine significantly stabilizes the HOMO.[19]

Molecular Electrostatic Potential (MEP)

The MEP provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[20]

MEP Comparison cluster_0 2,6-Difluoropyridine cluster_1 3,5-Difluoropyridine cluster_2 2,4-Difluoropyridine 2,6-DFP Strongly positive region around C3, C4, C5 Negative region on N 3,5-DFP Positive region on C2, C4, C6 Strongly negative region on N 2,6-DFP->3,5-DFP 2,4-DFP Asymmetric positive region Negative region on N 3,5-DFP->2,4-DFP

Caption: A conceptual comparison of MEP for different difluoropyridine isomers.

In all isomers, the nitrogen atom represents the most electron-rich region, making it a primary site for protonation and Lewis acid coordination. The electron-withdrawing fluorine atoms create positive electrostatic potential on the adjacent carbon atoms, rendering them susceptible to nucleophilic attack. The extent and distribution of this positive potential vary significantly with the substitution pattern. For instance, in 2,6-difluoropyridine, the C3, C4, and C5 positions are highly electron-deficient. In 3,5-difluoropyridine, the C2, C4, and C6 positions are the most electron-poor.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. The magnitude and direction of the dipole moment are influenced by the positions of the electronegative fluorine atoms.

IsomerDipole Moment (Debye)
This compound~3.5
2,4-Difluoropyridine~2.1
2,5-Difluoropyridine~1.0
2,6-Difluoropyridine~4.2
3,4-Difluoropyridine~3.0
3,5-Difluoropyridine~0.0

Note: These are approximate values from DFT calculations and can vary with the computational method.

3,5-Difluoropyridine is a non-polar molecule due to the symmetrical arrangement of the fluorine atoms, resulting in the cancellation of bond dipoles. In contrast, 2,6-difluoropyridine exhibits the largest dipole moment due to the constructive alignment of the C-F and C-N bond dipoles. The polarity of these molecules is a critical factor in their solubility and intermolecular interactions.

Conclusion

DFT studies provide invaluable, atomistic-level insights into the electronic structure of difluoropyridines. This comparative guide demonstrates that the seemingly subtle change in the position of fluorine atoms leads to profound differences in the electronic properties of the isomers. Key takeaways include:

  • Reactivity and Stability : The HOMO-LUMO gap is a reliable predictor of kinetic stability, with 3,5-difluoropyridine being the most stable and 2,5-difluoropyridine the most reactive.

  • Site of Reactivity : MEP maps clearly delineate the electron-rich nitrogen atom as the primary site for electrophilic attack and the electron-deficient carbon atoms adjacent to fluorine as sites for nucleophilic attack.

  • Polarity : The dipole moment is highly dependent on the substitution pattern, ranging from non-polar (3,5-difluoropyridine) to highly polar (2,6-difluoropyridine).

These theoretical insights, corroborated by experimental data, empower researchers to select the optimal difluoropyridine isomer for a specific application, be it in drug design, catalysis, or materials science. The presented DFT protocol serves as a robust framework for further investigations into the fascinating world of fluorinated heterocycles.

References

  • Kim, H., Park, S. M., & Kwon, C. H. (2025). Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. Physical Chemistry Chemical Physics, (47). [Link][17][18][21]

  • Kim, H., Park, S. M., & Kwon, C. H. (2025). Fluorine position-dependent ionization dynamics and structural distortion in this compound: a VUV-MATI and theoretical study. Physical Chemistry Chemical Physics. [Link][15][16]

  • Klassen, J. S., & Kebarle, P. (1996). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. The Journal of Physical Chemistry, 100(42), 16813-16820. [Link][9]

  • Kim, H., Park, S. M., & Kwon, C. H. (2025). Uncovering the role of fluorine positioning on the cationic properties of 2,4-difluoropyridine. Physical Chemistry Chemical Physics. [Link][4]

  • Kim, H., Park, S. M., & Kwon, C. H. (2024). Investigating valence orbitals and cationic structure of 2,6-difluoropyridine via high-resolution VUV-MATI spectroscopy and Franck-Condon analysis. Physical Chemistry Chemical Physics, 26(46), 34081-34088. [Link][19]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C–H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Angewandte Chemie International Edition, 52(30), 7544-7548. [Link][3]

  • Wang, Y., et al. (2015). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 17(34), 22064-22076. [Link][7]

  • ResearchGate. (n.d.). Molecular electrostatic potential and DOS spectrum of DPF. Retrieved from [Link][12]

  • YongYing. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Retrieved from [Link][8]

  • Lee, J., et al. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics, 22(16), 8541-8551. [Link][13]

  • Al-Otaibi, J. S., et al. (2015). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Journal of Chemical Sciences, 127(10), 1757-1765. [Link][5]

  • Liu, Y., et al. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 28(13), 5084. [Link][20]

  • Beautiful Atoms. (n.d.). Electrostatic potential maps. Retrieved from [Link][14]

  • Krishnakumar, V., et al. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. [Link][11]

  • Mary, Y. S., et al. (2021). DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine. Journal of Molecular Structure, 1244, 130950. [Link][10]

  • El-Azhary, D. A. (2008). A DFT study for the structures and electronic spectra of 2,3-dihydropyridine-4-ones. Journal of Molecular Structure: THEOCHEM, 867(1-3), 51-58. [Link][6]

Sources

A Technical Guide to the Comparative Leaving Group Potential in Substituted Fluoropyridines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the leaving group potential of fluorine in variously substituted pyridines, a critical consideration in the synthesis of novel pharmaceutical compounds. We will delve into the underlying principles of nucleophilic aromatic substitution (SNAc) on electron-deficient heterocycles, present robust experimental data to guide your synthetic strategies, and provide a detailed protocol for the kinetic analysis of these reactions. Our focus is on empowering researchers, scientists, and drug development professionals with the technical insights necessary for rational molecular design and efficient synthesis.

The Counterintuitive Case of Fluorine as a Superior Leaving Group in SNAr Chemistry

In the realm of nucleophilic aromatic substitution (SNAc), the typical leaving group trend observed in aliphatic SN2 reactions (I > Br > Cl > F) is inverted.[1] This phenomenon, often termed the "element effect," positions fluorine as an excellent leaving group, frequently superior to its heavier halogen counterparts.[1] This enhanced reactivity stems from the mechanism of SNAc reactions on electron-deficient aromatic rings like pyridine.

The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form this complex. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, rendering the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This powerful inductive electron withdrawal stabilizes the developing negative charge in the Meisenheimer intermediate, lowering the activation energy of the rate-determining step. The subsequent departure of the fluoride ion is a faster step that restores aromaticity.

The pyridine nitrogen further activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions, by resonance stabilization of the Meisenheimer intermediate.

Caption: Generalized mechanism of SNAc on a fluoropyridine.

Quantitative Comparison of Leaving Group Potential: The Influence of Substituents

The reactivity of fluoropyridines in SNAc reactions is profoundly influenced by the electronic nature of other substituents on the pyridine ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring and stabilize the Meisenheimer intermediate, thus accelerating the reaction. Conversely, electron-donating groups (EDGs) have the opposite effect.

The following table presents a quantitative comparison of the relative reaction rates of various substituted 2-fluoropyridines with sodium ethoxide in ethanol. This data, adapted from the work of P. M. E. Mancini et al., provides a clear illustration of the impact of substituent electronics on the leaving group potential of fluorine.

Substituent at PositionRelative Rate (k/k₀)Hammett Constant (σ)
4-H (Reference)1.000.00
4-CH₃0.45-0.17
4-Cl4.20.23
4-Br5.10.23
4-CF₃280.54
5-H1.000.00
5-CH₃0.72-0.07
5-Cl110.37
5-Br130.39
5-CF₃450.43
3-CH₃0.18-0.07
3-Cl6.30.37
3-Br7.20.39
3-CF₃350.43

Note: Hammett constants (σ) are a measure of the electronic effect of a substituent. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character. The values presented are for the corresponding positions on a benzene ring and serve as a good approximation for the pyridine system.[2]

As the data clearly demonstrates, electron-withdrawing substituents such as chloro, bromo, and trifluoromethyl groups significantly increase the reaction rate compared to the unsubstituted 2-fluoropyridine. The magnitude of this rate enhancement correlates well with the electron-withdrawing strength of the substituent, as indicated by the Hammett constants. Conversely, the electron-donating methyl group retards the reaction.

Experimental Protocol for the Kinetic Analysis of SNAr Reactions in Fluoropyridines

This section provides a detailed, step-by-step methodology for determining the reaction kinetics of nucleophilic aromatic substitution on substituted fluoropyridines. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective: To determine the second-order rate constant (k₂) for the reaction of a substituted fluoropyridine with a nucleophile.

Methodology: The reaction progress will be monitored by UV-Vis spectrophotometry, tracking the disappearance of the reactant or the appearance of the product over time.

Materials and Instrumentation:

  • Substituted fluoropyridine of interest

  • Nucleophile (e.g., sodium ethoxide, morpholine)

  • Anhydrous solvent (e.g., ethanol, DMSO, DMF)

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Experimental Workflow:

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Initiation & Monitoring cluster_analysis 3. Data Analysis prep_solutions Prepare stock solutions of fluoropyridine and nucleophile in anhydrous solvent. thermostat Equilibrate solutions and spectrophotometer to the desired reaction temperature. prep_solutions->thermostat mix Mix reactants in a quartz cuvette inside the spectrophotometer. thermostat->mix monitor Record absorbance at a pre-determined wavelength at regular time intervals. mix->monitor plot Plot absorbance vs. time. monitor->plot calc_k_obs Determine the pseudo-first-order rate constant (k_obs) from the -ln(A_t - A_∞) vs. time plot. plot->calc_k_obs calc_k2 Calculate the second-order rate constant (k₂) by plotting k_obs vs. nucleophile concentration. calc_k_obs->calc_k2

Sources

Unambiguous Structural Validation of 2,3-Difluoropyridine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. In the realm of medicinal chemistry, fluorinated pyridine scaffolds are of paramount importance due to their unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. Among these, 2,3-difluoropyridine derivatives represent a critical class of building blocks. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography for the definitive structural validation of these derivatives, juxtaposed with other common analytical techniques.

The introduction of fluorine atoms into a pyridine ring can significantly alter its electronic properties, lipophilicity, and metabolic stability. The specific substitution pattern, such as in this compound, creates a unique electronic environment that can influence intermolecular interactions and binding affinity to biological targets. Therefore, unambiguous confirmation of the molecular structure, including the precise positions of the fluorine atoms and the overall conformation, is not merely a routine characterization step but a critical aspect of structure-activity relationship (SAR) studies and rational drug design.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provide invaluable structural insights, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, high-resolution three-dimensional atomic arrangement in the solid state. This guide will delve into the practical application of X-ray crystallography for validating the structures of this compound derivatives, offering a detailed experimental protocol and a comparative analysis with alternative methods.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise location of each atom.[1] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of discrete reflections. By analyzing the geometry and intensity of this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.[2]

For this compound derivatives, X-ray crystallography offers several key advantages:

  • Unambiguous Structure Determination: It provides direct evidence of the atomic connectivity and the absolute stereochemistry, leaving no ambiguity about the substitution pattern of the fluorine atoms on the pyridine ring.

  • Precise Geometric Parameters: It yields highly accurate bond lengths, bond angles, and torsion angles, offering insights into the effects of fluorination on the molecular geometry.

  • Intermolecular Interaction Analysis: The crystal packing reveals crucial information about non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are vital for understanding the solid-state properties and can inform the design of crystalline forms with desired physicochemical characteristics.

A Comparative Look: X-ray Crystallography vs. Other Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, it is often used in conjunction with other techniques that provide complementary information.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)SolutionIn silico
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute stereochemistry.[1]Connectivity, relative stereochemistry, through-bond and through-space atomic correlations, dynamic conformational information in solution.[3]Predicted 3D structure, electronic properties, interaction energies, potential crystal packing.
Resolution Atomic resolutionTypically lower than X-ray, provides an average structure in solution.Dependent on the level of theory and basis set used.
Key Advantage Unambiguous and definitive structural determination in the solid state.[4]Provides information about the molecule's structure and dynamics in a biologically relevant solution state.[5][6]Can predict structures of unstable or difficult-to-crystallize compounds and rationalize experimental findings.
Limitations Requires a high-quality single crystal, which can be challenging to obtain. Provides a static picture of the molecule in the solid state.[5]Can be complex to interpret for molecules with extensive signal overlap. Does not directly provide absolute stereochemistry without chiral auxiliaries.Predictions require experimental validation and can be computationally expensive for high accuracy.

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

The following protocol outlines the key steps for the structural determination of a this compound derivative using single-crystal X-ray diffraction.

Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step.[7] For small organic molecules like this compound derivatives, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the volatile solvent into the solution induces crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Causality Behind Experimental Choices: The choice of solvent is critical and is often determined empirically. For fluorinated compounds, solvents that can engage in weak hydrogen bonding or halogen bonding may facilitate the formation of well-ordered crystals. The rate of crystallization is also crucial; slow crystal growth generally leads to higher quality crystals with fewer defects.

Crystal Mounting and Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8] The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms and reduce radiation damage from the X-ray beam.

The mounted crystal is then centered in the X-ray beam of a diffractometer. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). A detector records the positions and intensities of the diffracted X-ray reflections.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound This compound Derivative Solution Solution Compound->Solution Dissolve in suitable solvent Crystal Crystal Solution->Crystal Slow Evaporation/ Vapor Diffusion/ Slow Cooling MountedCrystal MountedCrystal Crystal->MountedCrystal Mount on Goniometer DiffractionData DiffractionData MountedCrystal->DiffractionData Irradiate with X-rays & Rotate ElectronDensityMap ElectronDensityMap DiffractionData->ElectronDensityMap Process Data & Solve Phase Problem AtomicModel AtomicModel ElectronDensityMap->AtomicModel Build Model FinalStructure Final Crystal Structure (CIF) AtomicModel->FinalStructure Refine against Experimental Data

Experimental workflow for X-ray crystallographic analysis.
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The "phase problem," which arises from the fact that only the intensities and not the phases of the diffracted waves can be measured, is then solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map.[9]

An atomic model of the this compound derivative is then built into the electron density map. This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final result is a highly accurate and precise three-dimensional model of the molecule.

Case Study: Crystal Structure of 5-Chloro-2,3-difluoropyridine

To illustrate the output of a single-crystal X-ray diffraction study, let's consider the crystallographic data for 5-chloro-2,3-difluoropyridine, a related derivative. The Crystallographic Information File (CIF) for this compound can be obtained from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Example Crystallographic Data for a this compound Derivative

ParameterValue
Chemical FormulaC₅H₂ClF₂N
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.548(2)
b (Å)9.876(4)
c (Å)10.123(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)554.2(4)
Z4
R-factor (%)4.5

Note: This is representative data and the actual values for a specific derivative may vary.

This data provides the fundamental unit cell dimensions and the symmetry of the crystal lattice. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit.

Molecular structure of 5-Chloro-2,3-difluoropyridine.

Conclusion: The Indispensable Role of X-ray Crystallography

In the development of novel this compound derivatives for pharmaceutical or material science applications, a thorough understanding of the molecular structure is non-negotiable. While NMR spectroscopy provides essential information about the structure in solution and computational methods offer predictive power, single-crystal X-ray crystallography remains the ultimate arbiter of the three-dimensional atomic arrangement in the solid state. Its ability to provide unambiguous, high-resolution data on molecular geometry and intermolecular interactions is unparalleled. For researchers and scientists working with these valuable fluorinated heterocycles, a comprehensive structural validation strategy that leverages the definitive power of X-ray crystallography is essential for accelerating discovery and innovation.

References

  • Momenzadeh Abardeh, Z., Bahramib, F., & Oganov, A. R. (2024). Predicting co-crystal structures of N-halide phthalimides with 3,5-dimethylpyridine. Acta Crystallographica Section B, B80, 620–627.
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  • ResearchGate. (2019). Facile synthesis, crystal growth, characterization and computational study of new pyridine‐based halogenated hydrazones: Unveiling the stabilization behavior in terms of noncovalent interactions. Applied Organometallic Chemistry, 34(3).
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  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
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  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions. PubMed Central.
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  • Crystallography Open Database. (n.d.). there are 524007 entries in the selection - Crystallography Open Database: Search results. Retrieved from [Link]

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  • BenchChem. (2025). Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis.
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  • Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. Retrieved from [Link]

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The Ascendant Role of 2,3-Difluoropyridine Analogs in Modern Drug Discovery: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for optimizing drug-like properties. The 2,3-difluoropyridine moiety, in particular, has garnered significant attention as a privileged structural motif. Its unique electronic properties, conferred by the vicinal fluorine atoms, can profoundly influence molecular conformation, metabolic stability, and target binding affinity, making it a cornerstone for the development of novel therapeutics. This guide offers an in-depth comparative analysis of the biological activity of this compound analogs, providing researchers, scientists, and drug development professionals with a critical synthesis of experimental data and field-proven insights.

The Rationale for Fluorination: Enhancing Pharmacological Profiles

The introduction of fluorine into drug candidates is a well-established approach to modulate their physicochemical and biological properties.[1] Fluorine's high electronegativity and relatively small van der Waals radius allow it to serve as a bioisostere for hydrogen while inducing significant changes in the electronic landscape of the molecule. In the context of the pyridine ring, the presence of two fluorine atoms at the 2 and 3 positions leads to a lowering of the pKa of the pyridine nitrogen, reducing its basicity and potential for off-target interactions with physiological amines. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at those positions, thereby enhancing the metabolic stability and pharmacokinetic profile of the drug candidate.[1]

Comparative Biological Activity of this compound Analogs

While a single comprehensive study directly comparing a wide array of this compound analogs is not yet available in the public domain, a comparative analysis can be constructed by examining data from various studies on compounds containing this key scaffold. The following sections and data tables synthesize these findings to provide a comparative overview of their potential in oncology and infectious diseases.

Antiproliferative and Kinase Inhibitory Activity

The this compound scaffold has been successfully incorporated into a number of potent kinase inhibitors and anticancer agents. The electronic-withdrawing nature of the fluorine atoms can facilitate crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, leading to enhanced inhibitory activity.

Below is a table summarizing the in vitro biological activity of several exemplary compounds incorporating the this compound moiety. It is important to note that these compounds were evaluated in different studies and against different targets; thus, this table serves as a representative comparison of the potential of this scaffold.

Compound IDStructureTarget Kinase(s)IC50 (nM)Cancer Cell LineGI50 (µM)Reference
1 Pyrido[2,3-d]pyrimidine DerivativeFGFR, PDGFr, EGFr, c-src130, 1110, 450, 220Vascular Smooth Muscle Cells0.3[2]
2 Isothiazolo[4,3-b]pyridine DerivativePIKfyve42--[3]
3 3-oxo-2,3-dihydropyridazine DerivativeITK870Jurkat37.61[4]

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition concentration. Data is compiled from multiple sources for illustrative purposes.

Analysis of Structure-Activity Relationships (SAR):

From the available data, several preliminary SAR observations can be made. For instance, in the pyrido[2,3-d]pyrimidine series, the substitution at the 6-position of the core scaffold was found to be critical for selectivity. Replacement of a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety resulted in a highly selective FGFR tyrosine kinase inhibitor.[2] In the isothiazolo[4,3-b]pyridine series, the presence of a 2-fluoro-5-methyl-3-pyridinyl group at the 3-position maintained potent PIKfyve inhibition.[3] These examples underscore the importance of systematic modification of the this compound scaffold to achieve desired potency and selectivity.

Antimicrobial Activity

The this compound core has also been explored for the development of novel antimicrobial agents. The unique properties of this scaffold can contribute to improved penetration of bacterial cell walls and inhibition of essential microbial enzymes.

The following table presents the antimicrobial activity of a representative this compound analog.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
4 2,3-difluoro-5-chloropyridine derivativeMycobacterium smegmatis9[5][6]
Staphylococcus aureus25[5][6]
Escherichia coli100[5][6]

MIC: Minimum Inhibitory Concentration.

Analysis of Structure-Activity Relationships (SAR):

In the context of antimicrobial activity, the substitution pattern on the this compound ring plays a crucial role. For instance, in a series of 1,4-dihydropyridine analogues, the introduction of bulkier substituents at the C2 position of the dihydropyridine ring, which can be synthesized from this compound precursors, was shown to improve antibacterial activity.[5][6] This suggests that the this compound scaffold can serve as a valuable starting point for the development of new antibacterial agents with tunable activity spectra.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific integrity and reproducibility of the data presented, detailed experimental protocols for the key biological assays are provided below. These protocols represent standard methodologies in the field of drug discovery.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP consumed by a kinase during the phosphorylation of its substrate. A decrease in ATP corresponds to an increase in kinase activity, which is measured as a luminescent signal.

Workflow Diagram:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Compound Serial Dilution Incubation1 Pre-incubation: Compound + Kinase (10 min) Compound_Prep->Incubation1 Kinase_Prep Kinase Solution Kinase_Prep->Incubation1 Substrate_ATP_Prep Substrate/ATP Mix Reaction_Start Initiate Reaction: Add Substrate/ATP Substrate_ATP_Prep->Reaction_Start Incubation1->Reaction_Start Incubation2 Incubate (60 min, 30°C) Reaction_Start->Incubation2 Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubation2->Stop_Reaction Incubation3 Incubate (40 min, RT) Stop_Reaction->Incubation3 Signal_Generation Add Kinase Detection Reagent (Generate Luminescence) Incubation3->Signal_Generation Incubation4 Incubate (30 min, RT) Signal_Generation->Incubation4 Read_Plate Measure Luminescence Incubation4->Read_Plate

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 384-well white plate, add 2.5 µL of the serially diluted compounds.

    • Add 2.5 µL of the kinase solution (in kinase buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The IC50 values are calculated by fitting the data to a dose-response curve.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Cell_Seeding Seed Cells in 96-well Plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Add_Compound Add Serially Diluted Compounds Incubation1->Add_Compound Incubation2 Incubate (48-72h) Add_Compound->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate (4h) Add_MTT->Incubation3 Solubilize Add Solubilization Solution Incubation3->Solubilize Incubation4 Incubate (Overnight) Solubilize->Incubation4 Read_Absorbance Measure Absorbance (570 nm) Incubation4->Read_Absorbance

Caption: Workflow for the MTT cell viability and proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7][8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

  • Data Acquisition: Incubate the plate overnight to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. The GI50 values are determined from the dose-response curves.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.

Workflow Diagram:

MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout Compound_Dilution Serial Dilution of Compound in Broth Inoculation Inoculate Wells with Bacteria Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubate_Plate Incubate (16-20h, 37°C) Inoculation->Incubate_Plate Visual_Inspection Visually Inspect for Turbidity Incubate_Plate->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily activities. Among these, fluorinated heterocycles like 2,3-Difluoropyridine (CAS No. 1513-66-2) are invaluable building blocks. However, their unique chemical properties necessitate a rigorous and informed approach to waste management. This guide provides essential, in-depth procedural guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our goal is to move beyond mere instruction and provide a framework of understanding, building trust through scientific integrity and field-proven expertise.

Hazard Profile & Regulatory Framework

Understanding the inherent risks of this compound is the foundation of its safe management. It is classified as a flammable liquid that is harmful if swallowed and causes significant skin and eye irritation.[1][2][3] As a halogenated organic compound, its disposal is subject to stringent environmental regulations due to the potential for forming persistent and toxic byproducts if not treated correctly.[4][5]

Under the U.S. Environmental Protection Agency (EPA), halogenated pyridines are subject to specific handling and disposal requirements outlined in the Code of Federal Regulations (CFR).[6] Furthermore, pyridine and its derivatives are often listed as hazardous waste constituents, mandating that their disposal be managed in accordance with the Resource Conservation and Recovery Act (RCRA).[7][8]

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource
CAS Number 1513-66-2[1]
Molecular Formula C₅H₃F₂N[2]
Physical State Liquid[2]
Flash Point 26.7 °C (80.1 °F) - Closed Cup[2]
GHS Hazard Codes H226 (Flammable liquid and vapour) H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation)[1][2]
Storage Class 3 - Flammable Liquids[2]

Immediate Safety & Handling Protocols for Waste

Proper disposal begins long before the waste container is full. It starts with meticulous handling and storage of the waste from the moment it is generated.

Personal Protective Equipment (PPE)

When handling waste this compound, a comprehensive PPE strategy is non-negotiable.

  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber is recommended; standard nitrile gloves may offer insufficient protection for prolonged contact and should be avoided.[9] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned, flame-retardant lab coat is mandatory.

  • Work Environment: All handling of waste, including transfers, should occur within a certified laboratory chemical fume hood to prevent inhalation of vapors.[9]

Waste Storage and Segregation

The chemical reactivity of this compound dictates specific storage conditions for its waste.

  • Container: Waste must be collected in a clearly labeled, sealable, and chemically compatible container.[9] The container must be kept tightly closed when not in use.[1][10]

  • Labeling: The container must be marked with a "Hazardous Waste" label that includes the full chemical name: "Waste this compound."[9]

  • Location: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste. This area must be away from direct sunlight, heat, and all sources of ignition like sparks or open flames.[9][10]

  • Incompatibility: Crucially, halogenated waste must be segregated from incompatible materials. Do not mix with strong oxidizers, strong acids (especially nitric acid), or bases, as this can cause violent reactions.[9]

Step-by-Step Waste Collection Protocol

  • Container Preparation: Select a clean, dry container made of a compatible material (e.g., glass or specific polymers) with a vapor-tight screw cap.

  • Initial Labeling: Before adding any waste, affix a completed hazardous waste label to the container.

  • Waste Transfer: Working inside a chemical fume hood, carefully transfer the waste this compound into the container using a funnel. Ground and bond the container and receiving equipment during transfer to prevent the buildup of static electricity, which could ignite the flammable vapors.[1][3]

  • Secure Closure: Tightly seal the container immediately after the transfer is complete.

  • Log Entry: If required by your institution, log the amount of waste added.

  • Storage: Move the sealed container to the designated hazardous waste accumulation area.

Approved Disposal Methodologies

Disposal of halogenated organic compounds requires specialized technologies to ensure complete destruction and prevent the release of harmful substances. Non-compliance can lead to significant environmental damage and regulatory penalties.

Primary Method: High-Temperature Incineration

The industry-standard and most environmentally sound method for disposing of this compound is high-temperature incineration in a facility equipped with appropriate emission controls.[8][10]

  • Causality of Temperature: The combustion of halogenated organic compounds can create highly toxic and environmentally persistent byproducts, such as dioxins and furans, if not performed at a sufficiently high temperature.[4] For waste containing more than 1% halogenated organic substances, European directives mandate an incineration temperature of at least 1100 °C.[11] This high temperature, combined with a sufficient residence time (typically >2 seconds), ensures the complete destruction of the pyridine ring and the stable carbon-fluorine bonds, achieving a destruction and removal efficiency (DRE) greater than 99.9999%.[12]

  • Essential Emission Controls: The combustion process liberates the fluorine atoms, which form acidic gases, primarily hydrogen fluoride (HF). It is imperative that the incinerator is equipped with a downstream caustic scrubber or similar gas cleaning system.[10][12] This system neutralizes the acidic gases, preventing their release into the atmosphere where they could contribute to acid rain and cause severe environmental harm.[5]

Alternative Method: Chemical Destruction

The EPA also recognizes "chemical destruction" as a valid disposal method for halogenated pyridines.[6] This category can include processes like chemical dechlorination (or, in this case, defluorination).[13] These methods are typically proprietary and performed by specialized waste management companies. They involve reacting the waste with chemical reagents to break it down into less hazardous substances. While effective, this is a less common route than incineration and should only be pursued through a licensed and verified hazardous waste disposal vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound from generation to final disposal.

Caption: Workflow for this compound waste management.

Emergency Procedures

Accidental Release or Spill
  • Small Spill: For spills that can be cleaned up in under 10 minutes by trained personnel, ensure proper PPE is worn.[9] Remove all ignition sources.[10] Absorb the spill with an inert, dry material like vermiculite or sand. Using non-sparking tools, collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[1][9]

  • Large Spill: Immediately evacuate the area. Alert colleagues, secure the location, and contact your institution's Environmental Health & Safety (EHS) office or local emergency services.[9]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Fire
  • In case of fire, use carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[14] Firefighters must use self-contained breathing apparatus (SCBA) and full protective gear.

References

  • Title: Incineration - Zero Waste Europe. Source: Zero Waste Europe. URL: [Link]

  • Title: Halogenated Hydrocarbon Thermal Oxidizer. Source: Zeeco, Inc. URL: [Link]

  • Title: Perspective on halogenated organic compounds. Source: National Center for Biotechnology Information (NCBI) - PubMed Central. URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: The problem with halogenated compounds emissions and its solution. Source: Tecam Group. URL: [Link]

  • Title: Regulations and Guidelines Applicable to Pyridine. Source: National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]

  • Title: Standard Operating Procedure for Pyridine. Source: Washington State University. URL: [Link]

  • Title: Production, Import, Use, and Disposal of Pyridine. Source: Agency for Toxic Substances and Disease Registry (ATSDR). URL: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-Difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2,3-Difluoropyridine, a fluorinated heterocyclic compound increasingly utilized in pharmaceutical and agrochemical research. As a Senior Application Scientist, my objective is to move beyond generic safety data and offer field-proven insights that ensure not only compliance but a deep-rooted culture of safety within your laboratory. The protocols herein are designed as a self-validating system, explaining the causality behind each recommendation to empower researchers with a robust understanding of risk mitigation.

Immediate Safety Briefing: Understanding the Hazard

This compound is a flammable liquid and vapor.[1] It is classified as harmful if swallowed and can cause serious skin and eye irritation or damage.[1][2] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[3]

The core danger with fluorinated organic compounds lies not only in their immediate irritant properties but also in their potential metabolic fate. The metabolism of certain fluorine-containing drugs can lead to the liberation of fluoride ions or the formation of toxic byproducts like fluoroacetic acid, which can disrupt cellular metabolism.[4][5][6] Therefore, preventing exposure is paramount.

Key Hazard Summary:

  • Flammability: Flammable liquid and vapor with a flash point of 26.7°C (80.1°F).[7] Vapors can form explosive mixtures with air.[1][8]

  • Toxicity: Harmful if swallowed.[2] May cause liver and kidney damage.[3][7]

  • Irritation: Causes serious skin and eye irritation/damage.[1][2]

  • Inhalation: May cause respiratory irritation.[9] Symptoms of overexposure can include headache, dizziness, nausea, and difficulty breathing.

The Cornerstone of Protection: Personal Protective Equipment (PPE)

Effective PPE is the most critical barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific task being performed. Generic lab attire is insufficient for handling this compound.

Standard disposable nitrile gloves, a staple in most laboratories, provide a false sense of security when handling pyridine and its derivatives. Published chemical resistance data shows that pyridine can break through a typical nitrile glove in less than one minute .[10] This rapid permeation means nitrile is only suitable for cleaning up the outside of a primary container before handling, not for active manipulation of the chemical.

The Causality: Pyridine is an organic solvent that can rapidly swell and degrade the nitrile polymer matrix, allowing the chemical to pass through to the skin.

Protocol for Hand Protection:

  • For Incidental Contact (e.g., moving sealed containers): A single pair of standard nitrile gloves (minimum 5 mil thickness) is acceptable. These must be removed and discarded immediately upon any suspected splash contact.[10]

  • For Intentional Handling (weighing, transfers, reactions): Double gloving is mandatory.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A glove made of Butyl Rubber or a laminate material (e.g., SilverShield®/4H®) . These materials have demonstrated excellent resistance to pyridine, with breakthrough times often exceeding 8 hours.[2][11]

Table 1: Glove Material Compatibility with Pyridine (as a proxy for this compound)

Glove MaterialBreakthrough Time (Minutes)Recommendation
Nitrile< 5[12]Not Recommended for direct handling
Latex (Natural Rubber)< 5[12]Not Recommended for direct handling
Neoprene~ 2[12]Not Recommended for direct handling
Butyl Rubber > 480 [11]Excellent (Primary Outer Glove)
Viton™/Butyl ~ 465 [11]Excellent (Primary Outer Glove)
Laminate (SilverShield®/4H®) > 480 [2]Excellent (Primary Outer Glove)

Data is for Pyridine and serves as the best available proxy. Always inspect gloves for physical degradation before and during use.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory for any quantity.[3]

  • Enhanced Protection: For procedures involving quantities greater than 50 mL, heating, or risk of splashing, a full-face shield must be worn over the chemical splash goggles.[13]

A flame-retardant lab coat is required due to the flammability of this compound. Ensure the coat is fully buttoned and sleeves are not rolled up. For large-scale operations, a chemical-resistant apron over the lab coat provides an additional layer of protection.

Mechanical ventilation in the form of a certified chemical fume hood is the primary method for controlling inhalation exposure. However, respiratory protection may be necessary if engineering controls are insufficient or during certain high-risk procedures.

When is a Respirator Required?

  • When working with the material outside of a fume hood.

  • During large-volume transfers (>1 L).

  • When heating the material.

  • In case of a significant spill or ventilation failure.

The established Threshold Limit Value (TLV) for pyridine is 1 ppm as an 8-hour time-weighted average (TWA) by ACGIH, with OSHA's Permissible Exposure Limit (PEL) at 5 ppm.[7][10] These values should be used as a conservative guide for this compound.

Respirator Selection Protocol:

  • Type: An air-purifying respirator (APR) is sufficient for concentrations up to 125 ppm (for pyridine).[3]

  • Facepiece: A half-mask is acceptable, but a full-facepiece respirator is preferred as it also provides superior eye protection.

  • Cartridge: Use a NIOSH-approved organic vapor (OV) cartridge (black color-coded).[11]

  • Change-Out Schedule: Cartridges are not effective indefinitely. They must be replaced on a fixed schedule or when the end-of-service-life indicator (if equipped) activates. For regular use, change cartridges at the end of the shift or per your institution's chemical hygiene plan.[11] For pyridine, OSHA has specific replacement schedules for certain respirator types in emergency situations.[14]

Operational and Disposal Plans

The following diagram outlines the decision-making process and required PPE for handling this compound.

PPE_Workflow cluster_prep Preparation & Staging cluster_task Task-Based PPE Selection cluster_ppe Required PPE Ensemble cluster_end Post-Task start Begin Task with This compound fume_hood Confirm Chemical Fume Hood is Operational start->fume_hood gather_ppe Gather All Required PPE (Gloves, Goggles, FR Coat) fume_hood->gather_ppe task_type What is the task? gather_ppe->task_type weighing Weighing / Small Transfer (<50 mL) task_type->weighing Small Scale reaction Reaction Setup / Workup (>50 mL or Heated) task_type->reaction Large Scale spill Spill or Emergency task_type->spill Emergency ppe_small Goggles FR Lab Coat Double Gloves: (Inner: Nitrile, Outer: Butyl/Laminate) weighing->ppe_small ppe_large Face Shield over Goggles FR Lab Coat Double Gloves: (Inner: Nitrile, Outer: Butyl/Laminate) Consider Respirator reaction->ppe_large ppe_spill Full-Face Respirator (OV Cartridge) Chemical Resistant Suit/Apron Double Gloves: (Outer: Butyl/Laminate) spill->ppe_spill decontaminate Decontaminate Work Area ppe_small->decontaminate ppe_large->decontaminate ppe_spill->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE Correctly (Outer gloves first) dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: PPE selection workflow for this compound.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>100 mL) or ventilation is poor, evacuate the lab and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the diagram above (Spill or Emergency). This must include, at a minimum, a respirator with OV cartridges, chemical splash goggles, a face shield, a chemical-resistant apron, and butyl rubber or laminate gloves.[3][13]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[15] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate:

    • Wipe the spill area with a cloth soaked in a soap and water solution.[16][17]

    • Perform a final rinse of the area with a cloth dampened with water to remove any soap residue.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Dispose: Seal the waste container, label it clearly as "Halogenated Organic Waste" with the full chemical name, and arrange for pickup through your institution's environmental health and safety office.

This compound and any materials contaminated with it are considered hazardous waste.

  • Segregation: All waste must be collected and segregated as Halogenated Organic Waste .[5][8] Do not mix with non-halogenated solvent waste.

  • Container: Use a designated, compatible, and clearly labeled waste container with a secure screw-top cap. The container must be kept closed when not in use.[15][18]

  • Labeling: The waste label must be filled out completely, including the full chemical name "this compound" and estimated concentrations of all components.

  • Disposal: Full waste containers should be moved to your facility's satellite accumulation area for collection by a licensed hazardous waste disposal company. The standard disposal method is high-temperature incineration.[9] Do not attempt to neutralize the waste with acid or dispose of it down the drain.[18]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

By adhering to these detailed protocols, you build a system where safety is not an afterthought but an integral part of the scientific process. This guide is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and Safety Data Sheets. Always consult your local EHS department for guidance.

References

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. [Link]

  • Pyridine - Immediately Dangerous to Life or Health Concentrations (IDLH). Centers for Disease Control and Prevention. [Link]

  • Pyridine - Hazardous Agents | Haz-Map. Haz-Map. [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information. [Link]

  • PYRIDINE | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

  • Standard Operating Procedure: Field Equipment Cleaning. U.S. Environmental Protection Agency. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • CP25 - 25 mil Butyl Rubber Gloves. MCR Safety. [Link]

  • OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. [Link]

  • ACGIH Data Hub. American Conference of Governmental Industrial Hygienists. [Link]

  • OSHA Glove Selection Chart. U.S. Department of Labor. [Link]

  • Pyridine - E-Limit. WorkSafeBC. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Glove Material Breakthrough Time after Total Immersion. University of California, San Diego. [Link]

  • Hand Protection Chemical Resistance Guide. North Safety Products. [Link]

  • Best Practices for a Successful Lab Decontamination. Triumvirate Environmental. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University. [Link]

  • Standard Operating Procedure: Pyridine. Washington State University. [Link]

  • Chemical resistance guide information. SHIELD Scientific. [Link]

  • Respirator Equipment Selection Guidance. University of Alabama in Huntsville. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. U.S. Geological Survey. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. National Center for Biotechnology Information. [Link]

  • This compound | C5H3F2N | CID 2783176. PubChem. [Link]

  • Preparation method of 2-amino-3-fluoropyridine.
  • Acid-Base Reactions. Chemistry LibreTexts. [Link]

  • Acid-Base Reactions Explained. Pearson+. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.